Allyl tetraisopropylphosphorodiamidite
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGHJIXOZLSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399404 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108554-72-9 | |
| Record name | ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyl Tetraisopropylphosphorodiamidite: Properties, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Allyl tetraisopropylphosphorodiamidite is a pivotal phosphitylating agent in modern synthetic chemistry, renowned for its utility in the construction of oligonucleotides and the total synthesis of complex natural products. Its unique molecular architecture, featuring a reactive phosphorus(III) center, sterically demanding diisopropylamino leaving groups, and a selectively removable allyl protecting group, provides chemists with a robust tool for the precise formation of phosphite triesters. This guide offers an in-depth exploration of its chemical properties, reactivity profile, and core applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective implementation in experimental design.
Molecular Structure and Identification
The structure of this compound is fundamental to its reactivity. The central phosphorus atom is in the +3 oxidation state, rendering it highly susceptible to nucleophilic attack. The two bulky diisopropylamino groups serve as effective leaving groups upon activation by a weak acid, while the allyl group provides a stable yet selectively cleavable protecting group for the resulting phosphite.
Caption: General workflow for phosphitylation using this compound.
Applications in Research and Development
Oligonucleotide Synthesis
The primary application of this compound is as a phosphitylating agent in the automated solid-phase synthesis of DNA and RNA. [1][2][3]In this context, it is used to create phosphoramidite monomers of nucleosides, which are the fundamental building blocks for oligonucleotide assembly. The phosphoramidite method is the gold standard for synthesizing short strands of nucleic acids (oligonucleotides) used in various applications, including:
-
Therapeutics: Antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. [4]* Diagnostics: Primers and probes for polymerase chain reaction (PCR) and DNA sequencing.
-
Genetic Research: Gene synthesis and site-directed mutagenesis.
The use of an allyl protecting group is particularly valuable when synthesizing modified oligonucleotides where other protecting groups might be sensitive to standard deprotection conditions. [5]
Total Synthesis of Natural Products
Beyond oligonucleotide chemistry, this reagent has proven instrumental in the total synthesis of several complex natural products. It provides a strategic method for introducing phosphate or phosphonate moieties that are key structural features of the target molecules. Documented examples include:
-
(−)-Tetrahydrolipstatin [1]* Dolabelide C [1]* (-)-Salicylihalamides A and B [1] In these syntheses, the phosphorodiamidite is used to create phosphate tethers that facilitate challenging ring-closing metathesis or other key transformations.
Experimental Protocol: General Phosphitylation of a Primary Alcohol
Self-Validating System: The success of this protocol is typically validated by ³¹P NMR spectroscopy, which shows the disappearance of the starting phosphorodiamidite signal (approx. 148 ppm) and the appearance of the phosphite triester product signal, followed by its shift upon oxidation to the phosphate triester.
-
Preparation: Dry the alcohol substrate (1.0 equiv) by co-evaporation with anhydrous acetonitrile and place it in a flame-dried flask under a positive pressure of argon.
-
Dissolution: Dissolve the substrate in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add this compound (1.2-1.5 equiv) to the solution via syringe.
-
Activation: Slowly add a solution of an activator, such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile (1.2-1.5 equiv), to the reaction mixture at room temperature. [6]5. Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing an aliquot for ³¹P NMR analysis. The reaction is typically complete within 1-2 hours.
-
Oxidation: Once the starting material is consumed, cool the mixture to 0 °C and add an oxidizing solution (e.g., a solution of iodine in THF/water/pyridine) until a persistent brown color is observed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude phosphate triester by silica gel column chromatography.
Safety and Handling
Proper handling and storage are critical to maintain the reagent's reactivity and ensure laboratory safety.
-
Hazards: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7][1]* Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles with side-shields, and a lab coat. [8][9]* Handling: Use non-sparking tools and ground all equipment to prevent static discharge. [9]The reagent is sensitive to air and moisture; handle exclusively under an inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place at the recommended temperature of 2-8°C. [1][2][10]It should be stored apart from incompatible materials such as acids, strong oxidizing agents, and water. [9]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4108621, this compound. Available at: [Link]
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LookChem. (n.d.). This compound. Product Page. Available at: [Link]
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SpectraBase. (n.d.). This compound Spectrum. Available at: [Link]
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The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]
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Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Available at: [Link]
-
UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Available at: [Link]
-
eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Available at: [Link]
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Allyl Tetraisopropylphosphorodiamidite: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 108554-72-9
Introduction: The Strategic Advantage of the Allyl Moiety in Phosphitylation Chemistry
In the intricate landscape of modern synthetic chemistry, particularly in the realm of oligonucleotide and complex molecule synthesis, the choice of phosphitylating agent is a critical determinant of success. Allyl tetraisopropylphosphorodiamidite has emerged as a reagent of significant strategic importance for researchers and drug development professionals. Its utility stems from the unique attributes of the allyl protecting group, which offers a distinct orthogonality in deprotection strategies, thereby enabling complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to a nuanced discussion of its application, mechanistic underpinnings, and practical handling. The information presented herein is intended to empower researchers to leverage this versatile reagent with confidence and precision in their synthetic endeavors.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. This section consolidates key data for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 108554-72-9 | [1][2] |
| Molecular Formula | C₁₅H₃₃N₂OP | [2][3] |
| Molecular Weight | 288.42 g/mol | [1][3] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Purity | >95.0% (GC) | [4] |
| Boiling Point | 114-117 °C at 0.4 mmHg | [1][5] |
| Density | 0.903 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.466 | [6] |
| Storage Temperature | 2-8°C, under inert gas | [1][6] |
| Sensitivity | Air, moisture, and heat sensitive | |
| Synonyms | 1-(Allyloxy)-N,N,N',N'-tetraisopropylphosphanediamine | [6] |
Applications in Synthesis: Beyond a Standard Reagent
While primarily recognized for its role in oligonucleotide synthesis, the application of this compound extends to the total synthesis of complex natural products.
Oligonucleotide Synthesis: A Lynchpin in Modern Genomics
The phosphoramidite method is the cornerstone of modern automated DNA and RNA synthesis.[7] In this context, this compound serves as a phosphitylating agent to create the phosphite triester linkage between nucleosides. The allyl group's key advantage is its stability to the acidic and basic conditions used for the removal of other protecting groups during the iterative cycles of oligonucleotide synthesis, such as the detritylation and capping steps.[8] This orthogonality allows for the selective deprotection of the phosphate backbone at a later stage.
The selective removal of the allyl group is typically achieved through palladium-catalyzed reactions, which are mild and highly specific, leaving other protecting groups intact.[9] This feature is particularly valuable in the synthesis of modified oligonucleotides, where sensitive functionalities are present.[10]
Total Synthesis of Natural Products
The utility of this compound has been demonstrated in the total synthesis of several complex natural products, including:
-
(-)-Tetrahydrolipstatin
-
Dolabelide C
-
(-)-Salicylihalamides A and B
In these syntheses, the reagent is employed to introduce a phosphate moiety that can be strategically manipulated or serve as a key structural element.
Reaction Mechanisms: A Deeper Dive
A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Phosphitylation of Alcohols
The phosphitylation of a nucleoside (or any alcohol) with this compound proceeds through the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.[11] The protonated phosphoramidite is then susceptible to nucleophilic attack by the hydroxyl group of the nucleoside, displacing one of the diisopropylamine groups and forming the desired phosphite triester linkage.
Caption: Mechanism of Phosphitylation.
Palladium-Catalyzed Deallylation
The removal of the allyl protecting group is a key step that leverages organometallic chemistry. The most common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[12] The reaction proceeds via the formation of a π-allyl palladium complex, which is then attacked by a nucleophile (the scavenger), releasing the deprotected phosphate and regenerating the palladium catalyst.
Caption: Palladium-Catalyzed Deallylation Pathway.
Experimental Protocols: From Theory to Practice
The following are generalized protocols based on established methodologies. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Phosphitylation of a 5'-O-DMT-Protected Nucleoside
Objective: To synthesize a 3'-phosphoramidite derivative of a protected nucleoside.
Materials:
-
5'-O-DMT-protected nucleoside
-
This compound (1.5 equivalents)
-
5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry the 5'-O-DMT-protected nucleoside under high vacuum for at least 4 hours.
-
Dissolve the dried nucleoside in a 1:1 mixture of anhydrous MeCN and DCM under an inert atmosphere.
-
To the stirred solution, add this compound (1.5 equivalents).
-
Slowly add the ETT solution (1.2 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2 hours.
-
Upon completion, the reaction mixture can be directly used in an automated synthesizer or purified by silica gel chromatography. For chromatography, the crude mixture is typically quenched with a small amount of a mild base (e.g., triethylamine) and then concentrated before loading onto the column.
Protocol 2: Palladium-Catalyzed Deallylation of an Oligonucleotide
Objective: To selectively remove the allyl protecting groups from the phosphate backbone of a synthesized oligonucleotide.
Materials:
-
Allyl-protected oligonucleotide on solid support or in solution
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents)
-
Phenylsilane (20 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
If the oligonucleotide is on a solid support, swell the resin in anhydrous DCM.
-
Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ and phenylsilane in anhydrous DCM.
-
Add the catalyst solution to the oligonucleotide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
If on a solid support, drain the reaction vessel and wash the resin thoroughly with DCM, followed by acetonitrile, and then dry under a stream of inert gas.
-
If in solution, the product can be purified by standard oligonucleotide purification techniques such as HPLC or precipitation.
Safety and Handling: A Prudent Approach
This compound is a reactive chemical that requires careful handling.
-
Hazards: It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]
-
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere.[1]
-
Avoid contact with skin, eyes, and clothing.[13]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation persists.
-
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than just another phosphitylating agent; it is a sophisticated tool that offers a unique combination of reactivity and orthogonal deprotection. Its successful application in both routine oligonucleotide synthesis and the challenging arena of natural product total synthesis is a testament to its versatility. By understanding its properties, mechanisms, and handling requirements, researchers can effectively integrate this reagent into their synthetic strategies, enabling the construction of complex and novel molecules.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS NO. 108554-72-9 | this compound. Retrieved from [Link]
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Catsyn. (n.d.). This compound | CAS 108554-72-9. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243–246. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
Gomez, A. M., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. [Link]
-
eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]
- Google Patents. (n.d.). US7276620B2 - Process for preparing phosphorodiamidites.
- Google Patents. (n.d.). EP3094636B1 - Preparation of purified phosphorodiamidite.
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An In-depth Technical Guide to the Safe Handling and Application of Allyl Tetraisopropylphosphorodiamidite
Section 1: Introduction and Scope
Allyl tetraisopropylphosphorodiamidite serves as a critical phosphitylating agent in modern organic synthesis, most notably in the automated synthesis of oligonucleotides.[1][2] Its unique allyl protecting group offers distinct advantages for the phosphorylation of nucleosides, allowing for selective deprotection under specific catalytic conditions.[1][3] This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent. It provides a comprehensive overview of its chemical properties, mechanism of action, and, most critically, the safety and handling protocols required to ensure both experimental success and laboratory safety. The principles and procedures outlined herein are grounded in established best practices for handling highly reactive, moisture-sensitive phosphoramidite compounds.
Section 2: Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling and effective use. This compound is a liquid at room temperature with a high boiling point and a notable sensitivity to environmental conditions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₃N₂OP | [4][5] |
| Molecular Weight | 288.41 g/mol | [1][4][5] |
| CAS Number | 108554-72-9 | [1][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | ~0.903 g/mL at 25 °C | [1][7] |
| Boiling Point | 114-117 °C at 0.4 mmHg | [1][2] |
| Flash Point | 86.67 °C (188.0 °F) | [1][2] |
| Refractive Index | n20/D ~1.466 | [1][7] |
| Storage Temperature | 2-8°C | [1][2][7][8] |
Section 3: The Chemistry of Phosphoramidite Coupling
The utility of this compound is rooted in the phosphoramidite method, the gold standard for oligonucleotide synthesis.[9] This process involves a four-step cycle that sequentially adds nucleotide building blocks to a growing chain on a solid support.[10][11] The phosphoramidite moiety is stable under neutral, anhydrous conditions but becomes highly reactive upon activation by a weak acid, such as tetrazole or its derivatives.[][13][14]
Mechanism of Action:
-
Activation: The activator, a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][16] This protonation converts the diisopropylamino group into an excellent leaving group.
-
Coupling: The free 5'-hydroxyl group of the support-bound nucleoside performs a nucleophilic attack on the electrophilic phosphorus center.[14][] This displaces the protonated diisopropylamine, forming an unstable phosphite triester linkage.[]
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are irreversibly capped, typically through acetylation.[9][10]
-
Oxidation: The unstable P(III) phosphite triester is oxidized to a stable P(V) phosphate triester using an oxidizing agent, commonly an iodine solution.[8][14] This step stabilizes the newly formed internucleotide bond.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Section 4: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance requiring careful handling. The primary risks are associated with its irritant properties and its high reactivity, particularly with water.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][4] |
| Flammability | H227 | Combustible liquid | [6] |
The most significant unclassified risk is the reagent's extreme sensitivity to moisture and acid.[][17] Exposure to either will lead to rapid hydrolysis, rendering the reagent inactive and generating byproducts that can complicate purification. This reactivity is the cornerstone of its synthetic utility but also the primary source of handling risk.
Section 5: Safe Handling and Personal Protective Equipment (PPE)
A self-validating protocol for handling this compound relies on the strict exclusion of atmospheric moisture and contaminants.
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to government standards such as NIOSH (US) or EN 166 (EU).[18]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[18][19] A lab coat is mandatory.
-
Respiratory Protection: All handling of the neat liquid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[18]
Protocol for Reagent Preparation:
-
Vial Equilibration: Before opening, allow the sealed manufacturer's vial to equilibrate to ambient laboratory temperature for a minimum of 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold liquid, which would cause immediate degradation.[17][20]
-
Inert Atmosphere: Conduct all transfers in a chemical fume hood under a positive pressure of dry, inert gas (argon or nitrogen).
-
Solvent Selection: Use only high-quality anhydrous acetonitrile (<30 ppm water).[14][20] It is best practice to use solvent from a freshly opened bottle or one that has been dried over molecular sieves (3 Å).[20]
-
Dissolution: Using a syringe that has been purged with inert gas, transfer the anhydrous solvent into the reagent vial. Gently swirl to dissolve. Avoid vigorous shaking, which can introduce atmospheric contaminants if the seal is imperfect.
-
Transfer: Transfer the resulting solution to the DNA synthesizer's reagent bottle or the reaction vessel via a purged syringe. Ensure the receiving vessel has been oven-dried or flame-dried and cooled under an inert atmosphere.
Section 6: Storage and Stability Management
Proper storage is essential to maintain the reagent's integrity and ensure high coupling efficiencies over time.
-
Short-Term Storage (Powder/Liquid): Unopened vials should be stored at 2-8°C under an inert atmosphere as supplied by the manufacturer.[1][2]
-
Long-Term Storage (Solution): While phosphoramidites are most stable as dry solids, solutions in anhydrous acetonitrile are generally stable for 2-3 days when stored at 2-8°C under a continuous inert gas blanket, such as on an automated synthesizer.[8] For longer-term storage, it is advisable to prepare fresh solutions.
-
Critical Stability Factors:
-
Moisture: The primary cause of degradation is hydrolysis.[][17] Even trace amounts of water will compromise the reagent.
-
Air (Oxygen): While less reactive than with water, prolonged exposure to air can lead to oxidation of the P(III) center.
-
Temperature: Elevated temperatures accelerate decomposition pathways.[] Never store the reagent at room temperature for extended periods.
-
Section 7: Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, prompt and correct action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels on large spills.
-
Collection: Carefully sweep up the absorbent material and place it into a suitable, clearly labeled, closed container for hazardous waste disposal.[18]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
Section 8: Waste Management and Disposal
Chemical waste containing this compound must be treated as hazardous.
Protocol for Waste Disposal:
-
Segregation: Collect all waste containing the phosphoramidite—including excess reagent, contaminated solvents, and spill cleanup materials—in a dedicated, sealed, and clearly labeled hazardous waste container.[21]
-
Incompatible Wastes: Do not mix phosphoramidite waste with acidic waste, as this can cause a vigorous reaction. Keep it separate from oxidizing agents.[22]
-
Container Choice: Use sturdy, chemically resistant containers. Ensure containers are kept closed except when adding waste.[21]
-
Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local environmental regulations.[19][23] Do not dispose of this material down the drain or in the regular trash.[21]
Section 9: Conclusion
This compound is an indispensable reagent for advanced chemical synthesis. Its effective and safe use hinges on a disciplined approach that respects its inherent reactivity. By rigorously excluding moisture, working under an inert atmosphere, utilizing appropriate PPE, and adhering to established storage and disposal protocols, researchers can mitigate the risks and fully leverage the synthetic power of this versatile compound.
Section 10: References
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4108621, this compound. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Gait, M. J., & Pritchard, C. (2006). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 4(24), 4487-4493. Retrieved from [Link]
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ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
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Molbase. (n.d.). This compound. Retrieved from [Link]
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Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
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Bioneer Corporation. (2012). Safety Data Sheet for dT-CE Phosphoramidite. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Phosphoramidites. Retrieved from [Link]
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Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. Retrieved from [Link]
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UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Zhang, L., et al. (2025). Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. Chinese Journal of Chemistry, 43(16), 1945-1952. Retrieved from [Link]
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Chaput, J. C., et al. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship.org. Retrieved from [Link]
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The Solubility Profile of Allyl Tetraisopropylphosphorodiamidite: A Technical Guide for Synthetic Chemistry
Abstract
Allyl tetraisopropylphosphorodiamidite is a critical phosphitylating agent in the synthesis of oligonucleotides and other complex organic molecules. Its efficacy and reactivity are intrinsically linked to its solubility characteristics in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of this compound. We will explore its behavior in common laboratory solvents, the critical importance of anhydrous conditions, and provide field-proven protocols for its handling and the empirical determination of its solubility. This document is designed to bridge the gap between theoretical knowledge and practical application, ensuring procedural success and reagent integrity.
Introduction: The Pivotal Role of a Phosphitylating Agent
This compound, a P(III) reagent, is a cornerstone in modern synthetic chemistry, most notably in the phosphoramidite method for oligonucleotide synthesis.[1] Its function is to create the phosphite triester linkage, which is subsequently oxidized to the stable phosphodiester bond that forms the backbone of DNA and RNA.[][3] The allyl protecting group offers distinct advantages, particularly its selective removal under mild conditions using palladium catalysis, which preserves other sensitive functionalities within a complex molecule.
The success of any synthesis utilizing this reagent hinges on its complete dissolution in the reaction solvent.[] Incomplete solubility leads to inconsistent reaction kinetics, reduced coupling efficiency, and ultimately, a lower yield of the desired full-length product.[5] This guide provides an authoritative examination of the reagent's solubility, empowering scientists to make informed decisions on solvent selection and handling procedures.
Physicochemical Properties & Structure
Understanding the inherent properties of this compound is fundamental to predicting its solubility. It is a liquid at room temperature, characterized by bulky diisopropylamino groups and a reactive allyl ester moiety.[6] These structural features dictate its polarity and steric profile.
| Property | Value | Source |
| Chemical Formula | C₁₅H₃₃N₂OP | [6] |
| Molecular Weight | 288.41 g/mol | [6] |
| Appearance | Colorless to Light Yellow Liquid | [7] |
| Density | ~0.903 g/mL at 25 °C | [6] |
| Boiling Point | 114-117 °C at 0.4 mmHg | |
| Storage Temperature | 2-8°C |
The chemical structure, with its nonpolar alkyl groups, suggests a preference for organic solvents with low to moderate polarity.
Caption: Chemical structure of this compound.
Solubility Profile: An In-Depth Analysis
While explicit quantitative solubility data (e.g., in g/L) is not widely published, a highly reliable solubility profile can be inferred from the reagent's extensive use in peer-reviewed literature and standard industry protocols. The primary consideration for any phosphoramidite is the absolute exclusion of moisture, as they are extremely susceptible to hydrolysis, which renders them inactive.[][5]
Table of Inferred Solubility:
| Solvent | Formula | Type | Solubility | Rationale & Commentary |
| Anhydrous Acetonitrile | CH₃CN | Polar Aprotic | Soluble | This is the universal solvent for automated oligonucleotide synthesis.[8] Its ability to dissolve both the phosphoramidite and the activator (e.g., tetrazole) is critical. Syntheses of complex molecules like dolabelide C explicitly use this reagent in acetonitrile.[9] |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Recommended for more lipophilic phosphoramidites that may have limited solubility in acetonitrile alone.[10] Given the alkyl-rich structure of the title compound, high solubility is expected. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | THF is a common solvent in organic synthesis and is used in the capping step of oligonucleotide synthesis, indicating compatibility.[7] It is a viable alternative or co-solvent with acetonitrile. |
| Toluene | C₇H₈ | Nonpolar | Likely Soluble | Often used as a solvent in the de-blocking step of synthesis and is compatible with the overall chemistry.[8] |
| Protic Solvents (Water, Alcohols) | H₂O, ROH | Protic | Insoluble (Reactive) | The reagent will rapidly hydrolyze in the presence of protic solvents, leading to decomposition.[][5] Use is strictly contraindicated. |
| Hexanes / Pentane | C₆H₁₄ / C₅H₁₂ | Nonpolar | Sparingly Soluble to Insoluble | While the molecule has nonpolar character, highly nonpolar alkane solvents are unlikely to be effective and are not used in standard phosphoramidite applications. |
Causality of Solvent Choice: The preference for anhydrous acetonitrile is not arbitrary. It provides the ideal balance of properties:
-
Reagent Solvation: It effectively dissolves the relatively large and moderately polar phosphoramidite molecules.[]
-
Activator Compatibility: It dissolves the acidic azole activators required to protonate the diisopropylamino group, initiating the coupling reaction.[3]
-
Aprotic Nature: It lacks acidic protons that would otherwise react with and destroy the phosphoramidite.[]
-
Low Water Content: High-purity, "anhydrous" or "DNA synthesis grade" acetonitrile has a water content below 30 ppm, which is essential for maintaining high coupling efficiencies.[5][10]
Experimental Protocols
Adherence to strict, validated protocols is essential for the successful use of this compound. The following sections detail the necessary procedures for handling and solubility assessment.
Protocol for Handling and Dissolution
Trustworthiness: This protocol is a self-validating system designed to prevent the most common failure mode: moisture contamination. Each step is a control point to maintain an anhydrous environment.
-
Environment Preparation: Ensure the workspace (e.g., fume hood, glove box) is dry and free of ambient humidity. All glassware must be rigorously dried in an oven (≥120 °C) for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen) or in a desiccator.
-
Inert Gas Setup: Use a Schlenk line or a glove box to handle the reagent. Purge the reaction vessel and the phosphoramidite vial with inert gas.
-
Solvent Preparation: Use only newly opened bottles of anhydrous, DNA-synthesis grade solvent (<30 ppm H₂O).[10] For maximum confidence, pass the solvent through an activated alumina column or use molecular sieves, ensuring the sieves are properly activated.
-
Reagent Transfer: Use a dry, gas-tight syringe that has been flushed multiple times with inert gas. Withdraw the desired volume of this compound and transfer it to the reaction vessel containing the anhydrous solvent under a positive pressure of inert gas.
-
Dissolution: Gently swirl or stir the solution under inert gas until the reagent is fully dissolved. For automated synthesizers, this dissolution occurs in the reagent bottle, which must be properly sealed with a septum and connected to the instrument's inert gas line.
Workflow for Qualitative Solubility Assessment
Expertise: This workflow explains not just the steps, but the reasoning behind them, allowing a researcher to adapt the process for novel solvent systems.
Caption: Workflow for assessing the solubility of phosphoramidites.
Causality Behind the Workflow:
-
Step D (Concentration Choice): A concentration of 0.1 M is chosen as it is a standard, effective concentration for phosphoramidites in automated synthesis, representing a functionally relevant solubility test.[10]
-
Step F (Visual Inspection): The simplest and most direct method to assess solubility. Any cloudiness, precipitation, or formation of a biphasic mixture indicates poor solubility.
-
Step G (Decision Point): This is the critical validation step. A clear, single-phase solution is the only acceptable outcome for use in a synthetic reaction where complete molecular availability is required.
Conclusion
This compound is a nonpolar liquid that is soluble in common anhydrous aprotic organic solvents, with anhydrous acetonitrile and dichloromethane being the premier choices for its application in oligonucleotide synthesis and other phosphitylation reactions. Its solubility is inextricably linked to its stability; the reagent is highly sensitive to moisture and will decompose in protic solvents. The protocols and data presented in this guide provide the necessary framework for researchers to handle and deploy this critical reagent with confidence, ensuring the integrity of the material and the success of their synthetic endeavors.
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Title: Use of Custom Synthesized Phosphoramidite Reagents. Source: TriLink BioTechnologies.
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Title: Phosphoramidite Chemistry for DNA and RNA Synthesis. Source: BOC Sciences.
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Title: Principles of Phosphoramidite Reactions in DNA Assembly. Source: BOC Sciences.
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Title: Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Source: Taylor & Francis Online.
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Title: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Source: Glen Research.
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Title: Solid Phase Oligonucleotide Synthesis. Source: Biotage.
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Title: Oligonucleotide synthesis. Source: Wikipedia.
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Title: Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Source: ATDBio.
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Title: Total Synthesis of Dolabelide C: A Phosphate-Mediated Approach. Source: PubMed Central (PMC).
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Title: A Concise, Phosphate-Mediated Approach to the Total Synthesis of (−)-Tetrahydrolipstatin. Source: PubMed Central (PMC).
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Title: this compound. Source: LookChem.
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Title: Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Source: Glen Research.
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Title: Reagents for Nucleic Acid Synthesis. Source: FUJIFILM Wako.
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Title: Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Source: BOC Sciences.
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Title: Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Source: ResearchGate.
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Title: A stereoselective synthesis of (—)-tetrahydrolipstatin. Source: PubMed Central (PMC).
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Title: Total synthesis of (-)-tetrahydrolipstatin by the tandem Mukaiyama-aldol lactonization. Source: ResearchGate.
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Title: Phosphoramidite Chemistry for DNA Synthesis. Source: Twist Bioscience.
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Title: SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Source: University of Turku.
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Title: Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species. Source: PubMed Central (PMC).
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Title: Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- And Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols. Source: PubMed.
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Title: this compound 95 108554-72-9 (Alternative Product Page). Source: Sigma-Aldrich.
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Title: Total synthesis of dolabelide C: a phosphate-mediated approach. Source: PubMed.
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Allyl Tetraisopropylphosphorodiamidite: A Deep Dive into its Mechanism of Action and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Phosphoramidite Chemistry
In the landscape of modern molecular biology and therapeutic development, the chemical synthesis of oligonucleotides is a cornerstone technology.[1] This process allows for the rapid, automated, and high-fidelity production of custom DNA and RNA sequences, which are indispensable tools for applications ranging from PCR primers and gene editing to antisense therapeutics and siRNA.[1][2] The overwhelming success of this field is built upon the phosphoramidite method, a robust and efficient four-step chemical cycle that sequentially adds nucleoside building blocks to a growing chain on a solid support.[1][3]
At the heart of this methodology lies the phosphoramidite building block, a modified nucleoside engineered for controlled reactivity.[4] Allyl tetraisopropylphosphorodiamidite stands out as a versatile phosphitylating agent, a reagent used not only in the synthesis of oligonucleotides but also in the total synthesis of complex natural products. This guide provides an in-depth exploration of the structure, mechanism of action, and practical application of this compound, offering field-proven insights for professionals in chemical biology and drug development.
Structural Anatomy and Physicochemical Properties
This compound is a trivalent phosphorus compound. Its structure is uniquely suited for its role as a phosphitylating agent, featuring a central phosphorus atom bonded to an allyloxy group and two diisopropylamino groups.
The diisopropylamino groups are excellent leaving groups in the presence of a weak acid activator, while the allyl group serves as a stable, yet readily cleavable, protecting group for the phosphite oxygen.[7][8] This combination of features allows for precise control over the phosphitylation reaction.
| Property | Value | Source |
| CAS Number | 108554-72-9 | [5] |
| Physical Form | Liquid | [5] |
| Boiling Point | 114-117 °C at 0.4 mmHg | |
| Density | 0.903 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.466 | |
| Storage Conditions | 2-8°C, under inert gas | [5] |
The Core Mechanism in Oligonucleotide Synthesis
The primary application of this compound is as a phosphitylating agent in the solid-phase synthesis of oligonucleotides. The process follows a well-established four-step cycle for each nucleotide addition.[1]
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Step 1: Activation - The Initiating Event
The coupling reaction does not proceed spontaneously. An activator, typically a mild acid like 1H-tetrazole or its derivatives (e.g., 4,5-dicyanoimidazole), is required.[8] The activator plays a dual role: it protonates one of the diisopropylamino groups on the phosphorodiamidite, converting it into an excellent leaving group (diisopropylamine). Simultaneously, the anionic component of the activator (e.g., tetrazolide) acts as a nucleophilic catalyst, transiently attacking the phosphorus center to form a highly reactive intermediate.[8]
Caption: Activation of the phosphorodiamidite by an acidic azole catalyst.
Step 2: Coupling - Forging the Internucleotide Bond
The activated phosphitylating agent is now primed for attack. The free 5'-hydroxyl group of the nucleoside bound to the solid support acts as a nucleophile, attacking the electrophilic phosphorus center of the activated species. This reaction displaces the tetrazolyl group and forms the desired phosphite triester linkage, extending the oligonucleotide chain by one unit. This coupling reaction is remarkably efficient, often achieving greater than 99% yield.
Step 3: Oxidation - Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable under the conditions of subsequent synthesis cycles. Therefore, it is immediately oxidized from the P(III) state to the more stable P(V) phosphate triester. While iodine in an aqueous solution is a standard oxidant, alternative non-aqueous reagents like camphorsulfonyloxaziridine can be used, which is particularly relevant when employing allyl-based protection.[7][9] This step is critical for the integrity of the final oligonucleotide product.
The Allyl Protecting Group: A Tool for Orthogonal Deprotection
A key feature of this reagent is the allyl (CH₂CH=CH₂) group protecting the phosphorus-bound oxygen. Unlike the more common β-cyanoethyl group, which is removed by a base-catalyzed β-elimination, the allyl group is cleaved under distinct, milder conditions.[3][7] This property makes it an orthogonal protecting group, enabling selective deprotection strategies that are crucial for synthesizing modified or sensitive oligonucleotides.[10]
Mechanism 1: Palladium-Catalyzed Deallylation
The most common and efficient method for removing the allyl group is through palladium catalysis.[5] A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used as the catalyst in the presence of a nucleophilic scavenger.[11]
The mechanism proceeds via the formation of a π-allyl palladium complex. The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the catalyst inserts into the P-O bond, forming a Pd(II) π-allyl intermediate. A nucleophilic scavenger (e.g., N-methylmorpholine, a thiol, or dimedone) then attacks the allyl group on the palladium complex, regenerating the Pd(0) catalyst and releasing the deprotected phosphate.[11]
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- 11. peptide.com [peptide.com]
Methodological & Application
Application Notes & Protocols: The Use of Allyl Tetraisopropylphosphorodiamidite in Advanced Oligonucleotide Synthesis
Executive Summary
The synthesis of oligonucleotides, particularly those bearing sensitive or complex modifications, demands a nuanced approach to protecting group chemistry. Standard methodologies, while robust for canonical DNA and RNA, often employ harsh deprotection conditions that can degrade delicate functional groups. Allyl tetraisopropylphosphorodiamidite emerges as a critical phosphitylating agent that enables an allyl-based protection strategy. This strategy provides orthogonality and allows for exceptionally mild deprotection conditions, thereby preserving the integrity of sensitive moieties. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in the synthesis of high-purity, modified oligonucleotides for research, diagnostics, and therapeutic development.
The Rationale for Allyl Protection in Oligonucleotide Synthesis
The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis.[1] The cycle relies on monomeric building blocks—nucleoside phosphoramidites—which have their reactive groups temporarily masked by protecting groups. The choice of these protecting groups is paramount to the success of the synthesis.
Limitations of Standard Protecting Groups
The most common strategy employs a β-cyanoethyl group for phosphate protection. While effective, its removal requires strong basic conditions, typically concentrated ammonium hydroxide at elevated temperatures.[2] These conditions are incompatible with a growing number of modified nucleobases and backbone linkages essential for therapeutic applications like antisense oligonucleotides and siRNAs.[3][] Functional groups such as esters, thioesters, and alkyl halides cannot survive these harsh deprotection steps.[]
The Allyl Advantage: Orthogonal and Mild Deprotection
This compound is used to introduce an allyl group for the protection of the internucleotide phosphate linkage.[5] The primary advantage of the allyl group is its stability to both acidic and basic conditions used during the synthesis cycle, combined with its susceptibility to removal under very specific and mild conditions that do not affect other protecting groups.[6][7] This "orthogonality" is the key to synthesizing highly modified or sensitive oligonucleotides.[3]
Deprotection can be achieved via two main pathways:
-
Palladium(0)-Catalyzed Cleavage: This classic method uses a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to selectively remove the allyl group in the presence of a nucleophilic scavenger.[7][8] While effective, this approach has drawbacks related to the cost, toxicity, and potential for trace palladium contamination in the final product, which is a significant concern for therapeutic agents.[3]
-
Nucleophilic Cleavage: A more practical and cleaner method involves cleavage with a potent nucleophile under neutral or weakly basic conditions.[9][10][11] A common reagent is concentrated ammonium hydroxide containing a thiol, such as 2-mercaptoethanol.[9][12] This approach circumvents the issues associated with heavy metal catalysts.
Chemical Principles and Reaction Mechanisms
Step 1: Phosphitylation of the Nucleoside
The journey begins with the creation of the monomer building block. A protected nucleoside (e.g., 5'-O-DMT-thymidine) is reacted with this compound. The reaction is activated by a weak acid, such as 4,5-dicyanoimidazole (DCI) or 1H-Tetrazole, which protonates one of the diisopropylamino groups, turning it into a good leaving group. The 3'-hydroxyl of the nucleoside then attacks the phosphorus center, displacing the protonated amine to form the desired 3'-O-(allyl-N,N-diisopropylphosphoramidite) nucleoside.
Caption: Workflow for nucleoside phosphitylation.
Step 2: Incorporation and Deprotection During Synthesis
Once prepared, the nucleoside allyl phosphoramidite is used in a standard automated solid-phase synthesizer. After the full oligonucleotide sequence is assembled, the final crucial step is the deprotection of the phosphate backbone. The mechanism for nucleophilic deprotection is highlighted below.
Caption: Allyl group removal via nucleophilic cleavage.
Experimental Protocols
Protocol 1: Synthesis of a Nucleoside Allyl Phosphoramidite
This protocol describes the phosphitylation of 5'-O-DMT-thymidine as an example. All procedures must be carried out under anhydrous conditions using an inert atmosphere (Argon or Nitrogen).
Materials:
-
5'-O-DMT-thymidine (dried under high vacuum)
-
This compound (95%)
-
4,5-Dicyanoimidazole (DCI) solution (0.25 M in anhydrous acetonitrile)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (Et₃N)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under Argon, dissolve 5'-O-DMT-thymidine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of nucleoside).
-
Add this compound (1.5 equiv) via syringe.
-
Slowly add the DCI solution (1.2 equiv) dropwise over 5 minutes with vigorous stirring.
-
Monitor the reaction by TLC or ³¹P NMR. The reaction is typically complete within 2 hours at room temperature.[13]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (approx. 20 mL).
-
Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO₃ and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude foam.
-
Purify the product via flash column chromatography on silica gel pre-treated with Et₃N. Elute with a suitable gradient (e.g., ethyl acetate in hexane with 1% Et₃N).
-
Combine product-containing fractions and evaporate the solvent to obtain the purified nucleoside allyl phosphoramidite as a white foam.
-
Confirm purity by ³¹P NMR (expecting two peaks for the diastereomers) and store under argon at -20°C.
Protocol 2: Solid-Phase Synthesis and Deprotection
This protocol assumes a standard automated DNA/RNA synthesizer and focuses on the final deprotection step.
Materials:
-
Oligonucleotide synthesized on solid support using allyl phosphoramidite chemistry.
-
Concentrated ammonium hydroxide (30%, aqueous)
-
2-Mercaptoethanol
Procedure:
-
Synthesize the desired oligonucleotide sequence on an automated synthesizer using the prepared allyl phosphoramidite monomers. The standard cycles of deblocking, coupling, capping, and oxidation are used.[2] For oxidation, (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) is a suitable agent.[9][10]
-
After synthesis, transfer the solid support (e.g., CPG) from the column to a 2 mL screw-cap vial.
-
Prepare the deprotection solution: Concentrated ammonium hydroxide containing 2% (v/v) 2-mercaptoethanol.[9][11]
-
Add 1-2 mL of the deprotection solution to the vial containing the solid support.
-
Seal the vial tightly and heat at 55°C for 12-16 hours. This single step simultaneously cleaves the oligonucleotide from the support and removes all protecting groups (base, phosphate).[9]
-
After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Resuspend the crude oligonucleotide pellet in sterile water for analysis (e.g., HPLC, Mass Spectrometry) and subsequent purification.
Data Summary and Troubleshooting
Key Reagent Properties
| Property | Value | Source |
| Compound Name | This compound | [5] |
| CAS Number | 108554-72-9 | |
| Molecular Formula | C₁₅H₃₃N₂OP | [5] |
| Molecular Weight | 288.41 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 114-117 °C / 0.4 mmHg | [5] |
| Storage | 2-8°C under inert atmosphere |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Phosphitylation Yield | - Moisture in reagents/solvents.- Degraded phosphitylating agent.- Insufficient activation. | - Ensure all reagents and glassware are scrupulously dry.[14]- Use a fresh bottle of this compound.- Use fresh activator solution at the correct stoichiometry. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature.- Degraded 2-mercaptoethanol. | - Extend heating time to 16 hours.- Prepare fresh deprotection solution immediately before use. |
| Product Degradation | - The synthesized oligonucleotide contains functionalities unstable to ammonium hydroxide. | - This method, while milder than standard protocols, is still basic. For extremely sensitive oligonucleotides, a full palladium-based deprotection strategy under neutral pH may be required.[7][8] |
| Trace Palladium Contamination (if using Pd(0) method) | - Inefficient removal of the catalyst post-deprotection. | - Perform multiple washes and consider specialized purification columns designed to scavenge heavy metals. Note the inherent difficulty and toxicity concerns.[3] |
References
-
National Institutes of Health (NIH). (n.d.). Oligonucleotide synthesis under mild deprotection conditions - PMC. Retrieved from [Link][3]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link][9][11]
-
ResearchGate. (n.d.). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions | Request PDF. Retrieved from [Link][12]
-
PubMed. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link][10]
-
ResearchGate. (n.d.). Pro-oligonucleotide synthesis using allyl and allyloxycarbonyl protections: Direct MALDI-TOF MS analysis on solid support | Request PDF. Retrieved from [Link][8]
-
PubMed. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97-100. [Link][6]
-
aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link][7]
-
Fang, S. (n.d.). What are Sensitive DNA/RNA Synthesis Materials?. Retrieved from [Link][]
-
eScholarship.org. (n.d.). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Retrieved from [Link][13]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link][2]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link][1]
Sources
- 1. utupub.fi [utupub.fi]
- 2. atdbio.com [atdbio.com]
- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95 108554-72-9 [sigmaaldrich.com]
- 6. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Allyl Tetraisopropylphosphorodiamidite: A Versatile Phosphitylating Agent for Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of Allyl Tetraisopropylphosphorodiamidite, a key phosphitylating agent in modern organic synthesis. Esteemed for the unique properties of its allyl protecting group, this reagent offers significant advantages, particularly in the automated synthesis of oligonucleotides and the intricate assembly of complex natural products. We will delve into the mechanistic underpinnings of phosphitylation, the strategic importance of the allyl group, and provide detailed, field-proven protocols for its application and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for robust and efficient synthesis.
Reagent Profile and Physicochemical Properties
This compound is a P(III) reagent designed for the creation of phosphite triesters, which are typically oxidized to form the phosphate backbone of oligonucleotides or other phosphorylated molecules.[1][2] Its defining feature is the allyl group, which serves as a temporary phosphate protectant, offering an orthogonal deprotection strategy that is invaluable in multi-step synthesis.[3][4]
| Property | Value | Reference |
| Chemical Name | N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine | [5] |
| Synonyms | 1-(Allyloxy)-N,N,N',N'-tetraisopropylphosphanediamine | [6] |
| CAS Number | 108554-72-9 | |
| Molecular Formula | C₁₅H₃₃N₂OP | [5] |
| Molecular Weight | 288.41 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 114-117 °C at 0.4 mmHg | [7] |
| Density | ~0.903 g/mL at 25 °C | [7] |
| Storage | 2-8°C under inert atmosphere (Argon or Nitrogen) | [7] |
The Principle of Phosphitylation and the Allyl Advantage
Mechanism of Phosphoramidite Coupling
Phosphitylation using phosphoramidites is not a direct reaction; it requires activation. The process is typically initiated by a weak acid, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole), which plays a dual role. First, it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. Second, the resulting tetrazolide anion acts as a nucleophile, attacking the phosphorus center to form a highly reactive phosphotetrazolide intermediate. This intermediate is then rapidly attacked by the free hydroxyl group (e.g., the 5'-OH of a growing oligonucleotide chain) to form the desired phosphite triester linkage.[8][9]
Natural Product Synthesis
The reagent's utility extends to the synthesis of complex, non-polymeric molecules. It has been successfully employed as a phosphitylating agent in the total synthesis of several natural products, including (−)-tetrahydrolipstatin, dolabelide C, and salicylihalamides A and B. [7]In these contexts, it facilitates the introduction of phosphate moieties, which can be critical structural elements or act as key intermediates in the synthetic strategy.
Experimental Protocols
General Handling and Reagent Preparation
This compound is sensitive to moisture and oxygen. All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Preparation of Coupling Solution (0.1 M): For a typical oligonucleotide synthesis run, a 0.1 M solution in anhydrous acetonitrile is prepared. For example, to prepare 10 mL of solution, add 288.4 mg of this compound to a volumetric flask and dilute to the 10 mL mark with anhydrous acetonitrile. This solution is generally stable for 2-3 days when stored under an inert atmosphere at 2-8°C. [10]
Protocol 1: Standard Coupling in Solid-Phase Oligonucleotide Synthesis
This protocol describes the coupling step within a standard automated synthesis cycle on a 1 µmol scale.
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached (1 µmol).
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane).
-
Activator solution (0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile).
-
Phosphoramidite solution (0.1 M Allyl phosphoramidite of desired nucleoside in Acetonitrile).
-
Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).
-
Oxidizer solution (0.02 M I₂ in THF/Pyridine/Water).
-
Anhydrous Acetonitrile for washing.
Procedure:
-
Deblocking: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the bound nucleoside, exposing the 5'-hydroxyl. Wash thoroughly with acetonitrile.
-
Coupling: a. Deliver the Activator solution (e.g., 120 µL, 30 µmol) and the Phosphoramidite solution (e.g., 40 µL, 4 µmol) simultaneously to the synthesis column. b. Allow the reagents to react with the solid support for the recommended coupling time (typically 2-5 minutes). c. After the coupling, flush the column with anhydrous acetonitrile.
-
Capping: Treat the support with Capping A and Capping B solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. [10]Wash with acetonitrile.
-
Oxidation: Treat the support with the Oxidizer solution to convert the newly formed phosphite triester (P(III)) linkage to the more stable phosphate triester (P(V)). Wash thoroughly with acetonitrile.
-
The support is now ready for the next deblocking and coupling cycle.
Protocol 2: Palladium-Catalyzed Deallylation of the Phosphate Triester
This protocol describes the removal of the allyl protecting group from the phosphate backbone after the oligonucleotide has been synthesized, cleaved from the support, and had its other protecting groups removed.
Materials:
-
Allyl-protected oligonucleotide.
-
Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄].
-
Scavenger: Phenylsilane (PhSiH₃) or N,N'-dimethylbarbituric acid.
-
Anhydrous, degassed solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Procedure:
-
Dissolution: Dissolve the allyl-protected oligonucleotide in the anhydrous, degassed solvent.
-
Reagent Addition: a. To the solution, add the scavenger (e.g., 20 equivalents of phenylsilane relative to the number of allyl groups). [11] b. Add the palladium catalyst, [Pd(PPh₃)₄] (e.g., 0.2-0.5 equivalents per allyl group). The solution may turn yellow or orange.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by an appropriate method (e.g., LC-MS or ³¹P NMR). The reaction is typically complete within 1-3 hours.
-
Work-up: a. Once the reaction is complete, the palladium catalyst can be precipitated or removed by filtration through celite or a suitable scavenger resin. b. The deprotected oligonucleotide can then be isolated using standard techniques such as ethanol precipitation or HPLC purification.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a fume hood by trained personnel.
| Hazard Type | GHS Classification and Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. [5][7] H319: Causes serious eye irritation. [5][7] H335: May cause respiratory irritation. [5][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P302+P352: IF ON SKIN: Wash with plenty of water. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |
| Storage Class | 10 - Combustible liquids. [7]Store away from heat and open flames. [6] |
References
-
ResearchGate. Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis. [Link]
-
PubChem. This compound CID 4108621. [Link]
-
LookChem. This compound. [Link]
-
Manoharan, M., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-6. [Link]
-
aapptec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
ResearchGate. Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
-
Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8508. [Link]
-
Peptide and Protein Methylation Core. Alloc Protecting Group Removal Protocol. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of oligonucleotides on a soluble support. [Link]
Sources
- 1. entegris.com [entegris.com]
- 2. entegris.com [entegris.com]
- 3. researchgate.net [researchgate.net]
- 4. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H33N2OP | CID 4108621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 108554-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound 95 108554-72-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note and Protocol: The Use of Allyl Tetraisopropylphosphorodiamidite in Modern Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid chemistry.
Abstract: This document provides a comprehensive guide to the application of Allyl tetraisopropylphosphorodiamidite as a phosphitylating agent in solid-phase oligonucleotide synthesis. We will explore the unique advantages conferred by the allyl protecting group, detail optimized protocols for its incorporation and subsequent deprotection, and discuss the critical parameters that ensure high-yield and high-purity synthesis of complex oligonucleotides. This guide is intended to provide both the theoretical foundation and the practical steps necessary for the successful implementation of this reagent in demanding synthetic applications.
Introduction: The Strategic Advantage of the Allyl Protecting Group
In the landscape of phosphoramidite chemistry, the choice of protecting groups is a critical determinant of synthetic success, particularly for modified or sensitive oligonucleotides. The allyl group, as a phosphate protecting group, offers a distinct and powerful alternative to the more conventional cyanoethyl group. Its primary advantage lies in its unique deprotection chemistry, which is orthogonal to the standard base-labile conditions used for cleavage and deprotection of the nucleobases.
This compound is the reagent of choice for introducing this functionality onto the 5'-hydroxyl of a nucleoside bound to a solid support. The resulting phosphoramidite monomer can then be used in standard automated oligonucleotide synthesis. The true utility of the allyl group is realized during the deprotection sequence. While cyanoethyl groups are removed by the same strong bases (e.g., ammonium hydroxide or methylamine) used to deprotect the nucleobases, the allyl group is stable to these conditions. Instead, it is selectively cleaved under mild conditions using a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger. This orthogonality is paramount when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes, labels, or backbone modifications, which would be degraded by standard deprotection protocols.
Key Advantages:
-
Orthogonal Deprotection: Allows for selective removal of the phosphate protecting group without affecting base-labile functionalities.
-
Mild Cleavage Conditions: Deprotection is achieved under neutral pH and room temperature, preserving the integrity of sensitive moieties.
-
High Efficiency: Both the phosphitylation and deprotection reactions proceed with high efficiency, leading to excellent yields.
Chemical Structures and Reaction Pathway
The overall workflow involves the initial phosphitylation of a support-bound nucleoside, followed by standard oligonucleotide synthesis cycles, and culminating in the selective palladium-catalyzed deallylation.
Figure 1: High-level workflow for oligonucleotide synthesis using allyl protection.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Supplier | Purity/Grade | Notes |
| This compound | Sigma-Aldrich | ≥95% (³¹P NMR) | Store under Argon at 2-8 °C. Highly moisture sensitive. |
| 5'-OH Nucleoside on CPG Support | Glen Research | Synthesis Grade | Ensure support is fully dried before use. |
| Activator (ETT or DCI) | Various | Anhydrous solution (ACN) | Use a concentration appropriate for your synthesizer. |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% | Store under Argon. Sensitive to air and light. |
| Phenylsilane | Sigma-Aldrich | 97% | Acts as an allyl group scavenger. |
| Anhydrous Acetonitrile (ACN) | Various | <30 ppm H₂O | Use from a freshly opened bottle or dried over molecular sieves. |
| Anhydrous Dichloromethane (DCM) | Various | <30 ppm H₂O |
Protocol 1: On-Support Phosphitylation
This protocol details the manual phosphitylation of a 5'-hydroxyl nucleoside bound to a solid support. This is the initial step to create the first phosphoramidite linkage.
-
Preparation:
-
Place 10-20 mg of the 5'-OH nucleoside-CPG support into a 1.5 mL microfuge tube with a screw cap and septum.
-
Dry the support under high vacuum for at least 4 hours.
-
Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of the activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT) in anhydrous acetonitrile.
-
-
Reaction:
-
Under an inert atmosphere (Argon or Nitrogen), add 200 µL of the phosphitylating reagent solution to the dried support.
-
Add 200 µL of the activator solution.
-
Seal the tube and vortex gently for 30 minutes at room temperature.
-
-
Washing:
-
Centrifuge the tube and carefully remove the supernatant with a syringe.
-
Wash the support thoroughly by adding 1 mL of anhydrous acetonitrile, vortexing, centrifuging, and removing the supernatant. Repeat this wash step five times to remove all unreacted reagents.
-
Dry the support under a stream of Argon. The support is now ready for the subsequent coupling steps in an automated synthesizer.
-
Protocol 2: Solid-Phase Deprotection of the Allyl Group
This protocol is performed after the full-length oligonucleotide has been synthesized and is still attached to the solid support.
-
Reagent Preparation:
-
Prepare the deallylation solution immediately before use. In a glovebox or under a strong flow of Argon, dissolve Tetrakis(triphenylphosphine)palladium(0) in anhydrous, degassed dichloromethane (DCM) to a final concentration of 0.1 M.
-
To this solution, add phenylsilane to a final concentration of 0.5 M. The solution should be a clear, pale yellow.
-
-
Deprotection Reaction:
-
Place the CPG support carrying the allyl-protected oligonucleotide into a synthesis column or a suitable reaction vessel.
-
Add a sufficient volume of the deallylation solution to fully swell the CPG beads (approx. 500 µL for a 1 µmol scale synthesis).
-
Allow the reaction to proceed for 20 minutes at room temperature, with gentle agitation. The solution may turn darker, which is normal.
-
-
Post-Deprotection Wash:
-
Remove the deprotection solution.
-
Wash the support extensively with DCM (3 x 1 mL).
-
Wash with acetonitrile (3 x 1 mL).
-
Wash with a 0.1 M solution of sodium diethyldithiocarbamate in DCM to scavenge any residual palladium.
-
Finally, wash with acetonitrile (3 x 1 mL) and dry the support under Argon.
-
The oligonucleotide is now deprotected at the 5'-phosphate and can be cleaved from the support and deprotected at the nucleobases using standard procedures.
Mechanism of Palladium-Catalyzed Deallylation
The deallylation process is a well-established organometallic transformation. The mechanism involves the formation of a π-allyl palladium complex.
Figure 2: Simplified mechanism of Pd(0)-catalyzed deallylation.
The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, which cleaves the C-O bond and forms a π-allyl palladium(II) complex, releasing the deprotected phosphate. A scavenger, such as phenylsilane, is required to react with the allyl group, regenerating the active Pd(0) catalyst and preventing side reactions.
Troubleshooting and Expert Recommendations
-
Low Phosphitylation Efficiency: This is almost always due to moisture. Ensure all reagents, solvents, and the solid support are rigorously dried. The this compound reagent is particularly sensitive and should be handled under a strict inert atmosphere.
-
Incomplete Deallylation: If ³¹P NMR analysis shows residual allyl groups, increase the reaction time or the concentration of the palladium catalyst. Ensure the catalyst is active; exposure to air can deactivate it. The use of freshly prepared deallylation solution is critical.
-
Oligonucleotide Degradation: While the deallylation conditions are mild, prolonged exposure to the palladium catalyst can sometimes lead to side reactions. Adhere to the recommended reaction times. The post-deprotection wash with a scavenger like sodium diethyldithiocarbamate is crucial for removing all traces of palladium, which could interfere with downstream applications.
-
Safety Precautions: Organophosphorus reagents and palladium catalysts should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is an enabling reagent for advanced oligonucleotide synthesis. Its key feature, the ability to be deprotected under conditions orthogonal to standard base-labile methods, opens the door for the synthesis of complex and sensitive molecules that would otherwise be inaccessible. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this versatile tool into their synthetic repertoire, pushing the boundaries of nucleic acid chemistry.
References
-
Title: Allyl protecting groups in solid-phase DNA synthesis. Source: Glen Research Report. URL: [Link]
-
Title: Orthogonal protecting scheme for the synthesis of 5'-phosphorylated oligonucleotides. Source: Nucleosides, Nucleotides & Nucleic Acids. URL: [Link]
-
Title: Novel RNA and DNA phosphoramidites with an allylic anchor for a universal, instrument-based 3'- and 5'-end-modification. Source: RSC Publishing. URL: [Link]
- Title: Method for deprotecting allyl-protected functional groups. Source: Google Patents.
Application Notes & Protocols: Allyl Tetraisopropylphosphorodiamidite in Automated RNA Synthesis
Abstract: The chemical synthesis of RNA presents unique challenges due to the inherent lability of the molecule and the need for a robust, orthogonal protecting group strategy. This guide provides an in-depth exploration of Allyl tetraisopropylphosphorodiamidite as a key phosphitylating agent for introducing the allyl protecting group for internucleotide phosphate linkages. We will detail the underlying chemical principles, provide validated, step-by-step protocols for solid-phase synthesis and deprotection, and offer expert insights into the causality behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of natural and modified RNA oligonucleotides.
Introduction: The Strategic Advantage of Allyl Protection
Solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method is a cyclical, four-step process that has become the gold standard in nucleic acid chemistry.[1][2][3] The success of this method hinges on a meticulously designed system of orthogonal protecting groups that can be selectively applied and removed without compromising the integrity of the growing RNA chain. The 2'-hydroxyl group of ribose, in particular, necessitates protection to prevent unwanted side reactions and chain cleavage during synthesis.[4][5]
While various strategies exist for 2'-OH protection (e.g., TBDMS, TOM), the choice of protecting group for the internucleotide phosphite triester linkage is equally critical. The standard β-cyanoethyl (CE) group, while effective, is removed under basic conditions that can be harsh for sensitive or modified RNA sequences.[6] The allyl protecting group offers a powerful alternative, providing exceptional stability across the acidic and basic conditions of the synthesis cycle while being removable under very mild, specific conditions via palladium catalysis.[7][8][9]
This compound is the phosphitylating agent used to prepare the ribonucleoside phosphoramidite monomers that carry this allyl protection.[10] Its use enables the synthesis of high-quality RNA and provides an orthogonal deprotection pathway, which is invaluable for synthesizing complex, modified oligonucleotides or for applications requiring post-synthetic, on-support manipulations.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108554-72-9 | |
| Molecular Formula | C₁₅H₃₃N₂OP | |
| Molecular Weight | 288.41 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 114-117 °C / 0.4 mmHg | |
| Density | 0.903 g/mL at 25 °C | [13] |
| Storage Temperature | 2-8°C, under inert gas | [13] |
| Sensitivity | Air, Moisture, and Heat Sensitive |
The Chemistry of Phosphoramidite Synthesis with Allyl Protection
The core of RNA synthesis is the phosphoramidite coupling cycle. When using allyl-protected monomers, the fundamental four steps remain the same: detritylation, coupling, capping, and oxidation. The key distinction lies in the structure of the phosphoramidite building block and the subsequent unique deprotection step.
The synthesis of the monomer itself involves reacting a 5'-O-DMT, 2'-O-protected ribonucleoside with this compound in the presence of an activator like N,N-diisopropylammonium tetrazolide to phosphitylate the 3'-hydroxyl group.[10] This creates the reactive phosphoramidite monomer ready for solid-phase synthesis.
Figure 1: The automated solid-phase RNA synthesis cycle using an allyl-protected phosphoramidite monomer.
Experimental Protocols
Protocol: Solid-Phase Synthesis of Allyl-Protected RNA
This protocol outlines the steps for automated synthesis on a standard oligonucleotide synthesizer. The causality behind each step is explained to ensure a robust and self-validating workflow.
A. Reagents & Materials
| Reagent | Supplier/Grade | Rationale |
| Allyl-Protected RNA Phosphoramidites | Various | Monomer building blocks for chain elongation. |
| Solid Support (e.g., CPG) | Synthesis Grade | Starting point for synthesis, attached to the first nucleoside. |
| Activator (e.g., ETT, BTT) | Anhydrous | Catalyzes the nucleophilic attack during the coupling step.[14] |
| Deblocking Solution (3% TCA/DCA) | Anhydrous | Removes the acid-labile 5'-DMT group. |
| Capping Reagents (Cap A & Cap B) | Anhydrous | Permanently blocks unreacted 5'-OH groups to prevent failure sequence elongation. |
| Oxidizer (0.02 M Iodine) | Anhydrous | Converts the unstable phosphite triester to a stable phosphate triester. |
| Acetonitrile (ACN) | Anhydrous Synthesis Grade | Primary solvent for reagents and washing steps. Must be anhydrous to prevent side reactions. |
B. Synthesis Procedure (Automated)
-
Instrument Setup: Install the required allyl-protected RNA phosphoramidite vials, activator, and ancillary reagents on a compatible automated DNA/RNA synthesizer. Ensure all lines are primed and the system is free of moisture.
-
Sequence Programming: Enter the desired RNA sequence into the synthesizer software.
-
Initiate Synthesis: Start the pre-programmed synthesis cycle. The instrument will automatically perform the following steps for each monomer addition:
-
Step 1: Deblocking: The solid support is treated with 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane to remove the 5'-O-DMT protecting group from the bound nucleoside, exposing a free 5'-hydroxyl group.
-
Step 2: Coupling: The specific allyl-protected phosphoramidite monomer for the sequence is co-delivered with an activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) to the column. The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate that is readily attacked by the free 5'-OH group. Rationale: A longer coupling time (e.g., 6-10 minutes) compared to DNA synthesis is often required to accommodate the steric bulk of the 2'-O-protecting group on the RNA monomer.[4][14]
-
Step 3: Capping: A mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B) is delivered to the column. This step acetylates any 5'-OH groups that failed to react during the coupling step. Rationale: Capping is crucial to prevent the formation of n-1 deletion mutant sequences, simplifying final product purification.
-
Step 4: Oxidation: A solution of iodine in THF/water/pyridine is passed through the column. This oxidizes the newly formed phosphite triester (P(III)) linkage to a more stable phosphate triester (P(V)).
-
Wash Steps: Between each chemical step, the column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is assembled. The final cycle is typically performed "DMT-on" to aid in purification.
Protocol: Cleavage and Deprotection of Allyl-Protected RNA
The key advantage of this chemistry is the orthogonal removal of the allyl groups from the phosphate backbone. This is typically achieved using a palladium(0) catalyst which forms a π-allyl complex, allowing a nucleophilic scavenger to remove the group.[8]
Figure 2: Simplified mechanism of palladium-catalyzed deprotection of the internucleotide allyl group.
A. Reagents & Materials
| Reagent | Concentration/Grade | Rationale |
| Tetrakis(triphenylphosphine)palladium(0) | Reagent Grade | The Pd(0) source that catalyzes allyl group removal.[8] |
| Chloroform (CHCl₃) or Dichloromethane (DCM) | Anhydrous | Solvent for the deprotection reaction. |
| Acetic Acid (AcOH) | Glacial | Component of the deprotection cocktail. |
| N-methylmorpholine (NMM) or Aniline | Reagent Grade | Acts as a nucleophilic scavenger to trap the allyl group.[7][8] |
| Ammonium Hydroxide / Methylamine (AMA) | 1:1 mixture | For cleavage from the solid support and removal of base protecting groups. |
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | Reagent Grade | For removal of 2'-O-silyl protecting groups (e.g., TBDMS).[14] |
B. Deprotection Procedure
-
Support Preparation: Transfer the solid support containing the synthesized RNA from the synthesis column to a 2 mL screw-cap vial.
-
On-Support Allyl Deprotection:
-
Swell the resin in chloroform (CHCl₃) or DCM.
-
Prepare the deallylation cocktail: For each gram of resin, use approximately 35 mL CHCl₃, 0.5 mL acetic acid, 2 mL N-methylmorpholine, and 0.3 equivalents (based on resin loading) of Pd(PPh₃)₄.[8]
-
Add the cocktail to the resin and shake at room temperature for 1-2 hours. Rationale: Performing this step on-support allows for easy washing to remove the palladium catalyst and scavenger byproducts before base cleavage.[11][15]
-
Filter the resin and wash thoroughly with DCM, followed by acetonitrile.
-
-
Cleavage and Base Deprotection:
-
Add a solution of ammonium hydroxide/40% methylamine (AMA) (1:1 v/v) to the resin.
-
Heat the sealed vial at 65 °C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (e.g., Ac, Bz).
-
Cool the vial and transfer the supernatant containing the RNA to a new tube.
-
-
2'-OH Deprotection (if applicable):
-
Evaporate the AMA solution to dryness.
-
To remove 2'-O-TBDMS groups, resuspend the pellet in a solution of TEA·3HF in anhydrous DMSO.[14]
-
Heat at 65 °C for 2.5 hours.
-
Quench the reaction and proceed to purification (e.g., HPLC, gel electrophoresis).
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Inactive/degraded phosphoramidite. 2. Insufficient coupling time. 3. Moisture in the system. | 1. Use fresh, high-quality phosphoramidites. 2. Increase coupling time to 6-10 minutes for RNA monomers.[4][14] 3. Ensure all reagents and solvents are anhydrous. |
| Incomplete Allyl Deprotection | 1. Inactive palladium catalyst. 2. Insufficient reaction time or temperature. | 1. Use fresh Pd(PPh₃)₄. 2. Increase reaction time or repeat the deprotection step.[8] |
| Residual Palladium Contamination | Inadequate washing after on-support deprotection. | Thoroughly wash the support with DCM and ACN after the palladium-catalyzed step. ICP-MS analysis can confirm palladium removal.[15] |
| Chain Cleavage | Premature removal of 2'-O-protecting groups during synthesis. | Ensure the 2'-O-protecting group strategy is robust and compatible with all synthesis and deprotection conditions until the final step.[4] |
Safety and Handling
-
This compound: This reagent is combustible and causes skin and serious eye irritation. It is also air and moisture-sensitive. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store tightly sealed under an inert atmosphere (e.g., Argon) at 2-8°C.[13]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Deprotection Reagents: Reagents like AMA, TCA, and TEA·3HF are corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate precautions.
References
-
Reddy, M. P., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243-6. [Link]
-
Reddy, M. P., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link]
-
Guzaev, A. P., & Manoharan, M. (2001). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 29(23), e120. [Link]
-
Reddy, M. P., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. ResearchGate. [Link]
-
aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. [Link]
-
Špačková, N., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(11), 2820. [Link]
-
Glen Research. (2019). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
-
LookChem. This compound. LookChem. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio. [Link]
-
McCollum, C., & Andrus, A. (1997). RNA synthesis using a universal, base-stable allyl linker. Nucleic Acids Research, 25(20), 4165–4169. [Link]
-
Hayakawa, Y., et al. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97-100. [Link]
-
Unknown. Protocol for amino allyl labeling. Unknown Source. [Link]
-
Sproat, B. S., et al. (1987). The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides. Nucleic Acids Research, 15(15), 6181–6196. [Link]
-
Unknown. RNA amplification and labeling of RNA probes. Unknown Source. [Link]
-
Lang, K., & Micura, R. (2008). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. CHIMIA International Journal for Chemistry, 62(4), 262-266. [Link]
-
McCollum, C., & Andrus, A. (1997). RNA synthesis using a universal, base-stable allyl linker. PubMed. [Link]
-
Amerigo Scientific. Modified RNA Synthesis. Amerigo Scientific. [Link]
-
ResearchGate. The allyl group as a hydroxyl and phosphate protecting group in RNA synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Cîrcu, M., & Ganea, E. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(10), 2138-49. [Link]
-
Sun, H., et al. (2009). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. Molecules, 14(3), 1045-1059. [Link]
-
ResearchGate. (2009). Solid-phase synthesis of siRNA oligonucleotides. ResearchGate. [Link]
-
Szymańska-Kaptur, A., et al. (2015). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. Molecules, 20(12), 21319-21333. [Link]
-
Gopalakrishnan, V., & Ganesh, K. N. (1989). Synthesis and characterization of N,O-protected ribophosphoesters for applications in RNA synthesis. Journal of Biosciences, 14(4), 401-409. [Link]
-
Wang, T., et al. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Organic & Biomolecular Chemistry, 12(25), 4470-4475. [Link]
-
McCollum, C., & Andrus, A. (1997). RNA synthesis using a universal, base-stable allyl linker. ResearchGate. [Link]
-
D'Souza, A., & Dey, S. (2018). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 23(11), 2991. [Link]
-
Fergione, S., et al. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Sierzchala, A. B., & Beaucage, S. L. (2012). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 17(3), 2843-2882. [Link]
-
ELLA Biotech. Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]
Sources
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 4. atdbio.com [atdbio.com]
- 5. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA synthesis using a universal, base-stable allyl linker - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. glenresearch.com [glenresearch.com]
- 15. academic.oup.com [academic.oup.com]
Allyl Tetraisopropylphosphorodiamidite in DNA Synthesis: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical determinant of yield, purity, and the feasibility of incorporating sensitive modifications. While the β-cyanoethyl group has long been the standard for phosphate protection in phosphoramamite chemistry, the use of the allyl protecting group, facilitated by reagents such as allyl tetraisopropylphosphorodiamidite, offers a distinct set of advantages, particularly for the synthesis of complex and modified oligonucleotides. This guide provides a comprehensive overview of the application of this compound in DNA synthesis, detailing its underlying chemistry, practical protocols, and the strategic considerations for its implementation.
The Strategic Advantage of the Allyl Protecting Group
The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis.[1][2] This cyclical process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[][4] Each cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[][5] A crucial aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions on the reactive phosphate backbone.[2]
The most commonly used phosphate protecting group is the β-cyanoethyl group, which is typically removed at the end of the synthesis by a β-elimination reaction under basic conditions (e.g., concentrated ammonium hydroxide).[4] While effective for routine DNA synthesis, these harsh basic conditions can be detrimental to sensitive moieties, such as certain fluorescent dyes, backbone modifications, or base analogs that are essential for various therapeutic and diagnostic applications.[6]
This is where the allyl protecting group presents a significant advantage. The allyl group is stable to the standard acidic and basic conditions of the synthesis cycle but can be removed under remarkably mild and neutral conditions, most notably through palladium-catalyzed reactions.[7][8] This orthogonality to many other protecting groups opens up a wider synthetic window for the creation of highly modified oligonucleotides.[7]
Key Advantages of the Allyl Protecting Group:
-
Mild Deprotection Conditions: The ability to deprotect under neutral conditions using a palladium catalyst is the primary advantage, preserving sensitive functionalities on the oligonucleotide.[7][8]
-
Orthogonality: The allyl group is compatible with a wide range of other protecting groups used for nucleobases and the 5'-hydroxyl group, allowing for complex synthetic strategies.
-
Alternative Deprotection Pathways: Besides palladium catalysis, the allyl group can also be removed by nucleophilic attack, offering flexibility in the deprotection strategy.[7]
The Reagent: this compound
This compound is a phosphitylating agent used to introduce the allyl-protected phosphite triester linkage during oligonucleotide synthesis.[8]
| Property | Value | Reference |
| CAS Number | 108554-72-9 | [8] |
| Molecular Formula | C₁₅H₃₃N₂OP | [8] |
| Molecular Weight | 288.41 g/mol | [8] |
| Appearance | Liquid | [8] |
| Storage | 2-8°C, under inert gas | [8] |
Handling and Storage:
This compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to maintain its reactivity. As with all phosphoramidites, it is crucial to use anhydrous solvents and reagents during the synthesis to ensure high coupling efficiencies.
The Synthetic Workflow: Incorporating this compound
The integration of this compound into a standard solid-phase oligonucleotide synthesis workflow is seamless, as it follows the same four-step cycle. The primary difference lies in the final deprotection strategy.
Figure 1: The solid-phase oligonucleotide synthesis cycle using an allyl phosphoramidite.
Detailed Protocol for a Single Synthesis Cycle:
This protocol is a general guideline and may require optimization based on the specific synthesizer and scale of synthesis.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Time: 60-120 seconds.
-
Wash: The support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
2. Coupling:
-
Reagents:
-
0.1 M solution of this compound in anhydrous acetonitrile.
-
0.25 - 0.5 M solution of an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
-
Procedure: The allyl phosphoramidite and the activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the oligonucleotide chain.
-
Time: 30-180 seconds. Coupling times may need to be extended for sterically hindered monomers.[1]
-
Wash: The support is washed with anhydrous acetonitrile.
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride/Pyridine/THF.
-
Capping Reagent B: N-Methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of (n-1) shortmer impurities.
-
Time: 30-60 seconds.
-
Wash: The support is washed with anhydrous acetonitrile.
4. Oxidation:
-
Reagent: 0.02 - 0.1 M Iodine in a mixture of THF/Pyridine/Water.
-
Procedure: The newly formed phosphite triester linkage, which is unstable, is oxidized to the more stable pentavalent phosphate triester.
-
Time: 30-60 seconds.
-
Wash: The support is washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection of the Allyl Group: A Two-Pronged Approach
The removal of the allyl protecting groups from the phosphate backbone is the key step that differentiates this methodology from the standard β-cyanoethyl approach. There are two primary methods for allyl deprotection: palladium-catalyzed cleavage and nucleophilic cleavage.
Method 1: Palladium-Catalyzed Deprotection (Tsuji-Trost Reaction)
This is the most common and mildest method for allyl group removal.[9] The reaction proceeds via a π-allyl palladium complex, which is then attacked by a nucleophile.[9][10]
Figure 2: Simplified mechanism of palladium-catalyzed allyl deprotection.
Protocol for Palladium-Catalyzed Deprotection:
-
Reagents:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Allyl scavenger (nucleophile): Phenylsilane, morpholine, or dimedone.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
-
Procedure:
-
The solid support with the fully synthesized and protected oligonucleotide is washed thoroughly with the reaction solvent.
-
A solution of the palladium catalyst and the allyl scavenger in the solvent is prepared under an inert atmosphere.
-
The solution is added to the solid support and the mixture is gently agitated.
-
-
Reaction Conditions:
-
Temperature: Room temperature.
-
Time: 1-2 hours.
-
-
Post-Reaction: The support is washed extensively with the solvent, followed by a wash with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove any residual palladium.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Efficiently forms the π-allyl complex. |
| Scavenger | Phenylsilane | Acts as a nucleophile to trap the allyl group and reduces Pd(II) to Pd(0). |
| Solvent | Anhydrous THF or DCM | Solubilizes reagents and swells the solid support. |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functionalities. |
Method 2: Nucleophilic Deprotection
An alternative to palladium catalysis is the use of a strong nucleophile to displace the allyl group.[7] This method is particularly useful when the presence of a metal catalyst is undesirable.
Protocol for Nucleophilic Deprotection:
-
Reagent: Concentrated ammonium hydroxide containing 2% 2-mercaptoethanol.[7]
-
Procedure:
-
The solid support is treated with the deprotection solution.
-
-
Reaction Conditions:
-
Temperature: 55°C.
-
Time: 12-16 hours.
-
-
Post-Reaction: The supernatant containing the deprotected oligonucleotide is collected, and the support is washed with water. The combined solutions are then purified.
Comparison of Deprotection Methods:
| Feature | Palladium-Catalyzed | Nucleophilic |
| Conditions | Mild, neutral | Basic, elevated temperature |
| Reaction Time | 1-2 hours | 12-16 hours |
| Reagents | Palladium catalyst, scavenger | Ammonium hydroxide, 2-mercaptoethanol |
| Advantages | Preserves base-sensitive groups | Metal-free |
| Disadvantages | Potential for palladium contamination | Can damage base-sensitive groups |
Troubleshooting and Considerations
-
Low Coupling Efficiency: This is often due to moisture in the reagents or solvents. Ensure all components of the synthesis are anhydrous. The coupling time can also be extended for problematic sequences.
-
Incomplete Deprotection: For palladium-catalyzed deprotection, ensure the catalyst is active and that the scavenger is in sufficient excess. For nucleophilic deprotection, ensure adequate reaction time and temperature.
-
Palladium Contamination: Thoroughly wash the oligonucleotide with a chelating agent after palladium-catalyzed deprotection to minimize residual metal, which can be toxic and interfere with downstream applications.
Conclusion
This compound is a valuable reagent for the synthesis of complex and modified oligonucleotides. The mild deprotection conditions afforded by the allyl protecting group provide a significant advantage over the standard β-cyanoethyl chemistry, enabling the incorporation of a wider range of sensitive functionalities. By understanding the underlying chemistry and following robust protocols, researchers can leverage the benefits of allyl protection to advance their work in diagnostics, therapeutics, and fundamental biological research.
References
- Beaucage, S. L. (2008). The Phosphoramidite Approach to Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry.
- Caruthers, M. H. (1985).
-
Twist Bioscience. (2025). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
- Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
-
ATDbio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
- Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243-246.
-
Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]
- Sinha, N. D., Biernat, J., & Köster, H. (1983). β-Cyanoethyl N, N-dialkylamino/N-morpholino-monochloro-phosphoamidites, new phosphitylating agents for the synthesis of oligonucleotides. Tetrahedron letters, 24(52), 5843-5846.
-
Wikipedia. Oligonucleotide synthesis. [Link]
-
Wikipedia. Tsuji–Trost reaction. [Link]
- Zhang, H. J., Guibé, F., & Balavoine, G. (1990). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron letters, 31(46), 6649-6652.
-
Caruthers, M. H., Barone, A. D., Beaucage, S. L., Dodds, D. R., Fisher, E. F., McBride, L. J., ... & Stabinsky, Y. (1987).[1] Phosphoramidite chemistry of deoxyoligonucleotide synthesis. In Methods in enzymology (Vol. 154, pp. 287-313). Academic Press.
- Hayakawa, Y., Wakabayashi, S., Kato, H., & Noyori, R. (1990). The allylic protection method in solid-phase oligonucleotide synthesis. Journal of the American Chemical Society, 112(5), 1691-1696.
- Wu, X., Pitsch, S., & Krishnamurthy, R. (2007). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 72(20), 7569-7577.
-
Glen Research. The Glen Report 21.1: Synthesis of Long Oligonucleotides. [Link]
- Wang, T., & Seela, F. (2010). Oligonucleotide synthesis under mild deprotection conditions. Accounts of chemical research, 43(4), 560-570.
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Application Note & Protocol: Leveraging Allyl Tetraisopropylphosphorodiamidite for Advanced Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has revolutionized the production of complex biomolecules and organic compounds by simplifying purification and enabling automation. Within the repertoire of phosphoramidite chemistry, a cornerstone of oligonucleotide and polypeptide synthesis, the choice of protecting groups is paramount to achieving high yield and purity.[1][2][3] This application note provides a comprehensive guide to the use of Allyl tetraisopropylphosphorodiamidite as a versatile phosphitylating agent. We will delve into the strategic advantages of the allyl protecting group, its orthogonality with common protecting groups like Fmoc and t-Boc, and provide detailed, field-proven protocols for its incorporation and subsequent selective deprotection.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their synthetic strategies for complex molecules, including modified oligonucleotides and peptides.
Introduction: The Strategic Advantage of the Allyl Protecting Group in Solid-Phase Synthesis
The efficiency of solid-phase synthesis hinges on a carefully orchestrated series of protection and deprotection steps. The ideal protecting group should be stable under a variety of reaction conditions while being readily and selectively removable without affecting other parts of the molecule.[1][5] this compound introduces an allyl group for the protection of the phosphite triester linkage during synthesis. This offers distinct advantages:
-
Orthogonality: The allyl group is completely orthogonal to the acid-labile dimethoxytrityl (DMT) or tert-butyloxycarbonyl (t-Boc) groups and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[4][6] This mutual exclusivity allows for precise, selective deprotection, which is critical for the synthesis of branched peptides, cyclic peptides, and complex modified oligonucleotides.[4][6][7]
-
Mild Deprotection Conditions: The removal of the allyl group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[8][9][10] This avoids the harsh acidic or basic conditions required for other protecting groups, preserving the integrity of sensitive functionalities within the synthetic target.[8]
Below is a diagram illustrating the orthogonal relationship between common protecting groups in solid-phase synthesis.
Caption: Orthogonality of Allyl, Fmoc, and t-Boc/DMT protecting groups.
The Mechanism of Allyl Protection and Deprotection
2.1. Phosphitylation using this compound
In the context of oligonucleotide synthesis, this compound serves as a phosphitylating agent to create the phosphite triester linkage. The diisopropylamino groups are excellent leaving groups in the presence of a weak acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT), facilitating the coupling of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support.[11]
2.2. Palladium-Catalyzed Allyl Deprotection: The Tsuji-Trost Reaction
The removal of the allyl group proceeds via a palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[4] The mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically formed from the dissociation of ligands from Pd(PPh₃)₄, undergoes oxidative addition to the allyl group of the protected phosphate, forming a η³-allyl palladium(II) complex.[4]
-
Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl complex. The nature of the nucleophile can influence the exact mechanism of this step.[4]
-
Reductive Elimination: The nucleophile adds to the allyl group, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4]
The workflow for a typical solid-phase synthesis cycle incorporating an allyl-protected phosphoramidite is depicted below.
Caption: Solid-phase synthesis workflow with selective allyl deprotection.
Detailed Protocols
3.1. Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% |
| Solid Support (e.g., CPG, Polystyrene) | Various | Synthesis Grade |
| Acetonitrile (ACN) | Various | Anhydrous, Synthesis Grade |
| Dichloromethane (DCM) | Various | Anhydrous, Synthesis Grade |
| 5-(Ethylthio)-1H-tetrazole (ETT) solution | Various | 0.25 M in ACN |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Sigma-Aldrich | ≥99% |
| Phenylsilane | Sigma-Aldrich | ≥97% |
| Piperidine | Various | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| N-methylimidazole (NMI) | Sigma-Aldrich | Synthesis Grade |
| Acetic Anhydride | Sigma-Aldrich | Synthesis Grade |
3.2. Protocol for Solid-Phase Oligonucleotide Synthesis using this compound
This protocol assumes a standard automated DNA/RNA synthesizer.
-
Resin Preparation: Start with the desired first nucleoside pre-loaded onto a solid support (e.g., Controlled Pore Glass - CPG).
-
Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[11] Wash the support thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver a solution of the desired phosphoramidite (including the allyl-protected phosphoramidite) and an activator solution (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.[11] Allow the reaction to proceed for the recommended coupling time.
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride/N-methylimidazole) to block any unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences.[11]
-
Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine.[11][12]
-
Repeat: Repeat steps 2-5 for each subsequent monomer to be added to the growing oligonucleotide chain.
3.3. Protocol for Selective Allyl Group Deprotection
This protocol is for the on-resin deprotection of the allyl group.
-
Resin Preparation: After the final synthesis cycle, wash the resin-bound oligonucleotide thoroughly with anhydrous DCM and then with anhydrous tetrahydrofuran (THF).
-
Deprotection Cocktail Preparation: In a separate vial under an inert atmosphere (e.g., argon or nitrogen), prepare the deprotection cocktail. For a 1 µmol scale synthesis, dissolve 0.2 equivalents of Pd(PPh₃)₄ in anhydrous DCM. Add 20 equivalents of phenylsilane to this solution.[4]
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin and agitate gently at room temperature for 2 hours.[4]
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM, followed by methanol, and then again with DCM to remove the catalyst and byproducts.[4] A recommended washing sequence is: 3x DCM, 1x Methanol, 3x DCM, 1x Methanol, 3x DCM.[4]
-
Repeat (Optional): For complete deprotection, a second treatment with the deprotection cocktail (steps 2-4) may be performed.[4]
The mechanism of palladium-catalyzed deallylation is visualized below.
Caption: Mechanism of Palladium-Catalyzed Allyl Deprotection.
Troubleshooting and Expert Insights
-
Incomplete Deprotection: If incomplete deprotection is observed, ensure that the palladium catalyst is fresh and that all solvents are anhydrous. The deprotection reaction is sensitive to air and moisture.[13] Consider extending the reaction time or performing a second deprotection step.
-
Resin Color Change: The resin may turn dark during the deprotection reaction due to the formation of palladium black. This is normal and does not necessarily indicate a failed reaction. Thorough washing after the reaction is crucial.
-
Scavenger Choice: While phenylsilane is a common scavenger, other nucleophiles such as morpholine or dimedone can also be used. The choice of scavenger may need to be optimized depending on the specific substrate.
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphoramidites: Phosphoramidites are moisture-sensitive and should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are flammable and should be handled with care.
Conclusion
This compound is a powerful reagent for solid-phase synthesis, enabling the use of the versatile allyl protecting group. Its orthogonality with standard protecting groups and the mild conditions required for its removal provide a significant advantage in the synthesis of complex and sensitive molecules. The protocols and insights provided in this application note offer a robust framework for the successful implementation of this chemistry in research and development settings.
References
-
Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(17), 3435-3438. [Link]
-
Gong, Y. D., & Yoo, S. E. (2002). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Bulletin of the Korean Chemical Society, 23(11), 1635-1638. [Link]
- Kates, S. A., Daniels, S. B., & Albericio, F. (1993). Automated allyl cleavage for continuous‐flow synthesis of cyclic and branched peptides. Analytical biochemistry, 212(2), 303-310.
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146-1149. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic letters, 2(3), 243-246. [Link]
-
Ouchi, T., & Ohya, Y. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Omega, 8(8), 7549-7557. [Link]
-
Genêt, J. P., Blart, E., & Savignac, M. (1993). Reductive deprotection of aryl allyl ethers with Pd (Ph3) 4/NaBH4. Tetrahedron Letters, 34(27), 4349-4352. [Link]
- Barany, G., & Albericio, F. (1992). Allyl side chain protection in peptide synthesis. U.S.
-
Pingoud, A., & Urbanke, C. (2002). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In Biochemical Methods (pp. 3-13). Springer, Berlin, Heidelberg. [Link]
-
Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 9. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 11. DNA寡核苷酸合成 [sigmaaldrich.com]
- 12. atdbio.com [atdbio.com]
- 13. biotage.com [biotage.com]
Application Notes and Protocols: Deprotection of Allyl Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Allyl Protecting Groups
In the intricate process of solid-phase oligonucleotide synthesis, the choice of protecting groups is paramount to achieving high yield and purity. Allyl-based protecting groups, including the allyl group for phosphates and the allyloxycarbonyl (AOC) group for nucleobase exocyclic amines, offer a distinct advantage due to their unique removal chemistry.[1][2] They are stable under the standard acidic and basic conditions used for chain elongation and cleavage of other protecting groups, such as the dimethoxytrityl (DMT) and cyanoethyl groups.[3][4] This chemical stability provides an "orthogonal" deprotection strategy, allowing for the selective removal of allyl groups while others remain intact. This is particularly valuable in the synthesis of complex oligonucleotides, modified sequences, and pro-oligonucleotides where specific manipulations are required post-synthesis but prior to final deprotection.[1][5]
The deprotection is achieved under very mild, near-neutral conditions using a palladium(0) catalyst, which prevents damage to sensitive functionalities within the oligonucleotide.[6][7] This guide provides a detailed overview of the underlying mechanism, comprehensive protocols for on-support and in-solution deprotection, and critical insights into troubleshooting and optimization.
The Deprotection Mechanism: A Palladium-Catalyzed Cascade
The removal of allyl and allyloxycarbonyl protecting groups is a classic example of a palladium(0)-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[8] The process is not a simple cleavage but a catalytic cycle involving several distinct steps.
Causality of the Mechanism: The entire process is driven by the ability of a soft, electron-rich Palladium(0) center to coordinate with the π-system of the allyl group's double bond. This initial coordination weakens the bond between the allyl group and the oxygen atom (of the phosphate or carbamate), facilitating its cleavage and the formation of a stable η³-π-allyl palladium(II) complex.[6][8] This intermediate is electrophilic and highly susceptible to attack by a soft nucleophile, known as an "allyl scavenger." The scavenger's role is crucial: it irreversibly traps the allyl group, regenerating the Palladium(0) catalyst and driving the reaction cycle forward. Without an effective scavenger, the reaction would stall, and the reactive allyl cation could lead to undesirable side reactions.[1]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of Pd(0)-mediated allyl group removal.
Reagents and Experimental Choices
The success of allyl deprotection hinges on the careful selection and handling of three key components: the palladium catalyst, the allyl scavenger, and the solvent system.
Palladium(0) Catalyst
The most commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ .[9][10] It is a bright yellow, air-sensitive solid that serves as a stable precursor to the catalytically active 14-electron species, Pd(PPh₃)₂.[8]
-
Expertise & Experience: While Pd(PPh₃)₄ is commercially available, its activity can diminish over time due to oxidation.[10] It is crucial to use a high-quality catalyst from a reliable source and handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. For critical syntheses, using a freshly opened bottle or storing it in a glovebox is recommended. The yellow color is a good indicator of its Pd(0) state; a darkening to brown or black suggests decomposition.[10]
Allyl Scavengers
The choice of scavenger is critical and depends on the specific oligonucleotide sequence and the desired reaction conditions. The scavenger must be a soft nucleophile that can efficiently attack the π-allyl palladium complex without reacting with the oligonucleotide itself.
| Scavenger | Typical Conditions | Advantages | Disadvantages |
| Morpholine | 0.1-0.5 M in DCM/THF | Volatile, easy to remove during workup. | Can be too basic for some sensitive modifications. |
| Dimedone | 150 molar equivalents in THF | Mildly acidic, highly efficient scavenger. Good for sensitive pro-oligonucleotides.[1] | Non-volatile, requires careful purification to remove. |
| Phenylsilane | 20 equivalents in DCM | Mild, neutral conditions.[8] | Can be slow; requires a fully anhydrous system. |
| Formic Acid / n-Butylamine | 150 molar equivalents in THF | Effective scavenger system. | Acidic conditions can risk depurination of the oligonucleotide.[1] |
| Sodium Diethyldithiocarbamate | Aqueous/Organic mixtures | Very efficient scavenger. | Can be difficult to remove from the final product. |
Solvents
The reaction is typically performed in anhydrous, deoxygenated solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The presence of oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the reaction and should be avoided unless specified in a particular protocol.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating steps that ensure an optimal reaction environment.
Protocol 1: On-Support Deprotection of Allyl-Protected Oligonucleotides
This protocol is ideal for selectively deprotecting the oligonucleotide while it remains anchored to the solid support, allowing for easy removal of the catalyst and scavenger through simple washing steps.
Visual Workflow
Caption: Step-by-step workflow for on-support deprotection.
Step-by-Step Methodology
-
Resin Preparation:
-
Place the CPG solid support containing the allyl-protected oligonucleotide (e.g., 1 µmol scale) into a synthesis column or a suitable reaction vessel.
-
Swell the resin by washing with anhydrous dichloromethane (DCM, 5 x 1 mL).
-
-
Deprotection Cocktail Preparation (Perform in a fume hood under inert gas):
-
In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.25 equivalents per allyl group, e.g., 2-3 mg for a 20-mer).
-
Add 1 mL of anhydrous, deoxygenated DCM. The solution should be a clear, bright yellow.
-
Add the chosen allyl scavenger. For example, add 50 µL of morpholine (for a final concentration of ~0.5 M).
-
Mix gently until the catalyst is fully dissolved.
-
-
Reaction:
-
Using a syringe, add the freshly prepared deprotection cocktail to the resin.
-
Seal the vessel and agitate gently at room temperature for 1.5 to 2 hours. The reaction mixture may turn darker, which is normal.
-
-
Washing and Final Steps:
-
Drain the deprotection solution from the resin.
-
Wash the resin extensively to remove all traces of palladium and scavenger. A recommended wash sequence is:
-
Dry the resin thoroughly under a stream of argon.
-
The oligonucleotide is now ready for cleavage from the support and final deprotection of other groups (e.g., with ammonium hydroxide).[11]
-
Protocol 2: In-Solution Deprotection
This method is used for oligonucleotides that have already been cleaved from the support. It requires a subsequent purification step to remove the catalyst.
-
Oligonucleotide Preparation:
-
Dissolve the dried, allyl-protected oligonucleotide in a suitable anhydrous solvent (e.g., 500 µL of THF or DCM).
-
-
Reaction Setup (Perform in a fume hood under inert gas):
-
In a separate vial, prepare the deprotection cocktail as described in Protocol 1, Step 2, adjusting volumes for the solution-phase reaction.
-
Add the cocktail to the oligonucleotide solution.
-
Allow the reaction to proceed at room temperature for 2-3 hours, monitoring by HPLC or LC-MS if possible.
-
-
Work-up and Palladium Removal:
-
Upon completion, the key challenge is removing the palladium catalyst.[5]
-
Option A (Precipitation): Add a solvent in which the oligonucleotide is insoluble but the catalyst is soluble (e.g., diethyl ether). Centrifuge to pellet the oligonucleotide, decant the supernatant, and repeat the wash.
-
Option B (Solid-Phase Scavenger): Add a silica-based metal scavenger (e.g., SiliaMetS Thiol or Thiourea) to the reaction mixture and stir for several hours or overnight.[12] Filter to remove the scavenger, which will have bound the palladium.
-
After catalyst removal, evaporate the solvent. The deprotected oligonucleotide can then be further purified by HPLC or other methods.
-
Troubleshooting and Best Practices
Incomplete Deprotection
-
Cause: Inactive catalyst due to oxidation.
-
Trustworthiness Check: Always use a bright yellow, free-flowing Pd(PPh₃)₄ powder.[10] Discard if it appears brown or clumpy.
-
-
Cause: Insufficient scavenger or reaction time.
-
Solution: Increase the equivalents of scavenger or extend the reaction time. For stubborn cases, a second treatment with a fresh deprotection cocktail may be necessary.[8]
-
Palladium Contamination
Residual palladium is toxic and can interfere with downstream biological applications.[13] Its removal is a critical, non-negotiable step in drug development.[13]
| Palladium Removal Method | Principle | Efficacy | Considerations |
| Solvent Precipitation | Differential solubility | Moderate | May result in product loss; may not remove all palladium species. |
| Aqueous Wash | Partitioning | Low to Moderate | Using chelating agents like N-acetyl cysteine can improve removal.[13] |
| Solid-Phase Scavengers | Covalent/Chelating Binding | High to Very High | Highly effective for achieving <10 ppm levels.[12][14] The scavenger must be filtered off completely. |
| Activated Carbon | Adsorption | Moderate | Can lead to product loss due to non-specific binding. |
Expertise & Experience: For therapeutic oligonucleotides, the most robust and reliable method for palladium removal is the use of solid-phase scavengers.[14][15] They are highly specific for binding metals and can reduce palladium levels to within the stringent limits set by the ICH guidelines.[13]
Safety and Handling
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous DCM and THF are flammable and hazardous. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all palladium-containing waste according to institutional and local environmental regulations. Due to the cost and environmental impact of precious metals, recycling palladium from waste streams should be considered.[6]
References
- Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress.
-
Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). Cdn.technologynetworks.com. Retrieved from [Link]
- Lu, Y., Manoharan, M., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246.
- Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246.
-
Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. (1994). PubMed. Retrieved from [Link]
- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
-
pro-oligonucleotide synthesis using allyl and allyloxycarbonyl protections: direct maldi-to. (2001). Marcel Dekker, Inc. Retrieved from [Link]
-
Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. (2000). ResearchGate. Retrieved from [Link]
-
A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (2003). ResearchGate. Retrieved from [Link]
-
Advanced method for oligonucleotide deprotection. (2000). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Tetrakis(triphenylphosphine) Palladium - Research-Grade Catalyst. (n.d.). Biostring. Retrieved from [Link]
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). Aapptec. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Pd(PPh3)4 - テトラキス(トリフェニルホスフィン)パラジウム(0), 99 [sigmaaldrich.com]
- 10. labiostring.com [labiostring.com]
- 11. glenresearch.com [glenresearch.com]
- 12. silicycle.com [silicycle.com]
- 13. onyxipca.com [onyxipca.com]
- 14. biotage.com [biotage.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
Application Notes and Protocols: The Use of Allyl Tetraisopropylphosphorodiamidite in Modified Nucleotide Synthesis
Introduction: A Strategy for Orthogonal Protection in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, the cornerstone of modern molecular biology and nucleic acid therapeutics, relies on the precise, stepwise assembly of nucleotide building blocks. The phosphoramidite method stands as the universally accepted gold standard for this process, enabling the rapid and high-fidelity construction of DNA, RNA, and their modified analogues.[][2] Central to this methodology is the use of protecting groups, which transiently mask reactive functional groups to ensure selective bond formation.
A significant challenge in the synthesis of complex or sensitive oligonucleotides lies in the selection of protecting groups that can be removed under specific conditions without affecting other parts of the molecule—a concept known as orthogonal protection . Allyl tetraisopropylphosphorodiamidite emerges as a powerful phosphitylating agent that introduces an allyl group for the protection of the internucleotide phosphate linkage.[3] This strategy provides a distinct advantage: the allyl group is exceptionally stable under the acidic and basic conditions typically used to remove 5'-hydroxyl (DMT) and nucleobase protecting groups, respectively.[4][5] Its removal is achieved under unique, mild conditions via palladium catalysis, offering an invaluable orthogonal tool for researchers synthesizing modified oligonucleotides, RNA, and other complex constructs.[3][6]
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for using this compound in the synthesis of modified nucleic acids.
Section 1: The Chemistry of Allyl-Protected Phosphoramidites
This compound, with the chemical formula [[(CH₃)₂CH]₂N]₂POCH₂CH=CH₂, serves as a phosphitylating agent to create the phosphite triester linkage between nucleotides during solid-phase synthesis. Its application fits seamlessly into the standard four-step cycle of oligonucleotide synthesis.
The synthesis cycle proceeds as follows:
-
Deblocking: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
Coupling: The this compound-modified nucleoside is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl group of the growing chain. This forms a new, allyl-protected phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester. For synthesizing phosphorothioates, this step is replaced with a sulfurization reaction.[7][8]
The resulting internucleotide linkage is protected by the allyl group, which remains intact throughout the subsequent cycles of chain elongation.
Section 2: The Orthogonal Advantage and Deprotection Mechanism
The primary benefit of the allyl protecting group is its unique removal chemistry, which is orthogonal to most other protecting groups used in oligonucleotide synthesis.
-
Stability: The allyl group is resistant to the trichloroacetic acid (TCA) used for DMT removal and the concentrated ammonium hydroxide or other bases used for cleaving the oligonucleotide from the support and removing nucleobase protecting groups.[4][5] This stability is particularly crucial in RNA synthesis, where base-stable linkers and protecting groups simplify purification protocols.[9][10][11]
-
Mild Deprotection: The allyl group is selectively cleaved using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[3][12]
The deprotection mechanism involves three key stages:
-
Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts itself into the P-O bond, forming a π-allyl palladium(II) complex and releasing the phosphate.
-
Nucleophilic Attack: A scavenger molecule (e.g., morpholine, phenylsilane, or a barbituric acid derivative) attacks the π-allyl complex.[13][14]
-
Reductive Elimination: The scavenger becomes allylated, and the active Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
This process is highly efficient and occurs under neutral or weakly basic conditions, preserving the integrity of sensitive modifications elsewhere on the oligonucleotide.[7][13]
Section 3: Application Protocols
Reagent Properties, Handling, and Storage
Proper handling of this compound is critical for successful synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₃N₂OP | [3] |
| Molecular Weight | 288.41 g/mol | |
| Appearance | Liquid | [3] |
| Boiling Point | 114-117 °C @ 0.4 mmHg | |
| Storage | 2-8°C under an inert atmosphere (Argon or N₂) | [3][15] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE). | [3] |
Note: The reagent is sensitive to air and moisture. Always use anhydrous solvents and handle under an inert gas.
General Protocol for Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Setup:
-
Dissolve the required nucleoside phosphoramidites (including the custom ones prepared for modification, if any) in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials on the synthesizer under an inert gas atmosphere.
-
Ensure all other required reagents (Deblocking, Capping, Oxidation, Activator solutions) are fresh and correctly installed.
-
-
Synthesis Cycle:
-
Program the synthesizer with the desired oligonucleotide sequence.
-
For couplings involving standard phosphoramidites, use standard coupling times (e.g., 30 seconds). For modified or bulky phosphoramidites, extend the coupling time (e.g., 5-10 minutes) to ensure high coupling efficiency.
-
Initiate the synthesis. The instrument will automatically perform the iterative four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each nucleotide addition.
-
-
Post-Synthesis:
-
Once the synthesis is complete, the solid support now contains the full-length, fully protected oligonucleotide. The internucleotide phosphate groups introduced via the specific reagent will be protected by allyl groups.
-
On-Support Deprotection of Allyl Groups
This protocol describes the removal of the allyl protecting group from the phosphate backbone while the oligonucleotide is still attached to the solid support.
-
Resin Preparation:
-
Transfer the solid support (e.g., CPG resin) from the synthesis column to a suitable reaction vessel (e.g., a 2 mL microcentrifuge tube or a small glass vial with a screw cap).
-
Swell the resin by adding chloroform (CHCl₃) or dichloromethane (DCM) and gently agitating for 15-20 minutes.[4]
-
-
Deprotection Cocktail Preparation:
-
Prepare the deprotection solution immediately before use. A common formulation per gram of resin is:
-
35 mL Chloroform (CHCl₃)
-
0.5 mL Acetic Acid
-
2.0 mL N-Methylmorpholine (as the scavenger)
-
0.3 equivalents (based on resin loading) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
-
-
Reaction:
-
Remove the swelling solvent from the resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Seal the vessel and shake the mixture at room temperature for 1 to 2 hours. The reaction progress can be monitored by taking small aliquots, cleaving them from the support, and analyzing via HPLC or LC-MS.
-
-
Washing:
-
Once the reaction is complete, filter the resin and discard the palladium-containing solution.
-
Wash the resin thoroughly to remove all traces of the catalyst and scavenger. A typical wash sequence is:
-
3x with Dichloromethane (DCM)
-
3x with Acetonitrile
-
3x with Dichloromethane (DCM)
-
-
-
Final Cleavage and Deprotection:
-
The resin, now containing the oligonucleotide with deprotected phosphate linkages, can proceed to the final cleavage and nucleobase deprotection step using standard conditions (e.g., concentrated ammonium hydroxide at 55°C).
-
Section 4: Optimization and Troubleshooting
| Parameter | Recommendation | Rationale / Notes |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is most common. | Ensure the catalyst is high purity and stored under inert gas as it can be air-sensitive. |
| Scavenger | N-methylmorpholine, Phenylsilane, Dimedone, or Barbituric acid derivatives can be used. | The choice of scavenger can influence reaction kinetics and ease of removal. Phenylsilane is highly effective but requires careful handling. |
| Solvent | Chloroform, Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically used. | Must be anhydrous to prevent side reactions and ensure catalyst activity. |
| Reaction Time | 1-2 hours is typical. | Monitor reaction for completeness. Incomplete deprotection will result in a modified oligonucleotide mass. If the reaction stalls, fresh catalyst and scavenger may be needed.[4] |
| Palladium Removal | Thorough washing is critical. | Residual palladium can be toxic and may interfere with downstream biological applications. Analysis by ICP-MS can confirm removal to trace levels.[11] |
Troubleshooting Common Issues:
-
Incomplete Deprotection:
-
Cause: Inactive catalyst, insufficient scavenger, or short reaction time.
-
Solution: Use fresh, high-quality Pd(PPh₃)₄. Increase the equivalents of scavenger and/or extend the reaction time. Ensure the resin is properly swollen to allow reagent access.
-
-
Degradation of Oligonucleotide:
-
Cause: Harsh deprotection conditions or incompatible protecting groups on sensitive modifications.
-
Solution: The palladium-catalyzed deprotection is inherently mild. This issue is rare but check that all other modifications on the oligonucleotide are stable to the chosen solvent and scavenger system.
-
-
Yellow/Black Coloration of Resin:
-
Cause: Formation of palladium black (Pd metal).
-
Solution: This indicates catalyst decomposition but does not always mean the reaction has failed. Proceed with thorough washing. If deprotection is incomplete, repeat the step with fresh reagents.
-
Conclusion
This compound is a highly valuable reagent for the synthesis of modified oligonucleotides. Its key feature—the introduction of an allyl-protected phosphate linkage—provides an essential orthogonal deprotection strategy that significantly expands the toolbox of the synthetic chemist. By enabling the selective removal of phosphate protection under exceptionally mild, palladium-catalyzed conditions, this approach facilitates the construction of complex molecules, including RNA strands and oligonucleotides bearing sensitive functional groups, thereby advancing research and development in diagnostics, gene therapy, and drug discovery.
References
- aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
-
Zhang, X., Gaffney, B. L., & Jones, R. A. (1997). RNA synthesis using a universal, base-stable allyl linker. Nucleic Acids Research, 25(20), 3980–3983. Available at: [Link]
-
Zhang, X., Gaffney, B. L., & Jones, R. A. (1997). RNA synthesis using a universal, base-stable allyl linker. PubMed. Retrieved from [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. Available at: [Link]
-
Zhang, X., Gaffney, B. L., & Jones, R. A. (1997). RNA synthesis using a universal, base-stable allyl linker. Oxford Academic. Retrieved from [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Hasan, A., & Wang, Z. (2018). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 46(18), 9223–9236. Available at: [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243-246. Available at: [Link]
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Zhang, X., Gaffney, B. L., & Jones, R. A. (1997). RNA synthesis using a universal, base-stable allyl linker. Nucleic Acids Research, 25(20), 3980-3983. Available at: [Link]
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Zhang, X., Gaffney, B. L., & Jones, R. A. (1997). RNA synthesis using a universal, base-stable allyl linker. ResearchGate. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Li, J., et al. (2022). Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]
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Biosynthesis. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]
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Sierzchała, A. B., & Boryski, J. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(11), 3195. Available at: [Link]
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Gait, M. J. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193–213. Available at: [Link]
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Németh, K., et al. (2022). Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates. Molecules, 27(19), 6619. Available at: [Link]
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Gait, M. J. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
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Zhang, H.-J., Guibé, F., & Balavoine, G. G. A. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(5), 623-626. Available at: [Link]
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Maximizing Oligonucleotide Synthesis Efficiency with Allyl Tetraisopropylphosphorodiamidite: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Allyl Protection in Oligonucleotide Synthesis
In the landscape of therapeutic and diagnostic oligonucleotide development, the precision of chemical synthesis is paramount. The phosphoramidite method stands as the cornerstone of this field, enabling the sequential construction of DNA and RNA strands.[1] The choice of protecting groups for the phosphite moiety is a critical determinant of the overall yield and purity of the final product. Allyl tetraisopropylphosphorodiamidite has emerged as a valuable phosphitylating agent, offering unique advantages due to the specific properties of the allyl protecting group.
This guide provides a comprehensive overview of the application of this compound in oligonucleotide synthesis, with a focus on optimizing coupling efficiency and outlining robust protocols for its use. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven strategies to empower researchers in their pursuit of high-fidelity oligonucleotide synthesis.
The Chemistry of this compound in Oligonucleotide Synthesis
This compound serves as a phosphitylating agent, a key component in the formation of the phosphite triester linkage between nucleosides during solid-phase oligonucleotide synthesis. The synthesis cycle, a meticulously orchestrated sequence of chemical reactions, is outlined below.
The Four-Step Synthesis Cycle
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1]
-
Coupling: The this compound, activated by a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][3] This forms a phosphite triester linkage. The bulky diisopropylamino groups on the phosphorus atom are excellent leaving groups, facilitating a rapid and efficient coupling reaction.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole.[1][4] This step is crucial for minimizing the presence of deletion mutations in the final product.
-
Oxidation: The unstable phosphite triester (P(III)) linkage is oxidized to a stable phosphate triester (P(V)) using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[1][]
This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.
The Unique Role of the Allyl Protecting Group
The allyl group protecting the phosphite oxygen offers a distinct advantage in its deprotection chemistry. Unlike the more common β-cyanoethyl group, which is removed by β-elimination under basic conditions, the allyl group is cleaved under neutral conditions using a palladium catalyst. This orthogonality provides a powerful tool for the synthesis of sensitive or modified oligonucleotides where exposure to strong bases could be detrimental.[5]
Optimizing Coupling Efficiency: A Proactive Approach
Achieving high coupling efficiency at every step is fundamental to the synthesis of high-quality, full-length oligonucleotides. The cumulative effect of even minor inefficiencies can drastically reduce the final yield.[6] For instance, a seemingly high 98% average coupling efficiency for a 100-mer oligonucleotide would theoretically yield only 13% of the full-length product.[6]
Key Factors Influencing Coupling Efficiency
| Factor | Impact on Coupling Efficiency | Mitigation Strategy |
| Moisture | Reacts with the activated phosphoramidite, leading to its hydrolysis and preventing coupling.[6] | Use anhydrous acetonitrile (<30 ppm water) for all reagents and washes.[7] Store phosphoramidites under an inert atmosphere. Consider using molecular sieves in solvent bottles.[8] |
| Reagent Quality | Degraded phosphoramidites or activators will lead to incomplete coupling. | Use fresh, high-quality reagents. Prepare activator solutions fresh. |
| Activator Choice | The pKa of the activator influences the rate of protonation and subsequent coupling. | For sterically hindered phosphoramidites, a more potent activator may be required.[4] |
| Coupling Time | Insufficient time for the reaction to go to completion results in lower efficiency. | Optimize coupling times based on the specific phosphoramidite and synthesizer. Modified phosphoramidites may require longer coupling times.[3] |
| Reagent Delivery | Incorrect volumes or blockages in the synthesizer's fluidics system will starve the reaction. | Regularly calibrate and maintain the oligonucleotide synthesizer.[7] |
Monitoring Coupling Efficiency in Real-Time
The most common method for monitoring coupling efficiency is the trityl cation assay. The DMT group removed during the deblocking step produces a characteristic orange-colored cation, the absorbance of which is proportional to the number of available 5'-hydroxyl groups. A consistent trityl signal throughout the synthesis indicates high and uniform coupling efficiency. A sudden drop in the signal is a clear indicator of a problem with the preceding coupling step.[7]
Experimental Protocols
The following protocols provide a framework for the use of this compound in solid-phase oligonucleotide synthesis.
Protocol 1: Preparation of Reagents
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.05-0.1 M) under an inert atmosphere (e.g., argon).
-
Activator Solution: Prepare a fresh solution of the chosen activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile).
-
Capping Solutions: Prepare Cap A (acetic anhydride/2,6-lutidine/THF) and Cap B (16% N-methylimidazole in THF).
-
Oxidizer Solution: Prepare a 0.02 M iodine solution in THF/pyridine/water.
Protocol 2: Automated Oligonucleotide Synthesis Cycle
The following is a representative cycle for an automated DNA synthesizer. Timings may need to be optimized for specific instruments and scales.
Caption: Automated Synthesis Cycle Workflow
Protocol 3: Cleavage from Solid Support and Deprotection of Exocyclic Amines
-
After completion of the synthesis, transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Heat the vial at a specified temperature and duration (e.g., 65°C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[3]
Protocol 4: Palladium-Catalyzed Deallylation
This step is performed after cleavage from the support and deprotection of the exocyclic amines.
-
Evaporate the ammoniacal solution to dryness.
-
Redissolve the oligonucleotide pellet in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane.
-
Add the catalyst and scavenger to the oligonucleotide solution. The reaction is typically carried out at room temperature.[9]
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, the deprotected oligonucleotide can be purified by standard methods such as HPLC or gel electrophoresis.
Caption: Palladium-Catalyzed Deallylation Workflow
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | - Moisture in reagents/solvents- Degraded phosphoramidite or activator- Synthesizer fluidics issue | - Use fresh, anhydrous reagents and solvents.[6][7]- Replace phosphoramidite and prepare fresh activator solution.[7]- Check for blockages and calibrate reagent delivery.[7] |
| Incomplete Deallylation | - Inactive catalyst- Insufficient scavenger | - Use fresh palladium catalyst.- Optimize the equivalents of the scavenger. |
| Presence of n-1 Shortmers | - Inefficient capping | - Use fresh capping reagents.- Ensure proper delivery of capping solutions.[4] |
Conclusion
This compound is a powerful tool in the synthesis of oligonucleotides, particularly for complex and sensitive sequences. The key to its successful implementation lies in a thorough understanding of the underlying chemistry and a meticulous approach to protocol execution. By prioritizing anhydrous conditions, utilizing high-quality reagents, and optimizing reaction parameters, researchers can consistently achieve high coupling efficiencies. The orthogonal deprotection of the allyl group via palladium catalysis further expands the synthetic possibilities, enabling the creation of novel oligonucleotide-based therapeutics and diagnostics.
References
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Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
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Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of base selection for the coupling reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction Trost Allylation. Retrieved from [Link]
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Application Notes and Protocols for Allyl Tetraisopropylphosphorodiamidite in Gene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tool for Advanced Gene Synthesis
In the landscape of synthetic biology and therapeutic oligonucleotide development, the quest for robust and versatile chemical strategies is paramount. Allyl tetraisopropylphosphorodiamidite emerges as a key phosphitylating agent for the synthesis of oligonucleotides, offering unique advantages due to its allyl protecting group for the internucleotide phosphate linkage.[1] This document serves as a comprehensive guide to the application of this compound, providing in-depth protocols and the scientific rationale behind its use for researchers and professionals in the field.
The core utility of this reagent lies in the orthogonality of the allyl protecting group, which can be selectively removed under mild conditions using palladium catalysis.[1][2] This feature is particularly beneficial for the synthesis of sensitive or modified oligonucleotides that might be compromised by the harsher conditions required for the removal of more traditional protecting groups like the cyanoethyl group.[3][4]
Chemical Structure and Properties:
-
Chemical Name: this compound[5]
-
CAS Number: 108554-72-9[1]
-
Molecular Formula: C₁₅H₃₃N₂OP[5]
-
Molecular Weight: 288.41 g/mol [5]
-
Appearance: Liquid[1]
-
Storage: 2-8°C[1]
The Advantage of the Allyl Protecting Group
The choice of protecting groups is a critical aspect of successful oligonucleotide synthesis.[6][7] The allyl group, as a phosphate protectant, offers several distinct advantages over the more conventional β-cyanoethyl group.
Key Advantages of Allyl Protection:
| Feature | Description | Benefit in Gene Synthesis |
| Orthogonality | The allyl group is stable to the acidic and basic conditions used for the removal of other protecting groups in the synthesis cycle (e.g., DMT group removal with acid, base-labile nucleobase protecting groups).[8] | Allows for selective deprotection of the phosphate backbone, enabling the synthesis of complex oligonucleotides and the introduction of modifications at specific phosphate positions. |
| Mild Deprotection | Removal is achieved under neutral or weakly basic conditions using a palladium(0) catalyst.[4][9][10] | Preserves the integrity of sensitive nucleobases, modifications, and labels that might be degraded by the strong basic conditions typically used for cyanoethyl group removal.[11] |
| Versatility | Compatible with the synthesis of both DNA and RNA, as well as phosphorothioate oligonucleotides.[3][4] | Provides a unified chemical approach for the synthesis of a wide range of nucleic acid-based molecules. |
The use of the allyl protecting group is particularly advantageous in the synthesis of:
-
Modified Oligonucleotides: For therapeutic applications where modifications to the phosphate backbone are necessary to enhance stability or efficacy.
-
Long Oligonucleotides: Where the cumulative exposure to harsh deprotection conditions can lead to degradation of the product.[12][13]
-
Sensitive Dye-Labeled Probes: Where the fluorescent labels are susceptible to degradation under strongly basic conditions.
The Oligonucleotide Synthesis Cycle: A Workflow Overview
The synthesis of oligonucleotides using this compound follows the well-established phosphoramidite chemistry on a solid support.[14][][16] The process is a cyclical four-step reaction that allows for the sequential addition of nucleotide building blocks.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detailed Protocols
The following protocols provide a detailed guide for the use of this compound in automated or manual oligonucleotide synthesis.
Reagent Preparation
-
This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. This solution is sensitive to moisture and should be prepared fresh or stored under an inert atmosphere (e.g., argon).
-
Activator Solution: A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile is a commonly used activator.[17][18]
-
Capping Solutions:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine. For phosphorothioate synthesis, a sulfurizing agent like the Beaucage reagent is used.[3][4]
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).[17]
Solid-Phase Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Detritylation:
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with the detritylation solution to remove the 5'-dimethoxytrityl (DMT) protecting group. The appearance of a bright orange color indicates the release of the DMT cation.[19]
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the this compound solution and the activator solution to the synthesis column.[17]
-
Allow the coupling reaction to proceed for the recommended time (typically 30-180 seconds). The phosphoramidite is activated by the tetrazole, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain.[][21]
-
Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Treat the support with the capping solutions to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in the final product.[6]
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the support with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.[6]
-
Wash the support with anhydrous acetonitrile.
-
Deprotection of the Allyl Group and Cleavage from Support
This is a critical step that differentiates the allyl-based strategy. The deprotection is performed while the oligonucleotide is still attached to the solid support.
Deprotection Cocktail:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[22]
-
Allyl Scavenger: A nucleophile that traps the allyl group cleaved from the phosphate. Phenylsilane (PhSiH₃) is an effective neutral scavenger.[23] Other scavengers like morpholine or N-methylaniline can also be used.[24]
-
Solvent: A mixture of anhydrous solvents such as THF or DCM.
Protocol for Allyl Deprotection:
-
Prepare a solution of the palladium catalyst and the allyl scavenger in the chosen solvent under an inert atmosphere. A typical preparation involves dissolving Pd(PPh₃)₄ (0.1-0.5 equivalents per allyl group) and the scavenger (e.g., 20-40 equivalents of PhSiH₃) in the solvent.
-
Wash the solid support containing the fully synthesized, protected oligonucleotide with the reaction solvent.
-
Add the deprotection cocktail to the solid support and agitate gently at room temperature for 1-2 hours.[8]
-
Filter the reaction mixture and wash the support extensively with the solvent to remove the palladium complex and the scavenger adducts.
Final Cleavage and Deprotection of Nucleobases:
-
After allyl group removal, the oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This step is performed under standard conditions.
Palladium Scavenging
Residual palladium from the deprotection step can be cytotoxic and interfere with downstream applications. Therefore, it is crucial to remove it.[25]
Protocol for Palladium Removal:
-
After cleavage from the support, the crude oligonucleotide solution can be treated with a palladium scavenger.
-
Silica-based scavengers with thiol or thiourea functionalities (e.g., SiliaMetS Thiol) are highly effective.[26]
-
Add the scavenger resin to the oligonucleotide solution and stir for several hours.
-
Filter the mixture to remove the resin, which has bound the palladium.
-
The final oligonucleotide solution can then be purified by HPLC or other chromatographic methods.
Visualizing the Deprotection Mechanism
The palladium-catalyzed deprotection of the allyl group proceeds through a π-allyl palladium complex.
Caption: Mechanism of palladium-catalyzed allyl group removal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive phosphoramidite (moisture contamination) - Inactive activator solution - Incomplete detritylation | - Prepare fresh phosphoramidite and activator solutions - Ensure all solvents are anhydrous - Increase detritylation time or check the acid concentration |
| Incomplete Allyl Deprotection | - Inactive palladium catalyst - Insufficient amount of catalyst or scavenger - Reaction time too short | - Use fresh, high-quality palladium catalyst - Increase the equivalents of catalyst and scavenger - Extend the deprotection reaction time |
| Product Degradation | - Prolonged exposure to acid during detritylation (depurination) - Harsh final deprotection conditions for sensitive oligonucleotides | - Optimize detritylation time - Use milder conditions for final cleavage and nucleobase deprotection if sensitive modifications are present |
| Palladium Contamination in Final Product | - Inefficient scavenging | - Increase the amount of scavenger resin or the incubation time - Perform a second scavenging step - Choose a scavenger with higher affinity for palladium[27][28][29] |
Conclusion
This compound provides a valuable alternative to standard phosphoramidite chemistry, particularly for the synthesis of complex and sensitive oligonucleotides. The mild, orthogonal deprotection of the allyl group under palladium catalysis preserves the integrity of the final product, opening up new possibilities for the design and synthesis of next-generation nucleic acid-based therapeutics and diagnostics. While the protocol involves an additional deprotection step and requires careful removal of the palladium catalyst, the benefits for specific applications often outweigh these considerations.
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ResearchGate. (PDF) On the rapid deprotection of synthetic oligonucleotides and analogs. [Link]
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- 24. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 25. onyxipca.com [onyxipca.com]
- 26. silicycle.com [silicycle.com]
- 27. biotage.com [biotage.com]
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- 29. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allyl Tetraisopropylphosphorodiamidite Coupling Efficiency
Welcome to the technical support center for Allyl tetraisopropylphosphorodiamidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this phosphitylating agent in oligonucleotide synthesis. Our goal is to help you achieve optimal coupling efficiency and ensure the successful synthesis of your target molecules.
Foundational Principles: The Phosphoramidite Coupling Reaction
Achieving high coupling efficiency, ideally exceeding 99%, is paramount in oligonucleotide synthesis. Any failure in a coupling step leads to the formation of truncated sequences, which complicates purification and significantly reduces the overall yield of the full-length product.[1][2][3] The phosphoramidite coupling reaction is a four-step cycle: deblocking, coupling, capping, and oxidation.[3][4]
The critical coupling step involves the activation of the phosphoramidite by a weak acid, typically an azole like 1H-Tetrazole or 4,5-dicyanoimidazole (DCI).[5][6] The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6][7][8]
dot graph Coupling_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Amidite [label="Allyl Tetraisopropyl\nphosphorodiamidite", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Activator (e.g., DCI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Amidite [label="Activated Intermediate\n(Tetrazolide/DCI-adduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Oligo [label="Growing Oligo Chain\n(with 5'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Product [label="Phosphite Triester\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Diisopropylamine\n+ Protonated Activator", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Amidite -> Activated_Amidite [label="Activation"]; Activator -> Activated_Amidite; Activated_Amidite -> Coupled_Product [label="Nucleophilic Attack"]; Oligo -> Coupled_Product; Activated_Amidite -> Byproduct [label="Displacement"]; } caption: "Phosphoramidite Coupling Mechanism."
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful phosphitylating agent?
This compound is used in oligonucleotide synthesis and other organic syntheses for phosphitylation.[9] The allyl group serves as a protecting group for the phosphorus, which can be selectively removed under mild conditions using palladium catalysis, avoiding the harsh conditions that might degrade sensitive molecules.[9][10] The bulky tetraisopropyl groups can enhance stability and influence reactivity.
Q2: What is a typical acceptable coupling efficiency, and how does a small drop impact my final yield?
For routine synthesis, a coupling efficiency greater than 99% is considered acceptable.[2] The impact of a small decrease is exponential and can be dramatic, especially for long oligonucleotides. For example, for a 100-base oligonucleotide, an average coupling efficiency of 99% results in a theoretical yield of about 37%, whereas a drop to 98% efficiency reduces the yield to just 13%.[11]
Q3: How can I monitor coupling efficiency during the synthesis run?
The most common method for real-time monitoring is trityl monitoring.[2] The dimethoxytrityl (DMT) group protecting the 5'-hydroxyl is cleaved at the start of each cycle, releasing a bright orange-colored trityl cation. The absorbance of this cation is measured, and a consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[2][12]
Troubleshooting Guide for Low Coupling Efficiency
Low coupling efficiency is one of the most common issues in oligonucleotide synthesis. Below is a systematic guide to diagnosing and resolving potential problems when using this compound.
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low Coupling Efficiency\n(Trityl Signal Drop)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Reagents [label="1. Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_System [label="2. Check Synthesizer Fluidics", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="3. Review Synthesis Protocol", fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Issues Moisture [label="Moisture in ACN or Reagents?", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degraded Amidite or Activator?", fillcolor="#F1F3F4", fontcolor="#202124"];
// System Issues Leaks [label="Leaks in Lines?", fillcolor="#F1F3F4", fontcolor="#202124"]; Blockage [label="Blocked Valves/Lines?", fillcolor="#F1F3F4", fontcolor="#202124"]; Delivery [label="Incorrect Reagent Delivery?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Protocol Issues Time [label="Insufficient Coupling Time?", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Incorrect Concentration?", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator_Choice [label="Suboptimal Activator?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Solution_Dry [label="Use Anhydrous Solvents.\nUse Fresh Reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Solution_System [label="Perform System Maintenance.\nCalibrate Delivery Volumes.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Solution_Protocol [label="Increase Coupling Time.\nOptimize Concentrations/Activator.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Connections Start -> Check_Reagents; Start -> Check_System; Start -> Check_Protocol;
Check_Reagents -> Moisture; Check_Reagents -> Degradation; Moisture -> Solution_Dry; Degradation -> Solution_Dry;
Check_System -> Leaks; Check_System -> Blockage; Check_System -> Delivery; Leaks -> Solution_System; Blockage -> Solution_System; Delivery -> Solution_System;
Check_Protocol -> Time; Check_Protocol -> Concentration; Check_Protocol -> Activator_Choice; Time -> Solution_Protocol; Concentration -> Solution_Protocol; Activator_Choice -> Solution_Protocol; } caption: "Troubleshooting workflow for low coupling efficiency."
Issue 1: Systemic Low Coupling Efficiency Across All Bases
Symptom: The trityl signal is consistently low or decreases steadily throughout the synthesis run.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | Phosphoramidites are extremely sensitive to moisture. Water hydrolyzes the phosphoramidite to a phosphonate and also reacts with the activated intermediate, preventing it from coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[11][13][14] | Ensure all reagents, especially the acetonitrile (ACN) diluent, are anhydrous (ideally <30 ppm water).[13] Use fresh, DNA-synthesis-grade ACN from a septum-sealed bottle. Consider drying solvents over activated 3Å molecular sieves.[1][15] Ensure the inert gas (Argon/Helium) supply is passed through a drying trap.[11] |
| Degraded Activator | The activator solution has a finite shelf life and can degrade, especially if exposed to moisture. An ineffective activator will not sufficiently protonate the phosphoramidite, leading to a drastic drop in the formation of the reactive intermediate.[1][13] | Prepare fresh activator solution for each synthesis run or use a recently opened bottle from the manufacturer.[13] Ensure the correct activator and concentration are being used for your specific protocol. |
| Synthesizer Fluidics Issue | Leaks in the reagent lines, blocked valves, or incorrectly calibrated delivery volumes can prevent the correct stoichiometry of reagents from reaching the synthesis column.[1] | Perform regular maintenance on your DNA synthesizer. Check for leaks and blockages. Calibrate the delivery volumes for all reagents to ensure accuracy.[1] |
Issue 2: Sporadic or Base-Specific Low Coupling Efficiency
Symptom: A significant drop in the trityl signal occurs only after the addition of a specific base, particularly with this compound.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Degraded Phosphoramidite | The specific vial of this compound may be degraded due to improper storage, age, or exposure to air/moisture.[13][16] The dG phosphoramidite is often the least stable.[16] | Use a fresh vial of high-purity this compound. Store all phosphoramidites under an inert atmosphere (Argon) at the recommended temperature (2-8°C).[9][13] |
| Steric Hindrance | This compound has bulky diisopropylamino groups. This steric bulk can slow down the coupling reaction, especially when coupling to sterically demanding sequences on the solid support.[] | Increase the coupling time for this specific monomer. A standard coupling time might be insufficient. Extend the time from a typical 30-60 seconds to 2-5 minutes and evaluate the effect on efficiency.[13] |
| Suboptimal Activator | While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or DCI may be required to efficiently activate sterically hindered phosphoramidites.[5][8] DCI is noted for increasing the reaction rate.[6][8] | Consider switching to a more active activator such as ETT or DCI. Consult your reagent provider for recommendations specific to sterically demanding phosphoramidites. |
Issue 3: Problems Related to the Allyl Protecting Group
Symptom: Synthesis proceeds with good coupling efficiency, but final product yield is low after deprotection, or mass spectrometry reveals incomplete deprotection.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Deprotection | The allyl group is typically removed via palladium-catalyzed cleavage.[9] Incomplete removal can be due to degraded catalyst (e.g., Pd(PPh₃)₄), insufficient reaction time, or catalyst poisoning. | Use fresh, high-quality tetrakis(triphenylphosphine)palladium(0). Ensure the scavenger (e.g., N-methylmorpholine, acetic acid) is present in the correct proportions.[10] If deprotection is incomplete, repeat the deprotection step with fresh reagents.[10] |
| Side Reactions | Although generally mild, improper deprotection conditions can lead to side reactions. The choice of scavenger and solvent system is critical to prevent unwanted modifications to the oligonucleotide. | Follow a validated protocol for allyl group removal. A common procedure involves swelling the resin in chloroform, followed by treatment with Pd(PPh₃)₄ in the presence of acetic acid and N-methylmorpholine.[10] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle
Objective: To perform a single coupling step using this compound.
-
Deblocking: Remove the 5'-DMT protecting group from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 60-180 seconds.[13]
-
Washing: Thoroughly wash the support with anhydrous acetonitrile to remove the TCA and liberated trityl cation.
-
Coupling: Deliver the this compound solution (e.g., 0.1 M in ACN) and the activator solution (e.g., 0.45 M DCI in ACN) simultaneously to the synthesis column. Allow the reaction to proceed for the specified coupling time (start with 2-3 minutes for this sterically hindered amidite).
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles. This is typically done with a mixture of acetic anhydride and 1-methylimidazole.[4][13]
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphate triester using a solution of iodine in a water/pyridine/THF mixture.
-
Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Protocol 2: Allyl Group Deprotection
Objective: To remove the allyl protecting group from the phosphodiester backbone.
-
Resin Preparation: Swell the solid support containing the synthesized oligonucleotide in chloroform (approx. 35 mL per gram of resin).[10]
-
Reagent Addition: To the suspended resin, add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 equivalents based on resin substitution).[10]
-
Reaction: Gently agitate the mixture at room temperature for 20 to 60 minutes.[10] Monitor the reaction for completion.
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with dichloromethane (DCM) to remove the catalyst and byproducts.[10]
-
Further Processing: Proceed with base deprotection and cleavage from the solid support as required by your overall synthesis strategy.
References
- Vertex AI Search. (2026). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- ResearchGate. (2026). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- BenchChem. (2025). Common side reactions in phosphoramidite synthesis and their prevention.
- BenchChem. (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis.
-
Vargeese, C., Carter, J., Yeganeh, S., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis.
- Wilk, A., Grajkowski, A., Phillips, L. R., & Beaucage, S. L. (2000). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 65(18), 5683-5692.
- ResearchGate. (2018). The Phosphoramidite Approach for Oligonucleotide Synthesis.
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
-
Wikipedia. (2024). Oligonucleotide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
- BenchChem. (n.d.). Optimizing Oligonucleotide Synthesis with Phosphoramidite Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites.
- Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Glen Research. (n.d.). ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
- Hasan, A., & Sanghvi, Y. S. (2016). Oligonucleotide synthesis under mild deprotection conditions. Current protocols in nucleic acid chemistry, 66, 3.1.1–3.1.25.
- Integrated DNA Technologies. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
- Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules (Basel, Switzerland), 18(11), 13777–13803.
- ResearchGate. (2000).
- ResearchGate. (2001).
- Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
- CordenPharma. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. idtdna.com [idtdna.com]
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- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
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- 9. 烯丙基四异丙基亚磷酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 14. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oligonucleotides Synthesized with Allyl Protecting Groups
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the purification of oligonucleotides synthesized using phosphoramidites with allyl-based protecting groups, such as Allyl tetraisopropylphosphorodiamidite. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure the successful isolation of high-purity oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the role of the allyl group in oligonucleotide synthesis?
The allyl group serves as a versatile protecting group for the internucleotide phosphate or thiophosphate linkages during solid-phase oligonucleotide synthesis.[1][2] Its key advantage lies in its stability across a broad range of pH conditions, yet it can be removed under very mild and specific conditions that do not harm the sensitive oligonucleotide product.[3] This orthogonality makes it compatible with many other protecting groups used for nucleobases and the 5'-hydroxyl group.[4]
Q2: What is the chemical mechanism for allyl group deprotection?
The removal of the allyl group is typically achieved through a palladium-catalyzed reaction.[4][5][6] A palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the cleavage of the allyl ether or ester bond.[5][7] The reaction proceeds in the presence of a nucleophilic scavenger, which irreversibly traps the cleaved allyl group, driving the reaction to completion.
Q3: What are the critical parameters for a successful allyl deprotection reaction?
Several factors are crucial for achieving complete and efficient deprotection:
-
Catalyst Quality: The palladium catalyst should be of high quality and handled under conditions that minimize oxidation. While some studies show tolerance to atmospheric conditions for a short duration, demanding applications benefit from using an inert atmosphere (e.g., argon).[8]
-
Scavenger Choice: A variety of scavengers can be used, with common choices including N-methylmorpholine, piperidine, or a combination of acetic acid and N-methylmorpholine.[3][7] The choice of scavenger can influence reaction kinetics and should be optimized for the specific oligonucleotide sequence and modifications.
-
Solvent: The reaction is typically carried out in a non-nucleophilic organic solvent, such as chloroform (CHCl₃) or dichloromethane (DCM).[3]
-
Reaction Time and Temperature: Deprotection is often completed within 20 to 60 minutes at room temperature.[3] Monitoring the reaction progress via techniques like HPLC is recommended to determine the optimal time.
Q4: Which purification techniques are most suitable for oligonucleotides after allyl deprotection?
The choice of purification method depends on the desired purity, yield, length of the oligonucleotide, and the intended downstream application.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates the full-length oligonucleotide from shorter, truncated "failure" sequences based on hydrophobicity.[11][12] It is particularly effective for "trityl-on" purification strategies, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product.[10][13][14] RP-HPLC is also ideal for purifying oligonucleotides containing hydrophobic modifications like fluorescent dyes.[11][12]
-
Solid-Phase Extraction (SPE): This method also utilizes a reversed-phase mechanism and is often used for "trityl-on" purifications.[13][14] While generally providing lower resolution than HPLC, SPE is a rapid and cost-effective method for applications that do not require the highest purity levels, such as PCR primers.[13][14]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[11] It offers excellent resolution for unmodified oligonucleotides, typically up to 40-50 bases in length.[11]
Q5: How can I confirm the successful deprotection and assess the purity of my final product?
A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: Comparing the chromatograms of the crude product before and after deprotection will show a shift in retention time, indicating the removal of the lipophilic allyl group. The final chromatogram will allow for the quantification of purity.
-
Mass Spectrometry (MS): This is the most definitive method to confirm the exact molecular weight of the purified oligonucleotide, ensuring that the allyl group has been removed and the correct sequence has been synthesized.
Experimental Workflow Overview
The overall process from the completion of solid-phase synthesis to the final purified oligonucleotide involves several key stages.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- Gilar, M., & Bouvier, E. S. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography.
- Elsevier. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters.
- Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149.
- ResearchGate. (n.d.).
- Mass Spectrometry Research Facility. (n.d.).
- ResearchGate. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Request PDF.
- Sigma-Aldrich. (n.d.).
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Thermo Fisher Scientific. (n.d.).
- Biotage. (2023, January 30).
- Google Patents. (1988). US4788282A - Deprotection of allylic esters and ethers.
- NIH. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. PMC.
- ResearchGate. (n.d.). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Request PDF.
- Gilson. (n.d.).
- LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Ellington, A., & Pollard, J. D. Jr. (2001). Introduction to the synthesis and purification of oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Appendix 3:Appendix 3C.
- PubMed. (2000).
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. gilson.com [gilson.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. labcluster.com [labcluster.com]
- 12. 寡核苷酸纯化方法选择指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Deallylation for Phosphorodiamidites
Welcome to the technical support center for phosphorodiamidite chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize allyl-protected phosphorodiamidites. The allyl protecting group offers unique advantages due to its stability across a broad range of conditions and its selective removal under mild, specific protocols. However, achieving efficient and clean deallylation requires careful optimization.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of the deallylation process, ensuring the integrity of your final product.
Troubleshooting Guide: Common Deallylation Challenges
This section addresses specific issues that may arise during the deallylation of allyl-protected phosphorodiamidites. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: Why is my deallylation reaction incomplete, with significant starting material remaining?
Probable Cause 1: Catalyst Inefficiency or Degradation The most common catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is highly effective but sensitive to oxidation.[1][2] If the catalyst has degraded, its activity will be severely compromised.
-
Solution:
-
Visual Inspection: Fresh, active Pd(PPh₃)₄ should be a bright yellow crystalline solid. If your reagent is orange, brown, or black, it has likely oxidized and should be discarded or purified.[3]
-
Proper Handling: Always handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened bottles or store the catalyst in a desiccator or glovebox.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 0.1 eq to 0.2 eq) can sometimes overcome minor activity issues, but this is not a substitute for using high-quality catalyst.
-
Probable Cause 2: Insufficient or Inappropriate Allyl Scavenger The palladium catalyst removes the allyl group, but a scavenger is required to irreversibly bind to it, preventing re-allylation of the deprotected phosphate and catalyst inhibition.
-
Solution:
-
Scavenger Stoichiometry: Ensure you are using a sufficient excess of the allyl scavenger. The choice of scavenger is critical and depends on the substrate and reaction conditions.
-
Scavenger Selection: For many applications, a combination of a soft nucleophile and a mild acid is effective. For example, the use of N-methylmorpholine and acetic acid is a common strategy.[4] Thiol-based scavengers like mercaptoethanol can also be employed, particularly in aqueous conditions during oligonucleotide deprotection.[5][6]
-
Probable Cause 3: Presence of Inhibitors Certain functional groups or impurities in your reaction mixture can act as ligands for the palladium center, competing with the triphenylphosphine ligands and inhibiting catalytic activity.
-
Solution:
-
Substrate Purity: Ensure your starting phosphorodiamidite is free from impurities, particularly sulfur-containing compounds or other strong Lewis bases.
-
Solvent Quality: Use high-purity, anhydrous solvents. Impurities in solvents can sequester the catalyst.
-
Frequently Asked Questions (FAQs)
Q2: What is the underlying mechanism of palladium-catalyzed deallylation?
The deallylation process is a well-understood catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing your reaction. The cycle, catalyzed by a Pd(0) source like Pd(PPh₃)₄, involves three main steps:
-
Ligand Dissociation & Oxidative Addition: The 18-electron Pd(PPh₃)₄ complex first dissociates one or two triphenylphosphine (PPh₃) ligands to form a more reactive 16- or 14-electron species.[2][3] This species then undergoes oxidative addition with the allyl-protected phosphate, forming a π-allyl palladium(II) complex.
-
Nucleophilic Attack: The allyl scavenger (nucleophile) attacks the π-allyl group coordinated to the palladium center.
-
Reductive Elimination & Catalyst Regeneration: This attack results in the formation of an allylated scavenger and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: Catalytic cycle of Pd(0)-mediated deallylation.
Q3: Can I perform deallylation without a palladium catalyst?
Yes, palladium-free methods exist and can be advantageous if metal contamination is a major concern for your final product. One established method involves the use of a strong nucleophile under basic or neutral conditions.[5][6]
-
Thiol-Based Deprotection: A common method, particularly in oligonucleotide synthesis, uses a solution of concentrated ammonium hydroxide containing a thiol, such as 2-mercaptoethanol.[5] The thiol acts as a soft nucleophile that removes the allyl group via a substitution reaction. This cocktail simultaneously deprotects standard exocyclic amine protecting groups on nucleobases.[5]
Q4: How do I choose the right scavenger for my reaction?
The choice of scavenger depends on the specific substrate and the desired reaction conditions. A good scavenger should be a soft nucleophile that is highly reactive towards the π-allyl palladium complex but does not react with other functional groups in your molecule.
| Scavenger System | Typical Conditions | Advantages | Considerations |
| N-Methylmorpholine / Acetic Acid | CHCl₃ or DCM, Room Temp | Mild conditions, suitable for on-resin synthesis.[4] | Requires both a base and a mild acid. |
| Dimedone | THF, Room Temp | Forms a stable, neutral adduct with the allyl group. | Can be sterically hindered. |
| Phenylsilane (PhSiH₃) | THF or DMF, Room Temp | Efficient and clean reaction. | Can reduce other functional groups if not used carefully. |
| 2-Mercaptoethanol / NH₄OH | Aqueous NH₄OH, 55°C | Effective for oligonucleotides; removes other protecting groups simultaneously.[5] | Harsh basic conditions; not suitable for base-labile compounds. |
Experimental Protocols
Protocol 1: General Procedure for Pd(0)-Catalyzed Deallylation on a Solid Support
This protocol is adapted for deprotection of an allyl-protected phosphate on a resin-bound substrate.[4]
-
Resin Swelling: Swell the substrate-bound resin in chloroform (CHCl₃) or dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: In a separate vessel, prepare the deallylation cocktail. For every 1 gram of resin, mix:
-
35 mL Chloroform (CHCl₃)
-
0.5 mL Acetic Acid
-
2.0 mL N-Methylmorpholine (NMM)
-
0.3 equivalents (based on resin loading) of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
-
Reaction: Drain the solvent from the swollen resin and add the deallylation cocktail. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of the resin, wash thoroughly, cleave the molecule, and analyze by HPLC or LC-MS to check for completion.
-
Washing: Once the reaction is complete, filter the resin and wash it extensively with DCM (3x), followed by a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DCM (3x) and methanol (3x) before drying.
Caption: Workflow for solid-phase deallylation.
References
-
Reddy, M. P., Farooqui, F., & Hanna, N. B. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]
-
Reddy, M. P., Farooqui, F., & Hanna, N. B. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link]
-
Hayakawa, Y., et al. (1991). Several novel methods for reliably carrying out the oligonucleotide synthesis via the phosphoramidite strategy. ResearchGate. [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. AxisPharm Blog. [Link]
-
Zhang, H. J., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters. [Link]
-
aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]
-
Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties Website. [Link]
-
Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Wikipedia. [Link]
-
chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0). chemeurope.com. [Link]
Sources
- 1. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 2. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 3. Tetrakis(triphenylphosphine)palladium(0) [chemeurope.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Tetraisopropylphosphorodiamidite
A Guide to Preventing Degradation and Ensuring Experimental Success
Welcome to the technical support center for Allyl tetraisopropylphosphorodiamidite. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent in their synthetic workflows. As a cornerstone of modern oligonucleotide synthesis and other fine chemical processes, ensuring the stability and purity of this compound is paramount to achieving reliable and reproducible results.[1]
This guide provides in-depth, experience-driven answers to frequently encountered challenges, moving beyond simple instructions to explain the fundamental chemistry governing the stability of this reagent. By understanding the "why" behind the "how," you will be empowered to proactively prevent degradation and troubleshoot effectively when synthesis outcomes are suboptimal.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just received a new batch of this compound. What are the absolute first steps I should take to prevent degradation?
A1: Proper initial handling and storage are the most critical factors in preserving the integrity of your this compound. This reagent is highly sensitive to air and moisture, which can initiate rapid degradation.[4]
Initial Receipt and Storage Protocol:
-
Inspect the Packaging: Upon receipt, immediately inspect the container's seal for any signs of compromise. The reagent should be under an inert gas atmosphere (e.g., Argon or Nitrogen).
-
Temperature Equilibration: Before opening the manufacturer's container for the first time, allow it to warm to ambient laboratory temperature for at least 1-2 hours. This crucial step prevents atmospheric moisture from condensing on the cold surface of the reagent, a primary cause of hydrolysis.
-
Work in an Inert Atmosphere: All manipulations of the phosphorodiamidite must be performed under a dry, inert atmosphere. A glovebox is the preferred environment, but a well-maintained Schlenk line with high-quality inert gas is also acceptable.
-
Aliquot for Future Use: To avoid repeated warming/cooling cycles and minimize the risk of contamination to the entire batch, it is best practice to aliquot the reagent into smaller, appropriately sized vials for individual experiments.
-
Proper Long-Term Storage: Store all vials, including the main stock and aliquots, tightly sealed in a freezer, typically at 2-8°C or colder for enhanced stability.[5] Ensure the storage environment is dry and has minimal temperature fluctuations.
Causality: The phosphorus (III) center in the phosphorodiamidite is highly susceptible to attack by water (hydrolysis) and oxygen (oxidation).[6] Strict adherence to anhydrous and anaerobic handling techniques is the only way to ensure its high purity is maintained.[7]
Caption: Initial handling workflow for this compound.
Q2: My oligonucleotide synthesis is failing, showing low coupling efficiency and n-1 shortmers. How can I confirm if the this compound has degraded?
A2: Failures in synthesis, such as low coupling efficiency, are a classic indicator of degraded phosphoramidite reagents.[2][3][8] The most definitive method for assessing the purity and integrity of your phosphorodiamidite is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Diagnostic Protocol: ³¹P NMR Analysis
-
Sample Preparation (Under Inert Atmosphere): In a glovebox or using a Schlenk line, prepare an NMR sample by dissolving a small amount (5-10 mg) of the this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Seal the tube with a septum or cap before removing it from the inert environment.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This technique is highly sensitive and provides a clear window into the phosphorus environment.[10]
-
Spectral Interpretation:
-
Pure Reagent: High-quality this compound will display a sharp, single peak in the characteristic P(III) region, typically around δ 145-150 ppm .
-
Degradation Products: The presence of new peaks indicates degradation. The most common impurities are the hydrolysis product (an H-phosphonate), which appears around δ 0-10 ppm , and the oxidation product (a P(V) species), which appears around δ 10-30 ppm .[9]
-
Data Summary: ³¹P NMR Chemical Shifts
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) | Appearance in Spectrum | Implication |
| This compound (P(III)) | ~148 ppm | Major Singlet | Active Reagent |
| H-Phosphonate Species | ~0 - 10 ppm | Singlet or Doublet | Hydrolysis Product |
| Oxidized P(V) Species | ~10 - 30 ppm | Singlet | Oxidation Product |
Trustworthiness: ³¹P NMR is a self-validating system for this application. The chemical shift ranges for P(III) and P(V) species are well-separated and highly characteristic, providing an unambiguous and quantitative assessment of your reagent's purity.[10]
Q3: What are the primary chemical reactions that cause the degradation of this compound?
A3: Understanding the specific chemical failure modes is key to prevention. The two primary degradation pathways are hydrolysis and oxidation, both of which render the reagent inactive for its intended coupling reaction in oligonucleotide synthesis.[6][11]
1. Hydrolysis: This is often the most significant and rapid degradation pathway. The electrophilic phosphorus (III) center is readily attacked by nucleophilic water molecules. This leads to the cleavage of the P-N bond and the eventual formation of an inactive H-phosphonate species.
2. Oxidation: Exposure to atmospheric oxygen can oxidize the phosphorus (III) center to a more stable, but unreactive, phosphorus (V) phosphoramidate. This oxidized species will not participate in the coupling step of synthesis, leading to failed reactions and truncated sequences.[2]
Caption: Primary degradation pathways for this compound.
Q4: Can I "rescue" a partially degraded batch of this compound?
A4: While prevention is unequivocally the best strategy, attempting to repurify a partially degraded reagent is generally not recommended in a standard research setting. Purification methods like vacuum distillation or recrystallization are technically demanding, require specialized equipment, and must be performed under strictly anhydrous and anaerobic conditions.
Furthermore, the cost of time, resources, and the potential for failed experiments often outweighs the cost of a new vial of reagent. For applications in diagnostics and therapeutics development, starting with a fresh, high-quality, and fully characterized batch of phosphorodiamidite is essential for ensuring reproducibility and the integrity of the final product.[1] If you suspect your reagent has degraded, the most reliable and efficient course of action is to discard it according to your institution's safety protocols and begin your experiment with a fresh, unopened vial.
References
-
Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed, National Library of Medicine. [Link]
-
This compound. LookChem. [Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Oxford Academic. [Link]
-
Natural Degradation of Phosphonates. Toray Membrane Europe. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
This compound. PubChem, National Library of Medicine. [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
Sources
- 1. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 108554-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. twistbioscience.com [twistbioscience.com]
Technical Support Center: A Researcher's Guide to Allyl Tetraisopropylphosphorodiamidite
Welcome to the technical support center for Allyl Tetraisopropylphosphorodiamidite. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical phosphitylating agent in their synthetic workflows. Here, we will address common challenges and questions regarding the purity and stability of this compound, providing in-depth troubleshooting advice and practical protocols to ensure the success of your experiments. Our approach is rooted in scientific principles and validated through extensive field experience to empower you with the knowledge to identify, mitigate, and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the handling, storage, and application of this compound.
Q1: I am seeing a new peak in the ³¹P NMR spectrum of my this compound after a few weeks of storage. What could it be?
A1: The appearance of a new peak in the ³¹P NMR spectrum of this compound upon storage is a common observation and is typically indicative of degradation. The two most probable culprits are oxidation and hydrolysis.
-
Oxidation Product (P(V) Species): this compound, a P(III) compound, is susceptible to oxidation to the corresponding P(V) phosphate. This is a frequent issue if the reagent has been exposed to even trace amounts of air. The ³¹P NMR chemical shift for P(V) species is significantly different from the P(III) starting material. While the parent P(III) compound typically resonates around 125.7 ppm, the oxidized P(V) species will appear at a much lower chemical shift, generally in the range of 10 to -20 ppm.[1][2]
-
Hydrolysis Product (H-phosphonate): Exposure to moisture will lead to the hydrolysis of the phosphoramidite, yielding an H-phosphonate species. This is another common degradation pathway. H-phosphonates are non-reactive under standard coupling conditions and are considered non-critical impurities in oligonucleotide synthesis, but their presence indicates a compromise in the integrity of the reagent.[3]
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: The most definitive way to identify the new peak is through ³¹P NMR spectroscopy. The significant difference in chemical shifts between P(III) and P(V) species allows for straightforward identification.[1]
-
Check Storage Conditions: Ensure that the reagent is stored under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C. The vial's septum should be intact and not punctured excessively.
-
Use Anhydrous Solvents: When preparing solutions, always use fresh, anhydrous solvents to minimize hydrolysis.
Q2: My oligonucleotide synthesis is showing a higher than expected level of (n-1) shortmers. Could my this compound be the cause?
A2: Yes, the quality of your this compound can directly impact the efficiency of the coupling reaction in oligonucleotide synthesis, leading to an increase in (n-1) deletion sequences. Several impurities can contribute to this issue:
-
Hydrolyzed Reagent (H-phosphonate): As mentioned previously, the H-phosphonate impurity is unreactive in the coupling step and will not be incorporated into the growing oligonucleotide chain.[3] Its presence effectively lowers the concentration of the active phosphoramidite, leading to incomplete coupling and a higher incidence of failed sequences.
-
Impurities from Starting Materials: The synthesis of this compound involves diisopropylamine. Commercial grades of diisopropylamine can contain impurities such as isopropanol. If present during the synthesis of the phosphitylating agent, isopropanol can react to form an undesired phosphoramidite species, which may have different reactivity or be unreactive, contributing to lower coupling efficiency.
-
Presence of Diisopropylammonium Tetrazolide: During the preparation of phosphoramidite solutions for synthesis, the reaction with tetrazole generates diisopropylammonium tetrazolide as a precipitate.[4] While this is a normal byproduct of the activation step, inefficient removal can lead to issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high (n-1) shortmer incidence.
Q3: I have observed some unexpected masses in the LC-MS analysis of my crude product. Could they be related to impurities in the this compound?
A3: It is highly probable. Mass spectrometry is a powerful tool for identifying impurities that have been incorporated into your final product. Some potential sources of unexpected masses originating from the phosphitylating agent include:
-
Isomerization of the Allyl Group: The allyl group can potentially isomerize to the more thermodynamically stable prop-1-enyl group under certain conditions, such as exposure to transition metals or strong bases. If this occurs in the phosphitylating agent, the resulting prop-1-enyl phosphoramidite will have the same mass as the starting material but will lead to an oligonucleotide with a different protecting group that may not be removed under standard deprotection conditions.
-
Side Reactions of the Allyl Group: The double bond in the allyl group is susceptible to various side reactions. For instance, it can undergo oxidation or react with other species present in the reaction mixture, leading to the formation of adducts. These modified phosphoramidites, if they still participate in the coupling reaction, will introduce unexpected mass modifications into your oligonucleotide.
-
Fragmentation of the Parent Compound: During mass spectrometry analysis, the parent ion of this compound can undergo characteristic fragmentation. Understanding these fragmentation patterns can help in identifying the compound and distinguishing it from its impurities. Common fragmentation pathways involve the loss of the diisopropylamino groups or the allyl group.
Analytical Approach:
A combination of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) is the most effective approach to identify these types of impurities.
-
LC-MS: This will separate the different components of your crude product, allowing you to obtain the mass of each species.
-
MS/MS: By selecting the parent ion of an unexpected mass and subjecting it to fragmentation, you can obtain structural information that can help in elucidating the nature of the impurity.
Experimental Protocols
Protocol 1: ³¹P NMR for Purity Assessment of this compound
Objective: To determine the purity of this compound and identify the presence of P(V) oxidation products.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tube with a cap
-
85% Phosphoric acid (external standard)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), carefully transfer approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently swirl to dissolve the sample completely.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the external standard of 85% phosphoric acid at 0 ppm.
Data Interpretation:
-
This compound (P(III)): A sharp singlet or a closely spaced multiplet should be observed at approximately 125.7 ppm .[2]
-
Oxidized Species (P(V)): Any signals appearing in the region of 10 to -20 ppm are indicative of P(V) impurities.
-
Purity Calculation: The purity can be estimated by integrating the P(III) and P(V) signals and calculating their relative percentages.
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound (P(III)) | ~125.7 |
| Oxidized P(V) Species | 10 to -20 |
| H-phosphonate Species | 0 to 10 (often broad) |
Logical Relationships
Caption: Relationship between impurity sources, types, and experimental impact.
References
-
Krämer, K., & Kazmaier, U. (2006). Isomerization-Free Allylic Alkylations of Terminal π-Allyl Palladium Complexes. The Journal of Organic Chemistry, 71(23), 8950–8953. [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]
-
Xu, Q.-L., Dai, L.-X., & You, S.-L. (2010). Tandem Ir-Catalyzed Allylic Substitution Reaction of Allyl Sulfinates and Isomerization. Organic Letters, 12(4), 800–803. [Link]
-
Xu, Y., & Morken, J. P. (2018). Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. Molecules, 23(5), 1113. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Matrix-induced fragmentation of P3′-N5′ phosphoramidate-containing DNA: high-throughput MALDI-TOF analysis of genomic sequence polymorphisms. Nucleic Acids Research, 21(6), 1403–1408. [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Request PDF. [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link]
- Gryaznov, S. M., & Letsinger, R. L. (1997). Synthese en phase solide de phosphoramidates n3'→p5' oligonucleotidiques.
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
Li, Z., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]
-
Schacherer, L. N., & Wiemer, A. J. (2011). A direct conversion of benzylic and allylic alcohols to phosphonates. PMC. [Link]
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
-
Celema, M., et al. (2021). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. MDPI. [Link]
-
Zhang, C., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
-
ResearchGate. (n.d.). ³¹P NMR spectra (a) and percentages of oxidation products (b) of L1 at.... [Link]
-
Reddy, M. S., & McKenna, C. E. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Hayakawa, Y. (2001). Toward an Ideal Synthesis of Oligonucleotides : Development of a Novel Phosphoramidite Method with High Capability. Semantic Scholar. [Link]
-
Maji, B., & Murarka, S. (2025). Dehydrogenation of Allyl Alcohols Catalyzed by Phosphine‐Free Mn‐NNS Complexes: Inner or Outer Sphere Mechanism. ResearchGate. [Link]
-
Stawinski, J., & Strömberg, R. (2002). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. ResearchGate. [Link]
-
Nielsen, J., et al. (1986). Deoxyribonucleoside phosphoramidites are prepared in situ from 5"- - Oxford Academic. Nucleic Acids Research, 14(18), 7391–7403. [Link]
-
Avalli, A., et al. (2013). MALDI-Q-TOF-MS Ionization and Fragmentation of Phospholipids and Neutral Lipids of Dairy Interest Using Variable Doping Salts. Longdom Publishing. [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
-
Kumar, R., et al. (2009). H-Phosphonate DNA synthesis without amino protection. Arkivoc. [Link]
-
Widi, P., et al. (2018). The zeolite mediated isomerization of allyl phenyl ether. Request PDF. [Link]
-
ResearchGate. (2016, May 12). (PDF) Phosphine Ligands for the Hydroformylation of Allyl Alcohol. Current Catalysis. Volume: 4. (3), First Page: 155. Page Count: 165. DOI: 10.2174/2211544704666150710175104. [Link]
-
Tan, G., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
Sources
Impact of water content on Allyl tetraisopropylphosphorodiamidite reactions
Technical Support Center: Allyl Tetraisopropylphosphorodiamidite Reactions
A Senior Application Scientist's Guide to Mitigating the Impact of Water Content
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile phosphitylating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how trace amounts of water can profoundly impact your reactions. By understanding the "why," you can more effectively troubleshoot and prevent common issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and use of this compound, with a focus on moisture sensitivity.
Q1: Why is this compound so sensitive to water?
Phosphoramidites, including this compound, are trivalent phosphorus (P(III)) compounds. The central phosphorus atom is highly susceptible to nucleophilic attack, especially after activation.[][] In the presence of an acidic activator (like 1H-tetrazole or 5-ethylthio-1H-tetrazole), the diisopropylamino group is protonated, turning it into a good leaving group.[][3] This creates a highly reactive intermediate. While the intended nucleophile is the hydroxyl group of your substrate, water is also a potent nucleophile that can attack this activated intermediate. This unwanted reaction, known as hydrolysis, converts the phosphoramidite into an inactive H-phosphonate species, which is incapable of coupling with your substrate.[][4][5]
Q2: What is the maximum acceptable water content for my solvents and reagents?
For optimal results, all reagents and solvents must be rigorously dried. Even trace amounts of water can significantly reduce coupling efficiency.[6] The generally accepted standard for oligonucleotide synthesis, which is directly applicable here, is that solvents like acetonitrile should have a water content of less than 30 parts per million (ppm).[7][8] For particularly sensitive or long syntheses, a moisture level of 10-15 ppm or lower is strongly recommended.[6][9]
Q3: How can I tell if water contamination has affected my reaction?
Symptoms of water contamination typically manifest in the following ways:
-
Low Reaction Yield: This is the most common indicator. Since water consumes the activated phosphoramidite, there is less available to react with your substrate, leading to a lower yield of the desired product.[][4]
-
Presence of H-phosphonate Byproducts: Analysis of the crude reaction mixture by ³¹P NMR spectroscopy will show a characteristic signal for the H-phosphonate byproduct, in addition to the signal for your desired phosphite triester product.
-
Inconsistent Results: If you observe significant variability in yields between experiments that are supposedly identical, intermittent moisture contamination is a likely culprit.
Q4: What are the proper storage and handling procedures for this compound?
Proper storage is critical to maintaining the reagent's integrity.[5][10] this compound should be stored at 2-8°C under an inert atmosphere (argon or dry nitrogen).[11] It is highly recommended to purchase the reagent in vials with septa to allow for removal via syringe without exposing the bulk material to the atmosphere.[12] When preparing a solution, always use anhydrous solvents and dry, inert gas techniques.[6]
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section provides a structured approach to troubleshooting issues directly related to moisture in your phosphitylation reactions.
Issue 1: Low Coupling Efficiency / Poor Product Yield
You've run your reaction and after workup and analysis, the yield of your phosphitylated product is significantly lower than expected.
The following diagrams illustrate the intended chemical pathway versus the hydrolysis side-reaction that leads to yield loss.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Issue 2: Appearance of Unidentified Peaks in Analytical Data (³¹P NMR)
After your reaction, ³¹P NMR analysis reveals unexpected signals, complicating purification and indicating side reactions have occurred.
-
Primary Cause: The most common phosphorus-containing impurity resulting from moisture is the corresponding H-phosphonate. [5]This species arises directly from the hydrolysis of the phosphoramidite. Another potential impurity is the P(V) oxide, which results from oxidation of the starting phosphoramidite or the product. [13]* Diagnostic Steps:
-
Identify the Peaks: The desired P(III) phosphite triester product will typically appear in the 140-150 ppm range in the ³¹P NMR spectrum. The H-phosphonate byproduct will appear much further upfield, typically in the 0-10 ppm range, often as a doublet due to P-H coupling. P(V) species will also be shifted upfield relative to the P(III) product. [14] 2. Correlate with Yield: A large H-phosphonate peak will almost always correlate with low conversion of your starting alcohol and a low yield of the desired product.
-
-
Solution: The presence of H-phosphonate is a definitive indicator of water contamination. You must return to the troubleshooting workflow (See Issue 1) and rigorously re-evaluate your solvents, reagents, and handling techniques to eliminate the source of moisture.
Validated Protocols for Anhydrous Reactions
Adherence to these protocols is critical for minimizing water content and ensuring successful phosphitylation.
Protocol 1: Preparation and Verification of Anhydrous Acetonitrile
Acetonitrile is the most common solvent for phosphoramidite chemistry. [8]Its ability to dissolve the reagents while being aprotic is key, but it is also hygroscopic.
Materials:
-
DNA synthesis grade acetonitrile (ACN), sealed bottle (<30 ppm water) [4][7]* Activated 3Å molecular sieves
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen) with an in-line drying trap [15]* Karl Fischer titrator or other water determination apparatus [16][17] Procedure:
-
Pre-Drying (Optional but Recommended): Bake molecular sieves at >250°C under vacuum for at least 12 hours. Allow to cool to room temperature under an inert atmosphere.
-
Solvent Preparation: Under a positive pressure of inert gas, add the freshly baked molecular sieves to a new, sealed bottle of DNA synthesis grade acetonitrile (approx. 10% w/v).
-
Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use. [8]4. Verification (Critical Step): Before use, draw a sample of the solvent using a dry syringe and analyze the water content using a Karl Fischer titrator. The reading must be below 30 ppm, with <15 ppm being the target for optimal results. [6][9]5. Storage: Store the dried solvent bottle under a positive pressure of inert gas. Use a syringe with a needle to pierce the septum for solvent removal to avoid introducing atmospheric moisture.
Protocol 2: Handling and Dissolving this compound
This protocol outlines the steps for preparing a solution of the phosphoramidite for reaction.
Materials:
-
Vial of this compound
-
Verified anhydrous acetonitrile (from Protocol 1)
-
Oven-dried reaction flask with a septum
-
Dry, gas-tight syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare the System: Assemble your oven-dried reaction flask, place it under a positive pressure of inert gas, and allow it to cool to room temperature.
-
Reagent Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold reagent.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous acetonitrile into the reaction flask.
-
Reagent Transfer: Using a separate dry syringe, carefully draw the required volume of the liquid this compound and add it dropwise to the stirring solvent in the reaction flask.
-
Maintain Inert Atmosphere: Ensure the system remains under a positive pressure of inert gas throughout the entire process. The prepared solution is now ready for the addition of the activator and substrate.
Quantitative Data Summary
| Parameter | Recommended Value | Criticality | Rationale |
| Water Content in Acetonitrile | < 30 ppm (Standard) [7][8]< 15 ppm (Optimal) [6][9] | High | Primary source of reagent hydrolysis, leading to reaction failure. |
| Water Content in Activator Solution | < 30 ppm | High | Activator solution is added in excess and can be a significant source of moisture. |
| Phosphoramidite Purity | ≥ 98.0% [9] | High | Impurities can lead to side reactions and complicate purification. |
| Reaction Atmosphere | Inert Gas (Argon or N₂) | High | Prevents atmospheric moisture and oxygen from entering the reaction. [4] |
References
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
- Hogrefe, R. I., & Vargeese, C. (2001). Improved process for oligonucleotide synthesis.
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2799. [Link]
-
Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. ResearchGate. [Link]
-
Glen Research. (2006). Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Report 19.1. [Link]
-
Waters Corporation. (2023). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
Mettler Toledo. How to Determine Water content of Organic Solvents. [Link]
-
LookChem. This compound. [Link]
-
Le-Nguyen, D., & Perreault, J. P. (2010). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organometallics, 26(22), 5269–5271. [Link]
-
Lee, J. H., et al. (2017). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Magnetic Resonance in Chemistry. [Link]
-
Risso, A., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Chemosensors, 10(12), 517. [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. [Link]
-
RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]
-
BIONEER. DNA/RNA Oligonucleotide Synthesis. [Link]
-
Bonora, G. M., et al. (1990). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 18(11), 3155–3159. [Link]
-
Taylor, A. M., & Deiters, A. (2018). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. The Journal of Organic Chemistry, 83(15), 7856–7864. [Link]
- Clary, J. W., & Martin, S. F. (2007). Process for preparing phosphorodiamidites.
-
PubChem. This compound. [Link]
-
US EPA. (2024). International Research Collaboration Identifies Previously Unknown Chemical Compound in Drinking Water. [Link]
Sources
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. waters.com [waters.com]
- 14. usp.org [usp.org]
- 15. cphi-online.com [cphi-online.com]
- 16. mt.com [mt.com]
- 17. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activator Selection for Allyl Tetraisopropylphosphorodiamidite Coupling
Welcome to the technical support center for phosphoramidite chemistry. This guide provides in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals working with Allyl Tetraisopropylphosphorodiamidite. Here, we address common challenges and questions regarding the critical choice of an activator to ensure high coupling efficiency, particularly when dealing with this sterically demanding phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an activator in phosphoramidite coupling?
In oligonucleotide synthesis, the phosphoramidite moiety is relatively stable and not sufficiently reactive to couple with the 5'-hydroxyl group of the growing oligonucleotide chain on its own.[] The activator, a weak acid, plays a catalytic role by protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][3] This protonation turns the amino group into a better leaving group, facilitating its displacement and the formation of a highly reactive intermediate. This intermediate is then readily attacked by the 5'-hydroxyl group, forming the desired phosphite triester linkage that becomes the backbone of the oligonucleotide.[][3][4]
Q2: Why is activator choice especially critical for a bulky phosphoramidite like this compound?
The tetraisopropylphosphorodiamidite group is significantly more sterically hindered than the standard diisopropylamino group found on common phosphoramidites. This bulkiness can physically impede the approach of the 5'-hydroxyl group to the phosphorus center, slowing down the coupling reaction.[5][6] Standard activators like 1H-Tetrazole may not be potent enough to drive the reaction to completion within a typical timeframe, leading to low coupling efficiency and a higher incidence of failure sequences (n-1 shortmers).[5] Therefore, a more powerful or mechanistically different activator is often required to achieve the high stepwise yields (>99%) necessary for synthesizing full-length oligonucleotides.[][5]
Q3: What are the most effective activators for bulky phosphoramidites, and how do they differ?
For sterically demanding phosphoramidites, activators that are more acidic than 1H-Tetrazole or that act via a different mechanism are preferred. The choice often involves balancing acidity (for potent activation) and the risk of side reactions.
-
5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic (pKa ≈ 4.3) than 1H-Tetrazole (pKa ≈ 4.9) and is a common choice for improving the coupling of challenging monomers, including RNA phosphoramidites.[7][8][9] Its higher acidity leads to faster protonation and activation.
-
5-Benzylthio-1H-tetrazole (BTT): BTT is even more acidic than ETT (pKa ≈ 4.1) and is also highly effective for hindered couplings.[10][11]
-
4,5-Dicyanoimidazole (DCI): DCI is an interesting case because it is less acidic than 1H-Tetrazole (pKa ≈ 5.2).[8][10][12] Its high efficacy comes from being a superior nucleophilic catalyst.[9][10] It rapidly displaces the diisopropylamine group to form a reactive intermediate. Its lower acidity makes it an excellent choice for sensitive phosphoramidites and for reducing side reactions like detritylation of the monomer, which can cause n+1 additions.[9][10] DCI is also highly soluble in acetonitrile, allowing for higher concentrations.[4][9][12][13]
Q4: What are the consequences of using a suboptimal activator?
Using an inappropriate activator, such as one that is too weak or has degraded, can lead to several problems:
-
Low Coupling Efficiency: This is the most direct consequence, resulting in a high proportion of truncated sequences (n-1) and a dramatically lower yield of the desired full-length product.[5][6][14]
-
Increased Synthesis Time: To compensate for a weak activator, researchers may need to significantly extend coupling times, which reduces throughput and increases the risk of other side reactions.[6][15]
-
Side Reactions: An activator that is too acidic can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer before it is delivered to the column. This can lead to the formation and incorporation of dimers (n+1 products), complicating purification.[10][11]
Troubleshooting Guide: Low Coupling Efficiency
This section addresses the common problem of low coupling efficiency when using this compound and provides a logical approach to troubleshooting.
Problem: Analysis of the crude product shows a high percentage of (n-1) shortmers.
This is a classic symptom of incomplete coupling at one or more steps in the synthesis.[6]
Possible Cause 1: Suboptimal Activator Strength
-
Rationale: The steric bulk of the tetraisopropylphosphorodiamidite requires a more potent activator than 1H-Tetrazole to achieve rapid and complete reaction.
-
Solution: Switch to a stronger activator recommended for hindered phosphoramidites. DCI is often the best starting point due to its high reactivity and low acidity.[6][10] ETT is another excellent choice.[7]
-
Verification: A successful switch will be immediately evident in the trityl monitor data (higher, more consistent yields per cycle) and in the final product analysis (a significantly reduced n-1 peak).[6]
Possible Cause 2: Degraded or Incorrectly Prepared Activator Solution
-
Rationale: Activators, like all reagents in oligonucleotide synthesis, are sensitive to moisture and can degrade over time.[5][15] Moisture will react with the activated phosphoramidite faster than the 5'-hydroxyl group, effectively terminating the chain.
-
Solution: Always prepare activator solutions with fresh, anhydrous grade acetonitrile (<30 ppm H₂O).[5][15] Do not store activator solutions on the synthesizer for extended periods. It is best practice to use freshly prepared solutions for challenging syntheses.
-
Verification: Prepare a fresh bottle of activator and rerun the synthesis. If coupling efficiency improves, the old solution was the likely culprit.
Possible Cause 3: Insufficient Coupling Time
-
Rationale: Even with a potent activator, sterically hindered phosphoramidites react more slowly than standard DNA amidites. Standard coupling times of 30 seconds may be insufficient.[15]
-
Solution: Increase the coupling time for the this compound step. A doubling or tripling of the standard time is a reasonable starting point.[6] For particularly difficult couplings, times of 5-10 minutes may be necessary.[5][15]
-
Verification: Program a synthesis with an extended coupling time specifically for the challenging monomer and compare the final crude product purity to the standard run.
Possible Cause 4: Suboptimal Reagent Concentration
-
Rationale: The reaction kinetics are dependent on the concentration of both the phosphoramidite and the activator. If concentrations are too low, the reaction rate will suffer.
-
Solution: Ensure that the phosphoramidite and activator solutions are prepared at the correct, recommended concentrations (e.g., 0.1 M for the phosphoramidite, 0.25 M - 0.5 M for the activator, depending on the specific one used).[15] Consider increasing the concentration of the phosphoramidite to help drive the reaction forward.[6]
Data & Visualization
Activator Comparison Table
The following table summarizes the properties of common activators used in oligonucleotide synthesis.
| Activator | Abbreviation | pKa | Recommended Conc. (in ACN) | Key Advantages | Potential Issues |
| 1H-Tetrazole | Tet | ~4.9[7] | 0.45 - 0.5 M[9] | Historic standard, inexpensive. | Inefficient for bulky amidites, low solubility.[9] |
| 5-Ethylthio-1H-tetrazole | ETT | ~4.3[7] | 0.25 - 0.75 M[9][11] | More acidic, good for RNA/hindered amidites, higher solubility.[9][11] | Higher acidity can increase n+1 formation.[10] |
| 5-Benzylthio-1H-tetrazole | BTT | ~4.1[10] | ~0.25 - 0.33 M[11] | Highly acidic, very effective for RNA synthesis.[11] | Can promote GG dimer addition in long oligos.[10] |
| 4,5-Dicyanoimidazole | DCI | ~5.2[8][10] | 0.25 M - 1.0 M[9][12] | Excellent nucleophilic catalyst, low acidity, very high solubility.[4][9][10] | May be more expensive than tetrazole derivatives. |
Diagrams
Experimental Protocols
Protocol 1: Preparation of 0.25 M 5-Ethylthio-1H-tetrazole (ETT) Activator Solution
Objective: To prepare a 100 mL solution of 0.25 M ETT in anhydrous acetonitrile for use in oligonucleotide synthesis.
Materials:
-
5-Ethylthio-1H-tetrazole (ETT) powder
-
Anhydrous acetonitrile (ACN), water content < 30 ppm
-
Sterile, dry 100 mL glass bottle with a septum-sealed cap
-
Magnetic stir bar
-
Argon or Nitrogen gas line for inert atmosphere
Procedure:
-
Preparation: Place the magnetic stir bar into the dry 100 mL bottle. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.
-
Weighing ETT: In a dry environment (e.g., glove box or under a stream of inert gas), weigh out the required amount of ETT. For 100 mL of a 0.25 M solution, you will need:
-
Mass = Molarity × Volume × Molar Mass
-
Mass = 0.25 mol/L × 0.100 L × 130.15 g/mol = 3.25 g
-
-
Dissolution: Quickly transfer the weighed ETT into the 100 mL bottle.
-
Adding Solvent: Under an inert atmosphere, add approximately 90 mL of anhydrous acetonitrile to the bottle.
-
Mixing: Seal the bottle and place it on a magnetic stirrer. Stir until the ETT is completely dissolved.
-
Final Volume: Once dissolved, carefully add anhydrous acetonitrile to bring the final volume to exactly 100 mL.
-
Storage: Seal the bottle tightly, purge the headspace with inert gas, and store it on the synthesizer or in a desiccator. For optimal performance, use the solution within one week of preparation.
Protocol 2: Double Coupling Protocol for a Challenging Monomer
Objective: To improve the coupling efficiency of a sterically hindered phosphoramidite like this compound by performing the coupling step twice.
Procedure: This protocol is implemented by modifying the synthesis cycle program on the automated synthesizer.
-
Identify the Cycle: Determine the specific synthesis cycle where the this compound will be added.
-
Program Modification: For that specific cycle, modify the sequence of steps as follows: a. Standard Deblocking (Detritylation) b. Standard Washes c. First Coupling: Deliver the this compound and activator solutions. Use an extended wait time (e.g., 5-10 minutes). d. Intermediate Wash: Perform a brief wash with anhydrous acetonitrile to clear the lines. Do NOT proceed to capping. e. Second Coupling: Deliver a fresh aliquot of the this compound and activator solutions. Use the same extended wait time. f. Standard Washes g. Standard Capping Step h. Standard Oxidation Step
-
Reagent Volume: Ensure that the volume of the phosphoramidite and activator solutions in their respective bottles is sufficient to accommodate the two separate deliveries.
-
Execution: Run the modified synthesis program. This "double hit" approach ensures that any 5'-hydroxyl groups that did not react during the first coupling have a second opportunity, driving the reaction closer to completion.[6]
References
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. [Link]
-
Wei, T., et al. (2014). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 45(22). [Link]
-
Hayler, M. A., et al. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 6(18), 3326-3336. [Link]
- Reddy, M. P., & Hanna, N. B. (2003). Activators for oligonucleotide synthesis. U.S.
-
Technical Brief – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved January 12, 2026, from [Link]
- Yegge, J. A., & Pieken, W. A. (1998). Improved coupling activators for oligonucleotide synthesis.
-
Guzaev, A. (2008). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Glen Research. [Link]
-
About Activators: Now and tomorrow. (2007). Glen Research. [Link]
-
Activators, Columns and Plates. (2004). Glen Research. [Link]
Sources
- 3. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Allyl Tetraisopropylphosphorodiamidite and Conventional Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotides, the choice of phosphoramidite chemistry profoundly influences the yield, purity, and integrity of the final product. While the conventional 2-cyanoethyl (CE) protecting group strategy for the phosphate backbone has long been the industry standard, the emergence of alternative protecting groups, such as the allyl group offered by Allyl tetraisopropylphosphorodiamidite, presents a compelling case for its use, particularly in the synthesis of sensitive and modified oligonucleotides. This guide provides an in-depth technical comparison of this compound and conventional phosphoramidites, supported by mechanistic insights and experimental considerations.
The Central Role of the Phosphate Protecting Group
In solid-phase oligonucleotide synthesis, the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2] A critical aspect of this chemistry is the protection of the phosphite triester intermediate formed during the coupling step. This protection prevents unwanted side reactions during the subsequent synthesis cycles.[3] The choice of this protecting group dictates the conditions required for the final deprotection of the oligonucleotide, a step that can significantly impact the integrity of the synthesized molecule, especially those containing sensitive modifications.[4]
Conventional Approach: The 2-Cyanoethyl (CE) Group
The 2-cyanoethyl group is the most widely used protecting group for the phosphate backbone in routine oligonucleotide synthesis.[5] Its popularity stems from its straightforward removal under basic conditions, typically using aqueous ammonia at elevated temperatures.[6]
Limitations and Side Reactions of the Cyanoethyl Group
Despite its widespread use, the deprotection of the 2-cyanoethyl group is not without its drawbacks. The removal occurs via a β-elimination reaction, which generates acrylonitrile as a reactive byproduct.[7] This Michael acceptor can then react with the nucleobases of the oligonucleotide, a side reaction known as cyanoethylation.[7][8] The thymine residue is particularly susceptible to this modification at the N3 position, leading to an unwanted adduct with a mass increase of 53 Da.[7] This side reaction can compromise the purity and biological function of the final oligonucleotide.[7] While strategies exist to mitigate this issue, such as the use of scavenger reagents like t-butylamine or nitromethane, they add complexity to the deprotection protocol.[7]
The Allyl Alternative: A Strategy for Milder Deprotection
This compound introduces an alternative phosphate protecting group: the allyl group. The key advantage of the allyl group lies in its removal under mild and neutral conditions, a stark contrast to the harsh basic conditions required for cyanoethyl group removal.[9][10] This feature is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications or sensitive functionalities that would not withstand standard deprotection protocols.[11][12]
Deprotection of the Allyl Group: A Palladium-Catalyzed Approach
The removal of the allyl group is typically achieved through palladium catalysis, often using a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[13][14] This method allows for the selective and efficient cleavage of the allyl group without affecting other protecting groups on the nucleobases or the sugar backbone.[15] The mildness of this deprotection strategy is a significant advantage, potentially leading to higher purity and yield of the final oligonucleotide, especially for complex and modified sequences.[16]
Performance Comparison: Allyl vs. Cyanoethyl Phosphoramidites
| Feature | Allyl Protecting Group | 2-Cyanoethyl (CE) Protecting Group |
| Deprotection Conditions | Mild, neutral conditions (Palladium catalysis)[9][10] | Harsh basic conditions (e.g., aqueous ammonia at high temperature)[6] |
| Compatibility with Sensitive Modifications | High compatibility due to mild deprotection[11][12] | Limited compatibility; risk of degradation of sensitive moieties[4] |
| Key Side Reaction | Potential for residual palladium (requires careful purification)[11] | Cyanoethylation of nucleobases (especially thymine) by acrylonitrile byproduct[7][8] |
| Reported Purity/Yield | Often reported to provide higher purity and yield, especially for complex oligonucleotides[16] | Generally high for standard oligonucleotides, but can be compromised by side reactions[17] |
| Deprotection Complexity | Requires handling of palladium catalyst and specific scavengers[13] | Simpler reagents, but may require scavengers for acrylonitrile[7] |
Experimental Workflows
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The following diagram illustrates the fundamental four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidites. This cycle is applicable to both allyl and 2-cyanoethyl protected phosphoramidites.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocol: Oligonucleotide Synthesis
This protocol outlines the general steps for solid-phase oligonucleotide synthesis on an automated synthesizer.
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside.
-
Synthesis Cycle:
-
Deblocking: Treat the solid support with an acidic solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Deliver the phosphoramidite monomer (either this compound or a 2-cyanoethyl phosphoramidite) and an activator (e.g., tetrazole) to the column to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Introduce a capping solution (e.g., acetic anhydride and N-methylimidazole) to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants (n-1 sequences).
-
Oxidation: Treat the support with an oxidizing agent (e.g., iodine in a water/pyridine/THF solution) to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Deblocking (Optional): After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
Deprotection Protocols
-
Cleavage and Base Deprotection: Treat the solid support with concentrated aqueous ammonia at 55°C for 5-17 hours.[6] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.
-
Evaporation: After cooling, evaporate the ammonia solution to dryness.
-
Reconstitution and Purification: Reconstitute the crude oligonucleotide in a suitable buffer for purification by HPLC or other methods.
This protocol involves a two-step process: initial cleavage and base deprotection, followed by the specific removal of the allyl groups.
-
Cleavage and Base Deprotection:
-
Treat the solid support with concentrated aqueous ammonia at room temperature for 1-2 hours or at 55°C for a shorter duration, depending on the base protecting groups used. This cleaves the oligonucleotide from the support and removes the base protecting groups.
-
Evaporate the ammonia solution.
-
-
Palladium-Catalyzed Deallylation:
-
Dissolve the crude, partially deprotected oligonucleotide in a suitable degassed solvent.
-
Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger for the allyl group (e.g., N-methylaniline or morpholine).[13]
-
Stir the reaction mixture at room temperature until the deallylation is complete, as monitored by HPLC or mass spectrometry.
-
-
Purification: Purify the fully deprotected oligonucleotide using standard techniques.
Caption: Comparison of deprotection workflows for 2-cyanoethyl and allyl protected oligonucleotides.
Conclusion and Recommendations
The choice between this compound and conventional 2-cyanoethyl phosphoramidites depends on the specific requirements of the oligonucleotide synthesis.
-
For routine synthesis of standard DNA and RNA oligonucleotides , where cost and established protocols are primary considerations, the 2-cyanoethyl phosphoramidites remain a viable and widely used option. However, careful control of deprotection conditions and consideration of potential side reactions are necessary to ensure high purity.
-
For the synthesis of modified oligonucleotides, particularly those containing base-labile or sensitive functional groups , This compound offers a significant advantage. The mild deprotection conditions afforded by the allyl protecting group minimize the risk of degradation and side reactions, leading to a higher quality final product. While the use of a palladium catalyst adds a step to the deprotection process, the potential gains in yield and purity for complex oligonucleotides often justify this additional effort.
As the demand for increasingly complex and modified oligonucleotides for therapeutic and diagnostic applications grows, the adoption of milder and more orthogonal protecting group strategies, such as that offered by this compound, is likely to become more prevalent in the field of nucleic acid chemistry.
References
- Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243–246.
-
ResearchGate. (2025). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Retrieved from [Link]
-
MDPI. (2021). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Retrieved from [Link]
-
Guidebook for the Synthesis of Oligonucleotides - Chemie Brunschwig. (n.d.). Retrieved from [Link]
-
PubMed Central. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]
-
National Institutes of Health. (2012). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (1994). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
aapptec. (2006). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
e-oligos. (n.d.). DNA Synthesis. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2025). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Retrieved from [Link]
-
MDPI. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]
- White, H. A. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193-213.
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Retrieved from [Link]
-
Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis. Retrieved from [Link]
-
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MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-Catalyzed Dehydrative Allylation of. Retrieved from [Link]
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Oxford Academic. (2021). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Retrieved from [Link]
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A Comparative Guide to the Validation of Oligonucleotides Synthesized with Allyl Tetraisopropylphosphorodiamidite
For researchers, scientists, and drug development professionals, the integrity of synthetic oligonucleotides is paramount. The choice of synthesis chemistry directly impacts the purity, yield, and ultimately, the performance of these molecules in downstream applications, from PCR primers to therapeutic agents. This guide provides an in-depth technical comparison of oligonucleotides synthesized using Allyl tetraisopropylphosphorodiamidite, contrasting its performance with traditional phosphoramidite chemistries and detailing the necessary validation protocols to ensure sequence fidelity.
The Significance of the Allyl Protecting Group
In the widely adopted phosphoramidite method for oligonucleotide synthesis, protecting groups are crucial for directing the chemical reactions at each step of the cycle.[1][2] this compound serves as a phosphitylating agent, introducing an allyl group to protect the phosphite triester intermediate.[3] This choice of protecting group offers distinct advantages and requires specific considerations during the deprotection and validation stages.
The primary alternative to the allyl group is the more conventional β-cyanoethyl group.[4][5] While effective, the β-cyanoethyl group is removed under basic conditions, which can be harsh for sensitive or modified oligonucleotides.[6] The allyl group, in contrast, can be removed under milder, neutral conditions, which is particularly beneficial for the synthesis of complex and modified oligonucleotides.[4][7][8]
However, the removal of the allyl group has traditionally involved palladium catalysts, which can be difficult to completely remove from the final product and may be toxic, a significant concern for therapeutic applications.[4][6] More recent protocols have demonstrated facile deprotection using nucleophiles like a thiol in a weakly basic or neutral solution, mitigating the concerns associated with palladium.[7][9]
A Comparative Look at Synthesis and Deprotection
| Feature | Allyl Protection | β-Cyanoethyl Protection |
| Deprotection Conditions | Mild, neutral conditions with a nucleophile (e.g., thiol) or palladium catalysis.[9][10] | Basic conditions (e.g., concentrated ammonium hydroxide).[4] |
| Suitability for Sensitive Oligos | High, due to milder deprotection.[6] | Moderate, potential for degradation of sensitive modifications. |
| Potential Contaminants | Traces of palladium catalyst (if used).[4] | Byproducts from base-catalyzed side reactions. |
| Reagent Stability | Generally stable under anhydrous conditions. | Sensitive to moisture and oxidation.[11] |
Validating the Final Product: A Multi-faceted Approach
Regardless of the synthesis chemistry, rigorous validation is essential to confirm the identity, purity, and sequence of the final oligonucleotide product.[12][13] A combination of chromatographic and mass spectrometric techniques provides a comprehensive assessment of oligonucleotide quality.[14]
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of oligonucleotide analysis, offering quantitative data on purity.[15][16] Two primary modes of HPLC are employed:
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for separating oligonucleotides based on their length and hydrophobicity.[17][18] It provides excellent resolution for oligonucleotides up to 50 bases and is compatible with mass spectrometry when volatile ion-pairing agents like triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP) are used.[19][20]
-
Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.[21] It is particularly effective for analyzing oligonucleotides with significant secondary structures, as the high pH of the mobile phase disrupts hydrogen bonding.[15]
Mass Spectrometry for Identity and Sequence Verification
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized oligonucleotide and for sequence verification.[16][22]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large biomolecules like oligonucleotides.[18][22] It can accurately determine the molecular weight of the full-length product and identify any impurities, such as truncated sequences (n-1 mers) or additions (n+1 mers).[18]
-
Tandem Mass Spectrometry (MS/MS): For definitive sequence confirmation, tandem mass spectrometry is employed.[23][24] In this technique, the full-length oligonucleotide is isolated and fragmented, and the masses of the resulting fragments are used to reconstruct the sequence.[23][24] This is particularly crucial for identifying and locating any modifications within the oligonucleotide.[24]
Enzymatic Digestion for Sequence Confirmation
For longer or more complex oligonucleotides, enzymatic digestion followed by LC-MS analysis can provide an additional layer of sequence confirmation.[25][26][27] Specific endo- and exonucleases are used to cleave the oligonucleotide into smaller, more manageable fragments.[25][28] The masses of these fragments are then determined by MS and compared to the theoretical masses to verify the sequence.[26][29]
Experimental Workflows
Oligonucleotide Synthesis and Deprotection Workflow
Caption: Workflow for oligonucleotide synthesis using this compound.
Oligonucleotide Validation Workflow
Caption: Comprehensive workflow for the validation of synthetic oligonucleotides.
Detailed Experimental Protocols
Protocol 1: Deprotection of Allyl-Protected Oligonucleotides
-
Cleavage from Solid Support: The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Allyl Group Removal: To the ammonium hydroxide solution, add 2-mercaptoethanol to a final concentration of 2%.[9] Incubate the mixture at 55°C for 12-16 hours. This step removes the allyl protecting group from the phosphate backbone and the standard protecting groups from the nucleobases.[9]
-
Purification: The crude oligonucleotide solution is then purified by HPLC (either IP-RP-HPLC or AE-HPLC) to isolate the full-length product.
Protocol 2: Validation by LC-MS
-
Sample Preparation: A small aliquot of the purified oligonucleotide is diluted in an appropriate solvent for LC-MS analysis.
-
LC Separation: The sample is injected onto an HPLC system coupled to a mass spectrometer. A typical IP-RP-HPLC method would use a C18 column with a gradient of acetonitrile in a buffer containing an ion-pairing agent like TEAA or HFIP.[19][20]
-
MS Analysis: The eluting oligonucleotide is introduced into the ESI source of the mass spectrometer. Data is acquired in full scan mode to determine the molecular weight of the intact oligonucleotide.
-
MS/MS Analysis (for sequencing): The ion corresponding to the full-length oligonucleotide is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the fragment ions are analyzed in the second mass analyzer.[23][24] The resulting fragmentation pattern is used to confirm the sequence.
Conclusion
The use of this compound in oligonucleotide synthesis offers a valuable alternative to traditional chemistries, particularly for the synthesis of sensitive and modified oligonucleotides. The milder deprotection conditions can lead to higher purity and yield of the final product. However, the choice of synthesis chemistry must be accompanied by a robust validation strategy. A combination of HPLC for purity assessment and mass spectrometry for identity and sequence verification is essential to ensure the quality and integrity of the synthesized oligonucleotides. By following the detailed protocols and workflows outlined in this guide, researchers can confidently produce and validate high-quality oligonucleotides for their specific applications.
References
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Reddy, P., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link][4][7][8][9]
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Apella, D. H. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link][7]
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Gilar, M., et al. (1997). Analysis of Oligonucleotides by HPLC−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(13), 2426–2432. [Link][19]
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Advion Interchim Scientific. (n.d.). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. Retrieved from [Link][20]
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Reddy, P., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. American Chemical Society. [Link][4]
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McLuckey, S. A., et al. (1994). Interpretation of Oligonucleotide Mass Spectra for Determination of Sequence Using Electrospray Ionization and Tandem Mass Spectrometry. Analytical Chemistry, 66(22), 3959–3966. [Link][23]
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Analytics-Shop. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link][17]
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Ni, J., et al. (2017). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of Mass Spectrometry, 52(12), 835–844. [Link][24]
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Reddy, P., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. ResearchGate. [Link][8]
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Turesky, R. J., et al. (2005). Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS). Journal of the American Society for Mass Spectrometry, 16(10), 1641–1653. [Link][25]
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Agilent. (2023). MS/MS Oligonucleotide Sequencing Using LC/Q-TOF with HILIC Chromatography. Retrieved from [Link]
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Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. [Link][10]
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aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
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Zhang, X., & Wang, J. (2018). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 46(18), 9233–9241. [Link][6]
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Waters. (n.d.). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Retrieved from [Link][14]
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Agilent. (n.d.). Comprehensive and Integrated Workflow for Oligonucleotide Sequence Confirmation by Agilent High-Resolution LC/Q-TOF. Retrieved from [Link]
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IntegrateRNA. (n.d.). Oligonucleotide Analytical Methods Development & Stability Study. Retrieved from [Link][12]
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Wu, H., et al. (1998). Sequencing regular and labeled oligonucleotides using enzymatic digestion and ionspray mass spectrometry. Analytical Biochemistry, 263(2), 129–138. [Link][26]
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Agilent. (n.d.). Advancing Gene Therapy: Enzyme Selection for Effective RNA Oligonucleotide Mapping. Retrieved from [Link][27]
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Beaucage, S. L. (2018). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 23(12), 3299. [Link][1]
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ResearchGate. (n.d.). List of dG phosphoramidites with different protecting groups and their source. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link][2]
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Ni, J., et al. (2022). Development of a Flow Through-Based Limited Digestion Approach for High-Throughput and High-Sequence Coverage Mapping of Therapeutic mRNAs. Analytical Chemistry, 94(35), 12059–12067. [Link][28]
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Disterer, P., et al. (2009). Validation of oligonucleotide-mediated gene editing. Gene Therapy, 16(6), 824–826. [Link][13]
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BioSpring. (2024). Oligonucleotide Sequence Confirmation for Quality Control by Micheal Ruhl. Retrieved from [Link][29]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Products from Allyl Tetraisopropylphosphorodiamidite
For the discerning researcher in oligonucleotide synthesis and drug development, the choice of phosphitylating reagent is a critical decision point that profoundly impacts reaction efficiency, product purity, and the ultimate success of downstream applications. Allyl tetraisopropylphosphorodiamidite has emerged as a valuable tool, primarily due to the unique deprotection chemistry of the allyl group. However, the full potential of this reagent can only be realized through rigorous analytical characterization, with mass spectrometry serving as the cornerstone of product verification and quality control.
This guide provides an in-depth comparison of the mass spectrometry analysis of products derived from this compound versus those from the more conventional 2-cyanoethyl protected phosphoramidites. We will delve into the causality behind experimental choices, present validating protocols, and offer field-proven insights to empower your research.
The Comparative Landscape: Allyl vs. 2-Cyanoethyl Protection
The fundamental difference between products derived from this compound and standard phosphoramidites lies in the protecting group on the phosphorus atom. This choice dictates the deprotection strategy and, consequently, the potential impurity profile.
| Feature | Allyl Protection | 2-Cyanoethyl (CE) Protection |
| Reagent Example | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Deprotection Mechanism | Palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄)[1][2][3][4] | Mild base-catalyzed β-elimination (e.g., aqueous ammonia)[5] |
| Orthogonality | High. Deprotection is performed under neutral conditions, preserving base-labile modifications on the oligonucleotide. | Lower. The basic conditions required for CE group removal can damage sensitive functionalities. |
| Key Analytical Question | Has the allyl group been completely removed? Are there any palladium-adducts? | Has β-elimination completed? Are there any acrylonitrile adducts on the nucleobases? |
The primary advantage of the allyl group is its high orthogonality. Its removal via palladium catalysis occurs under mild, neutral conditions, which is crucial when synthesizing oligonucleotides with sensitive modifications that would not survive the standard ammoniacal cleavage required for 2-cyanoethyl (CE) groups[6][7]. This makes this compound a superior choice for complex, modified oligonucleotides.
Mass Spectrometry Analysis: A Head-to-Head Comparison
The distinct chemistries of allyl and cyanoethyl protection lead to different analytical considerations during mass spectrometry. Electrospray Ionization (ESI) is the most common technique, but the acid-labile nature of the phosphoramidite linkage requires careful method development[8].
Expected Ion Species and Adducts
Phosphoramidites and their resulting phosphite triester intermediates are notoriously unstable under acidic conditions typical of standard ESI-MS[8]. Direct analysis is challenging. A recommended approach involves using nano-electrospray from non-aqueous solvents like acetonitrile and doping the sample with an alkali metal salt, such as lithium chloride, to promote the formation of stable adduct ions[8].
Table 2: Expected Ion Species in Positive-Mode ESI-MS
| Analyte Type | Primary Expected Ion (Allyl Product) | Primary Expected Ion (CE Product) | Rationale & Causality |
| Protected Intermediate | [M+Li]⁺ | [M+Li]⁺ | The diisopropylamino group is easily protonated and cleaved in the presence of trace acid. Lithium adducts provide stable, easily interpretable parent ions for these labile molecules[8]. |
| Deprotected Final Product | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | The final phosphodiester or phosphorothioate backbone is more stable and readily forms protonated or sodiated species in standard ESI conditions. |
| Potential Impurity | [M+Pd]⁺ adducts | Acrylonitrile adducts (M+53 Da) | Incomplete removal of the palladium catalyst can lead to metal adducts. For CE-protected species, a common side reaction is the Michael addition of acrylonitrile to the nucleobases. |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of the synthesized product and identifying the location of any modifications. The fragmentation patterns will be largely similar for both allyl- and CE-derived oligonucleotides, dominated by cleavage along the sugar-phosphate backbone. However, MS/MS is crucial for pinpointing impurities. For instance, a fragmentation spectrum can confirm if a 53 Da mass shift on a CE-derived product is localized to a specific nucleobase.
Experimental Protocols for Robust MS Analysis
Trustworthy data comes from validated protocols. The following sections provide step-by-step methodologies for a representative phosphitylation reaction and subsequent MS analysis.
Protocol 1: Phosphitylation of a Model Alcohol
This protocol describes the phosphitylation of a simple alcohol, which serves as a model for the 5'-OH group of a growing oligonucleotide chain.
Objective: To synthesize an allyl-protected phosphite triester and analyze it by ESI-MS.
Materials:
-
Anhydrous Benzyl Alcohol (as the model alcohol)
-
Ethylthio tetrazole (ETT) activator
-
Anhydrous Acetonitrile (ACN)
-
Lithium Chloride (LiCl)
-
Syringes, needles, and argon-flushed vials
Procedure:
-
Preparation: In an argon-flushed vial, dissolve Benzyl Alcohol (1.0 eq) and ETT (0.9 eq) in anhydrous ACN.
-
Reaction: Slowly add this compound (1.1 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction for 30 minutes. The reaction progress can be monitored by TLC or direct injection into the mass spectrometer.
-
Sample Preparation for MS: Dilute a 5 µL aliquot of the reaction mixture into 1 mL of ACN containing 100 µM LiCl. This prevents hydrolysis and promotes the formation of lithium adducts[8].
Protocol 2: High-Resolution Mass Spectrometry Analysis
Objective: To obtain an accurate mass measurement of the phosphitylated product and identify any potential byproducts.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nano-electrospray ionization (nESI) source.
Procedure:
-
Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to achieve mass accuracy < 5 ppm.
-
Sample Infusion: Infuse the prepared sample (from Protocol 1, step 4) directly into the mass spectrometer at a flow rate of 200-500 nL/min.
-
MS Acquisition Parameters (Positive Ion Mode):
-
Ion Source: nESI
-
Capillary Voltage: 1.2 – 1.5 kV
-
Solvent: 100% Acetonitrile
-
Analyzer Mode: High Resolution (e.g., >70,000 for Orbitrap)
-
Scan Range: m/z 150 - 1000
-
-
Data Analysis:
Visualization of Key Workflows
Diagrams provide a clear visual summary of the processes involved. The following are generated using Graphviz (DOT language) to illustrate the experimental workflow and a key logical relationship.
Experimental Workflow
Caption: Workflow from phosphitylation to MS analysis.
Deprotection Logic Comparison
Caption: Orthogonal deprotection logic of Allyl vs. CE.
Field-Proven Insights and Troubleshooting
-
Problem: Low ion intensity for the phosphitylated product.
-
Cause & Solution: The compound is likely hydrolyzing before it can be analyzed. Ensure all solvents are anhydrous and minimize time between reaction quenching and MS analysis. Increase the concentration of LiCl in the spray solution to enhance adduct formation.
-
-
Problem: Observation of a peak corresponding to the DMT-cation (m/z 303.1) in oligonucleotide analysis.
-
Cause & Solution: This indicates in-source fragmentation of the acid-labile dimethoxytrityl (DMT) group. This is a common artifact in the MS of oligonucleotides[8]. While it confirms the presence of the DMT group, it can suppress the signal of the parent ion. Use gentler source conditions (lower capillary voltage, less energetic cone voltage) to minimize this fragmentation.
-
-
Expert Tip: When analyzing products from a palladium-catalyzed deallylation, always check the isotopic pattern for palladium adducts. The characteristic isotopic signature of palladium makes these impurities easy to spot with a high-resolution instrument.
Conclusion
This compound offers a distinct advantage for the synthesis of complex and sensitive oligonucleotides due to its orthogonal deprotection scheme. A successful application, however, is critically dependent on robust mass spectrometry analysis. By employing specialized sample preparation techniques, such as the use of non-aqueous solvents and lithium adduct formation, researchers can overcome the inherent instability of phosphoramidite products. High-resolution mass spectrometry provides the accuracy needed for confident identification and impurity profiling, ensuring the quality and integrity of the final product. The methodologies and insights provided in this guide serve as a foundation for the rigorous characterization of these valuable synthetic intermediates.
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-
Caruthers, M. H. (2013). The Phosphoramidite Approach for Oligonucleotide Synthesis. Molecules, 18(11), 14376-14397. [Link]
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Glen Research. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]
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Beaucage, S. L. (2018). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
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Kele, Z., Kupihar, Z., Kovacs, L., Janaky, T., & Szabo, P. T. (1999). Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds. Journal of Mass Spectrometry, 34(12), 1317-1321. [Link]
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Boutor, J. L., & Hélène, C. (1997). Pro-oligonucleotide synthesis using allyl and allyloxycarbonyl protections: Direct MALDI-TOF MS analysis on solid support. ResearchGate. [Link]
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Thompson, A. H., O'Connor, P. B., & Costello, C. E. (2006). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(4), 522-532. [Link]
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Somoza, M. M. (2018). List of dG phosphoramidites with different protecting groups and their source. ResearchGate. [Link]
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Tsuruoka, H., Shohda, K. I., Wada, T., & Seio, K. (2002). Mass determination of phosphoramidites. Nucleic Acids Research Supplement, (2), 119-120. [Link]
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Zhang, H., Cui, W., & Gross, M. L. (2014). What Is the Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins?. Journal of the American Society for Mass Spectrometry, 25(11), 1953-1960. [Link]
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Zhang, Y., Ficarro, S. B., Li, S., & Marto, J. A. (2009). Recent Advances and Special Considerations for the Analysis of Phosphorylated Peptides by LC-ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 20(8), 1425-1436. [Link]
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Coin, I. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
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Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(16), 3435-3438. [Link]
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Kumar, P., & Sharma, K. C. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link]
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
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ACS Green Chemistry Institute. Metal- catalysed cleavage of allyl esters. [Link]
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A Senior Application Scientist's Guide to HPLC Purification of Oligonucleotides Synthesized with Allyl Tetraisopropylphosphorodiamidite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotide production, the choice of phosphoramidite chemistry profoundly influences the subsequent purification strategy. The use of Allyl tetraisopropylphosphorodiamidite, offering a unique deprotection pathway, presents distinct advantages and challenges in achieving high-purity oligonucleotides essential for therapeutic and diagnostic applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) purification methods for oligonucleotides synthesized with this allyl-based chemistry, supported by established principles and experimental insights. We will delve into the rationale behind methodological choices, compare HPLC with alternative techniques, and provide actionable protocols to empower researchers in optimizing their purification workflows.
The Rationale for Allyl Protecting Groups and the Imperative of Purification
This compound is employed in oligonucleotide synthesis primarily for its orthogonal deprotection strategy. Unlike the standard β-cyanoethyl protecting group, which is removed under basic conditions, the allyl group is cleaved under neutral conditions using a palladium catalyst.[1] This mild deprotection is particularly advantageous for the synthesis of sensitive or modified oligonucleotides that might be compromised by harsh basic treatments.[2]
However, even with high coupling efficiencies, the synthesis of oligonucleotides is not flawless. The primary impurities are shorter "failure sequences" (n-1, n-2 mers) that result from incomplete coupling at each cycle. The presence of these truncated sequences can significantly impact the efficacy and safety of therapeutic oligonucleotides and the accuracy of diagnostic probes. Therefore, robust purification is a critical and non-negotiable step in the manufacturing process.
Comparative Analysis of Purification Technologies
While several methods exist for oligonucleotide purification, HPLC stands out for its high resolution and scalability. Here, we compare the most common techniques:
| Purification Method | Principle | Resolution | Throughput | Scalability | Key Advantages | Key Disadvantages |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the phosphate backbone. | High | Moderate to High | High | Excellent for resolving n-1 mers, compatible with mass spectrometry (with volatile buffers). | Requires specialized ion-pairing reagents, optimization can be complex. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the net negative charge of the oligonucleotide. | High | Moderate | Moderate | Excellent for separating based on length, effective for unmodified oligonucleotides. | Not suitable for oligonucleotides with hydrophobic modifications, high salt buffers are not MS-compatible. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge in a gel matrix. | Very High | Low | Low | Gold standard for high purity of long oligonucleotides. | Low yield, labor-intensive, difficult to scale up.[3] |
| Cartridge Purification | Reversed-phase separation on a disposable cartridge. | Low to Moderate | High | Low to Moderate | Fast and convenient for routine applications. | Lower resolution, not suitable for demanding applications requiring high purity.[4] |
For oligonucleotides synthesized with allyl phosphoramidites, IP-RP-HPLC is generally the method of choice due to its high resolving power, which is crucial for separating the full-length product from closely related failure sequences. The potential for residual palladium catalysts and byproducts from the deallylation step also necessitates a high-resolution technique to ensure their complete removal.
The Workflow of HPLC Purification for Allyl-Protected Oligonucleotides
The purification process for oligonucleotides synthesized with allyl protecting groups involves a critical deprotection step prior to HPLC. The following diagram illustrates the overall workflow.
Caption: Representative IP-RP-HPLC chromatogram of a crude oligonucleotide mixture.
Trustworthiness: A Self-Validating System
The described HPLC protocol incorporates self-validating principles. The high resolution of the C18 column allows for the clear separation of the full-length product from impurities. The UV detector provides real-time monitoring of the purification process, and the collected fractions can be subsequently analyzed by mass spectrometry to confirm the identity and purity of the final product. This multi-step verification ensures the integrity and reliability of the purification workflow.
Conclusion
The use of this compound in oligonucleotide synthesis offers a valuable strategy for producing sensitive and modified sequences. While the deprotection step adds a layer of complexity, a well-optimized IP-RP-HPLC protocol provides a robust and scalable solution for achieving the high purity required for demanding applications. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can confidently and efficiently purify these valuable biomolecules. The continuous development of novel stationary phases and HPLC technologies will further enhance the efficiency and resolution of oligonucleotide purification, paving the way for advancements in therapeutics and diagnostics.
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Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies. (2023, March 15). LabX. [Link]
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Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [Link]
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Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021, May 6). Agilent. [Link]
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Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.). Waters. [Link]
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Choosing The Right Method Of Purification For Your Oligos. (n.d.). Bioprocess Online. [Link]
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A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024, July 3). LCGC International. [Link]
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Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2021, November 1). Agilent. [Link]
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Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. (n.d.). Waters. [Link]
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Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). AAPPTec. [Link]
- A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. (2001). The Journal of Organic Chemistry, 66(24), 8177-8181.
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HPLC Purification of Long Synthetic Oligonucleotides. (n.d.). Waters. [Link]
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RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. [Link]
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Deprotection Guide. (n.d.). Glen Research. [Link]
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Characterization and Impurity Analysis of Oligonucleotide Therapeutics. (2017, January 2). BioPharm International. [Link]
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Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025, April 9). Technology Networks. [Link]
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A Senior Application Scientist's Guide to the NMR Analysis of Allyl Tetraisopropylphosphorodiamidite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the assembly of oligonucleotides and other complex molecules, the purity and structural integrity of phosphitylating agents are paramount. Allyl tetraisopropylphosphorodiamidite has emerged as a versatile reagent, prized for its unique reactivity and the orthogonal deprotection strategy offered by the allyl group. This guide provides an in-depth technical comparison of this compound with common alternatives, grounded in experimental Nuclear Magnetic Resonance (NMR) data. As your Senior Application Scientist, I will not only present the data but also elucidate the rationale behind the analytical choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Central Role of NMR in Phosphoramidite Quality Control
NMR spectroscopy is an indispensable tool for the characterization of phosphoramidites. Its power lies in its ability to provide unambiguous structural information and to detect and quantify even minute impurities that could compromise the outcome of a synthesis. For phosphoramidites, a multi-nuclear NMR approach is essential:
-
¹H NMR provides a detailed map of the proton environment, confirming the presence of the allyl and isopropyl groups and their respective chemical environments.
-
¹³C NMR complements the ¹H data, offering a definitive count of carbon atoms and information about their hybridization and connectivity.
-
³¹P NMR is arguably the most critical technique for phosphoramidite analysis. The phosphorus-31 nucleus is highly sensitive to its electronic environment, making it an exceptional probe for identifying the desired P(III) species and distinguishing it from its detrimental P(V) oxidation or hydrolysis products.[1][2][3]
Structural Elucidation of this compound by NMR
A thorough NMR analysis provides a unique fingerprint of the molecule. The expected chemical shifts for this compound are detailed below.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ³¹P | ~147 | s | P(III) |
| ¹H | 5.95 - 5.85 | m | -CH=CH₂ |
| 5.25 - 5.15 | m | -CH=CH₂ | |
| 4.10 - 4.00 | m | -O-CH₂- | |
| 3.65 - 3.55 | m | -N-CH(CH₃)₂ | |
| 1.20 - 1.10 | d | -N-CH(CH₃)₂ | |
| ¹³C | ~135 | -CH=CH₂ | |
| ~116 | -CH=CH₂ | ||
| ~65 | -O-CH₂- | ||
| ~45 | -N-CH(CH₃)₂ | ||
| ~24 | -N-CH(CH₃)₂ |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from available spectral data.
A Comparative Analysis: this compound vs. Common Alternatives
The choice of a phosphitylating agent is dictated by the specific requirements of the synthesis, including the desired protecting group strategy and the stability of the reagent. Here, we compare this compound with two widely used alternatives: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and Dibenzyl N,N-diisopropylphosphoramidite.
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
This reagent is a workhorse in standard oligonucleotide synthesis, with the 2-cyanoethyl protecting group being readily removable under basic conditions.
Dibenzyl N,N-diisopropylphosphoramidite
The benzyl protecting groups on this phosphoramidite offer an alternative deprotection strategy, typically involving hydrogenolysis, which can be advantageous when base-sensitive functionalities are present in the target molecule.
Table 2: Comparative NMR Data of Phosphitylating Agents
| Reagent | ³¹P NMR (ppm) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~147 | 5.9 (-CH=), 5.2 (=CH₂), 4.0 (-OCH₂-) | ~135 (-CH=), ~116 (=CH₂), ~65 (-OCH₂-) |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 147.89 | 3.8-3.7 (-OCH₂-), 2.8-2.7 (-CH₂CN) | ~119 (-CN), ~58 (-OCH₂-), ~20 (-CH₂CN) |
| Dibenzyl N,N-diisopropylphosphoramidite | ~148 | 7.4-7.2 (Ar-H), 4.8-4.6 (-OCH₂-) | 138-127 (Ar-C), ~67 (-OCH₂-) |
Note: Data for Dibenzyl N,N-diisopropylphosphoramidite is representative and may vary.
The Causality Behind Experimental Choices in NMR Analysis
Why Proton Decoupling in ³¹P NMR?
The ³¹P nucleus couples with neighboring protons, leading to complex splitting patterns that can obscure the spectrum. By applying a broad-band radiofrequency pulse at the proton resonance frequency, these couplings are removed, and the ³¹P signals collapse into sharp singlets.[4] This simplification is crucial for accurate identification and quantification, especially in mixtures containing multiple phosphorus-containing species.
The Significance of the P(III) vs. P(V) Chemical Shift Regions
Phosphoramidites contain a phosphorus atom in the +3 oxidation state, which typically resonates in the downfield region of the ³¹P NMR spectrum, between approximately +140 and +155 ppm.[1][2] In contrast, their oxidized or hydrolyzed counterparts, which contain phosphorus in the +5 oxidation state (phosphates, H-phosphonates), resonate in a significantly more upfield region, generally between -10 and +20 ppm.[1][5] This large separation in chemical shifts allows for the unambiguous detection and quantification of detrimental P(V) impurities.
Experimental Workflow & Protocols
Diagram: NMR Analysis Workflow for Phosphoramidites
Caption: A streamlined workflow for the NMR analysis of phosphoramidites.
Detailed Experimental Protocol: ³¹P NMR Analysis
This protocol is adapted from established methods for the quality control of phosphoramidites.
-
Sample Preparation (under inert atmosphere):
-
In a nitrogen-filled glovebox, accurately weigh approximately 30-50 mg of the phosphoramidite into a clean, dry vial.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Gently swirl the vial to ensure complete dissolution.
-
Using a clean, dry pipette, transfer the solution to a dry 5 mm NMR tube.
-
Cap the NMR tube securely. For prolonged storage or shipping, the tube can be flame-sealed.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the ³¹P channel of the probe.
-
Acquire a proton-decoupled ³¹P NMR spectrum using the following representative parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): Approximately 200 ppm, centered around 75 ppm to cover both the P(III) and P(V) regions.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the signal of an external standard (e.g., 85% H₃PO₄) to 0 ppm.
-
Integrate the P(III) signal and any signals in the P(V) region. The percentage of P(V) impurities can be calculated from the relative integrals.
-
Conclusion: The Power of a Multi-Nuclear NMR Approach
The comprehensive NMR analysis of this compound and its comparison with other phosphitylating agents underscore the power of this technique in ensuring the quality and reliability of critical synthetic reagents. The unique chemical shifts in ¹H, ¹³C, and, most importantly, ³¹P NMR provide an unambiguous fingerprint for each molecule and a clear window into its purity. By understanding the principles behind the NMR experiment and adhering to rigorous analytical protocols, researchers can confidently select and utilize the most appropriate phosphoramidite for their synthetic endeavors, ultimately contributing to the successful development of novel therapeutics and advanced materials.
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Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]
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31P NMR spectra of the reaction of a model phosphoramidite, 1t, with... ResearchGate. [Link]
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17O NMR investigation of phosphite hydrolysis mechanisms. PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking Allyl vs. Cyanoethyl Phosphate Protecting Groups in Oligonucleotide Synthesis
Introduction: The Unsung Hero of Oligonucleotide Synthesis
In the intricate, multi-step process of solid-phase oligonucleotide synthesis, every reagent and reaction condition is optimized for a single goal: achieving the highest possible yield of the correct, full-length sequence.[1][] While much attention is rightly given to nucleobase and sugar protecting groups, the choice of the phosphate protecting group is a critical, often overlooked, determinant of success.[3] This group shields the phosphite triester intermediate from undesired side reactions during the synthesis cycle.[4]
For decades, the 2-cyanoethyl (CE) group has been the undisputed workhorse for phosphate protection, prized for its reliability and straightforward deprotection via β-elimination under standard basic conditions.[3][] However, the expanding frontier of oligonucleotide therapeutics, which often incorporates sensitive and complex modifications, has created a demand for gentler, more orthogonal deprotection strategies.[6]
This guide provides an in-depth, data-driven comparison of the traditional cyanoethyl protecting group with a compelling alternative: the Allyl group , utilized via Allyl tetraisopropylphosphorodiamidite . We will explore the mechanistic rationale for each choice, present head-to-head experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our objective is to equip you, the researcher, with the knowledge to make an informed decision based on your specific synthetic challenge.
The Contenders: A Tale of Two Protecting Groups
The fundamental difference between the cyanoethyl and allyl groups lies in their deprotection chemistry. This distinction is the primary driver for choosing one over the other.
-
The Incumbent: 2-Cyanoethyl (CE)
-
Deprotection Mechanism: Base-catalyzed β-elimination. Standard cleavage and deprotection cocktails, such as concentrated ammonium hydroxide or methylamine, efficiently remove the CE group along with the exocyclic amine protecting groups (e.g., Bz, Ac, iBu).[3][7]
-
Strengths: Highly reliable, well-characterized, cost-effective, and compatible with standard synthesis workflows.
-
Limitations: The basic conditions required for removal can damage sensitive nucleobase modifications, conjugated ligands, or complex RNA molecules.[6]
-
-
The Challenger: Allyl
-
Deprotection Mechanism: Palladium(0)-catalyzed allylic rearrangement, often referred to as "deallylation".[8] This reaction proceeds under neutral or weakly basic conditions in the presence of a Pd(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a scavenger.
-
Strengths: Offers true orthogonality.[9] The allyl group can be removed without cleaving the oligonucleotide from the solid support and without removing standard base-labile protecting groups.[9][10] This is invaluable for on-support conjugations or when synthesizing oligonucleotides with base-sensitive moieties.[6]
-
Limitations: Requires additional, specialized reagents (palladium catalyst, scavenger), which can add cost and complexity. The catalyst itself can be toxic and must be thoroughly removed from the final product.[6]
-
| Feature | 2-Cyanoethyl (CE) Group | Allyl Group |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | This compound |
| Deprotection Chemistry | Base-catalyzed β-elimination | Pd(0)-catalyzed rearrangement[10][11] |
| Deprotection Conditions | Strong base (e.g., NH₄OH, AMA) | Neutral/mildly basic, Pd(0) catalyst, scavenger[8][12] |
| Orthogonality | Limited (removed with base/linker cleavage) | High (removable on-support independently)[9] |
| Ideal Use Case | Standard DNA/RNA synthesis | Synthesis of sensitive/modified oligonucleotides, on-support chemistry |
Experimental Design: A Head-to-Head Comparison
To objectively benchmark performance, we designed a series of experiments focusing on the key performance indicators (KPIs) of phosphoramidite chemistry: coupling efficiency and the purity of the final product.
Test Sequence: A standard 20-mer DNA oligonucleotide (5'-d(GCT AGC TAG CTA GCT AGC T)-3') was synthesized.
Experimental Arms:
-
CE Group: Synthesis using standard 2-cyanoethyl phosphoramidites.
-
Allyl Group: Synthesis using phosphoramidites prepared with this compound.
Workflow Overview
The following diagram illustrates the parallel workflows for synthesizing and processing the test oligonucleotide using both protecting group strategies.
Caption: Decision logic for phosphate protecting group selection.
Choose Cyanoethyl Protection When:
-
Synthesizing standard DNA and RNA oligonucleotides.
-
Working with modifications that are stable to strong bases (e.g., phosphorothioates).
-
Cost and process simplicity are primary drivers.
Choose Allyl Protection When:
-
Synthesizing oligonucleotides with base-sensitive modifications: This is the paramount reason. If your oligo contains a modification that would be degraded by ammonium hydroxide, the mild, orthogonal deprotection of the allyl group is essential. [6]* Performing on-support conjugation: The ability to deprotect the phosphate backbone while the oligonucleotide remains attached to the solid support is a powerful tool. It allows for subsequent chemical reactions, such as ligand conjugation, to be performed on a fully deprotected phosphate backbone, which can be critical for reaction efficiency and product purity. [9]* Assembling highly structured or repetitive sequences: In some complex cases, selective deprotection can help manage secondary structures that might otherwise inhibit subsequent synthetic steps or enzymatic ligations. [9]
Conclusion
The selection of a phosphate protecting group is a strategic choice, not a default one. While 2-cyanoethyl remains the gold standard for routine oligonucleotide synthesis due to its simplicity and efficacy, This compound provides a powerful, orthogonal alternative that is enabling the next generation of complex therapeutic oligonucleotides. By understanding the mechanistic differences and benchmarking their performance, researchers can strategically deploy the right tool for the job, ensuring the integrity of sensitive modifications and expanding the possibilities of nucleic acid chemistry.
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- Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions.PubMed.
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- SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD.UTUPub.
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- Manual oligonucleotide synthesis using the phosphoramidite method.PubMed.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
- Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.CoLab.
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A Senior Application Scientist's Guide to Allyl Tetraisopropylphosphorodiamidite in Oligonucleotide Synthesis
Introduction: The Pursuit of Perfection in Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method has been a cornerstone of molecular biology and drug development for decades.[1][2] The success of this multi-step process hinges on the near-quantitative efficiency of each cycle: deblocking, coupling, capping, and oxidation.[1] Central to this cycle is the "coupling" step, where a nucleoside phosphoramidite is activated and joins with the free 5'-hydroxyl group of the growing oligonucleotide chain. The choice of the phosphitylating agent—the molecule used to create the phosphoramidite monomer itself—is therefore a critical determinant of the final product's purity and yield.
For years, reagents like 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite have been the workhorses of the industry.[3][4] They offer robust performance but also present certain challenges, particularly when synthesizing complex or sensitive oligonucleotides. This guide provides an in-depth comparison, grounded in experimental principles, of a superior alternative: Allyl tetraisopropylphosphorodiamidite . We will explore its distinct advantages in stability, reactivity, and deprotection, offering a comprehensive view for researchers aiming to optimize their synthesis workflows.
The Challenge with Conventional Reagents
The widely used β-cyanoethyl (CE) protecting group for the phosphate linkage is effective, but its removal under standard ammoniacal conditions generates acrylonitrile as a byproduct. This highly reactive Michael acceptor can lead to the alkylation of nucleobases, particularly thymidine, compromising the integrity of the final oligonucleotide.[5] Furthermore, the stability of phosphoramidite monomers in solution is a persistent concern; degradation over time can lead to decreased coupling efficiency and the accumulation of truncated sequences.[6]
This compound: A Multifaceted Solution
This compound emerges as a premier phosphitylating agent designed to overcome these limitations. Its advantages stem from two key structural features: the allyl protecting group for the phosphate and the bulky tetraisopropyl diamide moiety.
Key Advantage 1: Orthogonal Deprotection & Enhanced Purity
The most significant advantage of using allyl-protected phosphoramidites is the introduction of an orthogonal deprotection strategy. Unlike the β-cyanoethyl group, the allyl group is stable under standard basic conditions used for nucleobase deprotection.[7] It is selectively removed under mild, neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[7]
This orthogonality is crucial when synthesizing oligonucleotides containing base-labile or sensitive modifications that would be degraded by harsh ammoniacal cleavage.[8][9] By decoupling phosphate deprotection from base deprotection, the integrity of these sensitive moieties is preserved.
Mechanism Insight: The deallylation process proceeds via a Tsuji-Trost-type reaction where a π-allyl palladium complex is formed and subsequently attacked by a nucleophilic scavenger, such as phenylsilane, effectively liberating the phosphate group.[10] This mechanism avoids the generation of reactive byproducts like acrylonitrile, leading to a cleaner final product.[5]
Key Advantage 2: Enhanced Stability and Handling
The N,N,N',N'-tetraisopropyl component of the phosphorodiamidite confers significant steric bulk around the phosphorus center. This steric hindrance serves a dual purpose:
-
Increased Monomer Stability: The bulky groups shield the phosphorus atom from premature reactions with ambient moisture or other nucleophiles, enhancing the bench-top stability of the resulting nucleoside phosphoramidite monomer compared to less hindered analogues. This translates to more consistent coupling efficiencies over time.
-
Controlled Reactivity: While highly stable in storage, the phosphoramidite is readily activated in the synthesis cycle by a weak acid like 4,5-dicyanoimidazole (DCI) or 1H-tetrazole.[11] The activator protonates one of the diisopropylamino groups, converting it into an excellent leaving group and paving the way for efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
Comparative Performance Analysis
To objectively evaluate the performance of this compound, we must consider key metrics against the conventional standard, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
| Parameter | This compound | 2-Cyanoethyl Tetraisopropylphosphorodiamidite | Rationale & Causality |
| Phosphate Protection | Allyl | β-Cyanoethyl | The allyl group enables an orthogonal deprotection scheme, avoiding base-labile conditions for phosphate cleavage.[7][8] |
| Deprotection Conditions | Mild, neutral (e.g., Pd(PPh₃)₄) | Basic (e.g., conc. NH₄OH) | Palladium-catalyzed deallylation is highly selective and compatible with sensitive oligonucleotide modifications.[10] |
| Key Byproduct Risk | None (scavenger-based) | Acrylonitrile (potential for base modification)[5] | Avoids the generation of a reactive Michael acceptor, leading to higher purity of the final product.[5] |
| Monomer Stability | High | Standard | Increased steric hindrance from the tetraisopropyl groups enhances stability against hydrolysis. |
| Coupling Efficiency | Consistently high (>98-99%)[12] | High, but can degrade with monomer age (>98-99%)[1][6] | High stability leads to more reliable and reproducible coupling over the course of a synthesis, especially for long oligos.[1] |
Experimental Workflows
Workflow 1: Synthesis of a Nucleoside Phosphoramidite
This protocol outlines the general procedure for phosphitylating a protected nucleoside using this compound.
Caption: General workflow for nucleoside phosphitylation.
Step-by-Step Protocol:
-
Preparation: Dry the 5'-DMT protected nucleoside by co-evaporation with anhydrous acetonitrile and dissolve it in the same solvent under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To the stirred solution, add this compound (1.1 equivalents) followed by the activator, such as 0.25 M DCI (0.5 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by TLC or ³¹P NMR.
-
Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting residue by silica gel column chromatography to yield the pure nucleoside phosphoramidite.
Workflow 2: Oligonucleotide Synthesis and Deprotection
This workflow highlights the key differences in the deprotection phase when using allyl-protected phosphoramidites.
Caption: Deprotection workflow for allyl-protected oligos.
Step-by-Step Deprotection Protocol:
-
Synthesis: Perform standard automated solid-phase oligonucleotide synthesis using the allyl phosphoramidite monomers.
-
Base Deprotection & Cleavage: Treat the solid support with concentrated ammonium hydroxide or AMA (Ammonium Hydroxide/40% Methylamine) to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups. Lyophilize the resulting solution.
-
Deallylation: Dissolve the crude, base-deprotected oligonucleotide in a suitable solvent like DCM or THF. Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~0.2 equivalents) and a scavenger (e.g., Phenylsilane, ~20 equivalents).[10]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Purification: After deallylation is complete, purify the final oligonucleotide using standard methods such as HPLC or PAGE to isolate the full-length product.
Conclusion and Recommendations
For routine synthesis of standard DNA and RNA oligonucleotides, conventional β-cyanoethyl phosphoramidites remain a cost-effective and reliable choice. However, for researchers and drug developers working at the cutting edge, this compound offers compelling advantages that justify its adoption.
We strongly recommend this compound for:
-
Synthesis of Sensitive Oligonucleotides: Indispensable for incorporating base-labile modified nucleosides, complex conjugates, or other moieties that are incompatible with standard deprotection protocols.[8]
-
Long Oligonucleotide Synthesis: The enhanced stability of the corresponding monomers ensures higher repetitive coupling efficiency, which is critical for maximizing the yield of full-length product for longer sequences.[1]
-
Applications Demanding Highest Purity: By eliminating the risk of acrylonitrile-mediated side reactions, this reagent provides a cleaner crude product, simplifying downstream purification and ensuring higher fidelity of the final sequence.[5]
By integrating this advanced phosphitylating agent into your workflow, you can unlock a higher degree of precision, purity, and flexibility in oligonucleotide synthesis, accelerating research and development in the ever-evolving fields of genomics and nucleic acid therapeutics.
References
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]
-
Manoharan, M., Lu, Y., Casper, M. D., & Just, G. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. PubMed. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (n.d.). National Institutes of Health (NIH). [Link]
-
Request PDF: Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. (2000). ResearchGate. [Link]
-
Table 2. Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Request PDF: Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. (n.d.). ResearchGate. [Link]
-
Ravikumar, V. T., Krotz, A. H., & Cole, D. L. (1997). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 62(18), 6434–6439. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Manual oligonucleotide synthesis using the phosphoramidite method. (1988). PubMed. [Link]
-
Vik, R., Vdovikova, S., Jäschke, A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 59. [Link]
-
Optimizing Oligonucleotide Synthesis with Phosphoramidite Chemistry. (n.d.). Tocris Bioscience. [Link]
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. (2022). National Institutes of Health (NIH). [Link]
-
The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). CDN. [Link]
- US Patent for Process for preparing phosphorodiamidites. (n.d.).
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Safety Operating Guide
Allyl tetraisopropylphosphorodiamidite proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle—from receipt to disposal—is critical for ensuring a safe and efficient laboratory environment. Allyl tetraisopropylphosphorodiamidite is a powerful phosphitylating agent, invaluable in oligonucleotide synthesis and other areas of organic chemistry. However, its reactivity demands a rigorous and well-understood disposal protocol.
This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles. The focus here is not just on the "how," but the "why," ensuring that these procedures become an integrated part of your laboratory's safety culture.
Core Principles: Hazard Assessment & Mitigation
This compound is a moisture- and air-sensitive liquid. While not classified as pyrophoric (igniting spontaneously in air), its reactivity profile necessitates handling it with similar precautions.[1][2] The primary hazards are:
-
Reactivity: The phosphorus (III) center is readily oxidized by air and reacts exothermically with protic sources like water and alcohols. This hydrolysis can release flammable and irritating byproducts.
-
Health Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
Combustibility: It is a combustible liquid with a flash point of approximately 87°C (188°F).
Therefore, the entire disposal strategy is built around the controlled neutralization (quenching) of its reactivity in an inert environment before it is processed as hazardous waste. All laboratory operations must be conducted in accordance with an established Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the reagent for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard for mitigating the risks of exposure and splash.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[7] | Protects against splashes of the corrosive liquid and any unexpected vigorous reactions during quenching. |
| Hand Protection | Double-gloving is recommended. A nitrile glove as the inner layer with a chemically resistant glove (e.g., neoprene or butyl rubber) over it. | Nitrile gloves offer dexterity but have limited resistance. The outer glove provides robust chemical protection. Nitrile gloves are combustible and should not be the sole layer of protection.[2][7] |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex®) must be worn.[1][2] | Standard cotton or polyester lab coats can ignite and melt in the event of a chemical fire, exacerbating injuries. An FR coat provides critical protection. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Disposal Workflow: A Two-Pronged Approach
The disposal procedure depends on the quantity of the material. A distinction must be made between residual amounts (in empty containers or syringes) and bulk quantities of unused or waste reagent.
Caption: Decision workflow for disposal of this compound.
Protocol: Decontamination and Quenching of Residual Quantities
This procedure is for safely neutralizing small, residual amounts of the reagent, such as the film remaining in a "empty" Sure/Seal™ bottle or a used syringe. This process must be performed inside a certified chemical fume hood. [8]
Pre-Quenching Setup
-
Work Area Preparation: Ensure the fume hood is clean and free of clutter, especially flammable solvents.[7] Assemble all necessary equipment before starting.
-
Inert Atmosphere: Have a source of inert gas (Nitrogen or Argon) with a bubbler ready to maintain a positive pressure.
-
Quenching & Neutralization Stations:
-
Prepare a primary quenching container: An appropriately sized flask equipped with a magnetic stir bar, and a septum. This flask should be clamped securely in a cooling bath (ice/water).
-
Prepare a secondary rinse container with a protic solvent like isopropanol.
-
-
Spill Kit: Keep a container of powdered lime or dry sand within arm's reach. Do not use water or combustible materials like paper towels to clean spills. [2]
Step-by-Step Quenching Workflow
This procedure details the slow, controlled addition of the reactive material to a quenching agent.
Caption: Step-by-step workflow for quenching residual phosphorodiamidite.
Causality Behind the Steps:
-
Step 3 & 6 (Isopropanol): Isopropanol is a weak protic solvent. It reacts with the phosphorodiamidite, but much less violently than water. Using it as the initial quenching agent allows for a controlled reaction.
-
Step 5 (Dilution): Diluting the reagent in an anhydrous, compatible solvent like THF reduces its concentration, ensuring the subsequent reaction with isopropanol is not too vigorous.
-
Step 6 (Slow, Dropwise Addition): This is the most critical step for controlling the rate of the exothermic reaction and preventing a dangerous temperature spike or pressure buildup.
-
Step 9 (Water): After the initial reaction with alcohol, a small amount of water is added to ensure complete hydrolysis of any remaining reagent or intermediates.
The triple-rinsed, empty container can often be disposed of as regular solid waste after the label has been defaced, but laboratory-specific policies must be followed.[9]
Disposal of Bulk Quantities and Quenched Waste
Unused, expired, or bulk quantities of this compound should not be quenched by laboratory personnel. The heat generated from quenching a large volume can be uncontrollable and extremely dangerous.
-
Labeling: Ensure the original container is clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Combustible).[10][11]
-
Segregation: Store the container in a designated satellite accumulation area.[10] It must be segregated from incompatible materials, particularly acids and oxidizers.
-
Collection: Both the original container of bulk waste and the container holding the neutralized solution from the quenching protocol must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[9][11][12] Never pour this waste down the drain.[9]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that powerful chemical tools are managed responsibly throughout their entire lifecycle.
References
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Pyrophoric Reagents Handling in Research Labs . Environmental Health and Safety, University of Maryland, Baltimore. [Link]
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Procedures for Safe Use of Pyrophoric Liquid Reagents . UCLA Chemistry and Biochemistry. [Link]
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The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards . Lab Manager. [Link]
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Handling Pyrophoric Reagents . Pacific Northwest National Laboratory. [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . NIH Office of Research Services. [Link]
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Laboratories - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
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This compound C15H33N2OP . PubChem, National Center for Biotechnology Information. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
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This compound . LookChem. [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Quencher Phosphoramidite and Supports . Glen Research. [Link]
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-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Synthesis Frontier: A Comprehensive Guide to the Safe Handling of Allyl Tetraisopropylphosphorodiamidite
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, the reagents we employ are the bedrock of innovation. Among these, Allyl tetraisopropylphosphorodiamidite stands out as a critical phosphitylation agent, pivotal in the construction of nucleic acid chains that drive therapeutic advancements.[1] However, its utility is matched by its reactive nature, necessitating a comprehensive understanding and meticulous execution of safety protocols to ensure both the integrity of your research and the well-being of laboratory personnel. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in the chemical properties of this essential reagent.
Immediate Safety Concerns and Hazard Identification
This compound is a combustible liquid that is sensitive to air, moisture, and heat. Its primary hazards, as identified by the Globally Harmonized System (GHS), include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
Understanding these risks is the foundational step toward mitigating them. The subsequent sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to create a multi-layered safety system.
Core Safety Directives: Your Personal Protective Equipment (PPE) Mandate
A robust PPE strategy is your first and most critical line of defense. Given the hazards of this compound, a comprehensive approach is non-negotiable.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles during procedures with a heightened risk of splashing, such as when transferring larger volumes.[3] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer protection against incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves must be changed immediately, following proper removal techniques to prevent skin exposure.[3] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks involving larger quantities or a greater splash potential, a chemical-resistant apron worn over the lab coat is strongly recommended.[3] |
| Respiratory Protection | NIOSH-approved Respirator | All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator is required. A risk assessment should be conducted to determine the appropriate cartridge type.[3] |
This multi-tiered approach to PPE is designed to create redundant safeguards, ensuring that a failure in one layer of protection does not result in direct exposure.
Operational Plan: A Step-by-Step Protocol for Safe Handling and Storage
The air- and moisture-sensitive nature of this compound dictates a stringent operational plan. Adherence to these steps is crucial not only for safety but also for maintaining the reagent's integrity and ensuring the success of your synthesis.[4]
Preparation and Inert Atmosphere Handling
The key to safely handling this reagent is the exclusion of atmospheric oxygen and moisture. This is typically achieved using a Schlenk line or an inert-atmosphere glove box.[5][6]
Workflow for Handling Under Inert Atmosphere:
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation : Before you begin, ensure your workspace is prepared. This includes verifying the certification of your fume hood and knowing the location of the nearest safety shower and eyewash station.[3] Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can degrade the reagent.[3]
-
Donning PPE : Put on all the personal protective equipment outlined in the table above.
-
Inert Atmosphere : Conduct all manipulations under an inert atmosphere, such as argon or nitrogen, within a fume hood or glove box.[5] This is critical to prevent the degradation of the phosphoramidite.
-
Dispensing : When transferring the liquid, use dry, inert gas-flushed syringes with long needles or cannula techniques to avoid tipping the reagent bottle.[7] This minimizes the risk of spills and exposure.
-
Storage : After dispensing, securely seal the container under an inert atmosphere.[8] Store the reagent at the recommended temperature of 2-8°C in a dry, well-ventilated area, away from heat and oxidizing agents.[1][8]
Disposal Plan: Deactivation and Waste Management
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[9][10] Do not dispose of this compound directly into drains or the environment.[9]
Deactivation Protocol for Small Quantities
For small amounts of expired or unused reagent, a controlled deactivation process through hydrolysis is the preferred method before disposal.
Deactivation and Disposal Workflow:
Caption: Workflow for the deactivation and disposal of phosphoramidite waste.
Step-by-Step Deactivation:
-
Preparation : All deactivation procedures must be conducted within a certified chemical fume hood while wearing the full complement of PPE.[8]
-
Dissolution : Carefully dissolve any solid waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[8]
-
Hydrolysis : Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[8] The weak base helps to neutralize any acidic byproducts that may form.
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[8]
-
Final Disposal : The resulting aqueous mixture should be collected in a clearly labeled hazardous waste container and disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8]
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9] |
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely harness the synthetic power of this compound, paving the way for new discoveries in drug development and molecular biology.
References
-
Hayakawa, Y., et al. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters, 2(3), 243–246. [Link]
-
American Chemical Society. (2000). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. [Link]
-
PubMed. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. [Link]
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ResearchGate. (2025). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions | Request PDF. [Link]
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Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
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Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
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Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
